molecular formula C13H15NO2 B1270982 1-Pentyl-1H-indole-2,3-dione CAS No. 4290-90-8

1-Pentyl-1H-indole-2,3-dione

Numéro de catalogue: B1270982
Numéro CAS: 4290-90-8
Poids moléculaire: 217.26 g/mol
Clé InChI: UGVPQGQPUANQSX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Pentyl-1H-indole-2,3-dione is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-pentylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-2-3-6-9-14-11-8-5-4-7-10(11)12(15)13(14)16/h4-5,7-8H,2-3,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVPQGQPUANQSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364501
Record name 1-Pentyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4290-90-8
Record name 1-Pentyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Pentyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and biological properties of 1-Pentyl-1H-indole-2,3-dione, an N-substituted derivative of isatin (1H-indole-2,3-dione). This document consolidates available data on its physicochemical characteristics, synthetic approaches, and biological significance, presenting it in a manner accessible to researchers in medicinal chemistry, pharmacology, and drug development.

Core Chemical and Physical Properties

This compound, also known as 1-Pentylindoline-2,3-dione, belongs to the isatin class of compounds. Isatins are recognized for their versatile synthetic utility and are a recurring scaffold in a multitude of biologically active molecules.[1][2] The addition of a pentyl group to the nitrogen at position 1 modifies the lipophilicity and steric profile of the parent isatin molecule, potentially influencing its biological interactions.

Quantitative physicochemical data for this compound is summarized below for easy reference and comparison.

PropertyValueSource
IUPAC Name 1-pentylindole-2,3-dionePubChem[3]
Molecular Formula C₁₃H₁₅NO₂PubChem[3]
Molecular Weight 217.26 g/mol ChemicalBook[4], PubChem[3]
CAS Number 4290-90-8ChemicalBook[4], PubChem[3]
Canonical SMILES CCCCCN1C2=CC=CC=C2C(=O)C1=OPubChem[3]
InChI InChI=1S/C13H15NO2/c1-2-3-6-9-14-11-8-5-4-7-10(11)12(15)13(14)16/h4-5,7-8H,2-3,6,9H2,1H3PubChem[3]
InChIKey UGVPQGQPUANQSX-UHFFFAOYSA-NPubChem[3]

Synthesis and Experimental Protocols

The synthesis of N-substituted isatins like this compound typically starts from isatin itself or involves building the indole ring system. While a specific protocol for the direct synthesis of the pentyl derivative was not detailed in the provided literature, general and established methods for isatin derivatization are highly applicable.

General Experimental Protocol: N-Alkylation of Isatin

A common method for preparing N-alkylated isatins is the reaction of isatin with an appropriate alkyl halide in the presence of a base.

Methodology:

  • Reaction Setup: To a solution of isatin (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added (1.1-1.5 equivalents).

  • Addition of Alkylating Agent: The mixture is stirred at room temperature, and the alkylating agent, in this case, 1-bromopentane or 1-iodopentane (1.1 equivalents), is added dropwise.

  • Reaction Progression: The reaction mixture is stirred, often with heating (e.g., 60-80°C), for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is poured into ice-water, leading to the precipitation of the crude product. The precipitate is then collected by filtration, washed with water, and dried. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

General Workflow for Synthesis and Characterization

The overall process from synthesis to characterization is a critical workflow in chemical research. It ensures the identity and purity of the target compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis & Verification Start Isatin + Reagents Reaction N-Alkylation Reaction Start->Reaction Workup Aqueous Work-up & Crude Isolation Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity & Structure MS Mass Spectrometry (MS) Purification->MS Molecular Weight IR IR Spectroscopy Purification->IR Functional Groups Final Pure this compound NMR->Final MS->Final IR->Final

Caption: General workflow for the synthesis and spectroscopic characterization of N-alkylated isatins.

Spectroscopic Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques.[5]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the pentyl group (triplet for the terminal methyl, multiplets for the methylene groups) and the aromatic protons on the indole ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display signals corresponding to the carbonyl carbons (C2 and C3), the aromatic carbons, and the five distinct carbons of the pentyl chain.

  • IR (Infrared Spectroscopy): The IR spectrum will be characterized by strong absorption bands for the two carbonyl (C=O) groups, typically in the range of 1700-1750 cm⁻¹.[6]

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ expected at m/z 217.26.[3][4]

Biological Activity and Potential Signaling Pathways

Isatin and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and antiviral properties.[7][8][9] The indole scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs.[10]

Anticancer and Antibacterial Potential

Research on related indole derivatives has demonstrated potent anticancer activity.[10] For instance, certain novel indole compounds have been shown to induce apoptosis and arrest the cell cycle in cancer cell lines.[8][10] The mechanism of action for some of these compounds involves the modulation of key signaling pathways, such as those involving the Epidermal Growth Factor Receptor (EGFR) and the p53-MDM2 axis.[10]

Furthermore, the isatin core has been identified as a promising scaffold for developing new antifouling and antibacterial agents, with synthetic analogues showing potent activity against various marine bacteria.[7]

Postulated Signaling Pathway Modulation

Based on studies of structurally related indole derivatives, a potential mechanism of action for this compound in a cancer context could involve the dual inhibition of critical cell survival pathways. The diagram below illustrates this hypothesized mechanism.

G Hypothesized Anticancer Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus EGFR EGFR AKT AKT EGFR->AKT Activates MDM2 MDM2 AKT->MDM2 Activates p53 p53 MDM2->p53 Inhibits (Degradation) Apoptosis Apoptosis p53->Apoptosis Induces Molecule This compound (Hypothetical Agent) Molecule->EGFR Inhibits Molecule->MDM2 Inhibits

Caption: Hypothesized modulation of EGFR and p53-MDM2 pathways by an indole-dione agent.

Conclusion

This compound is a derivative of a synthetically versatile and biologically significant class of compounds. Its chemical properties are defined by the core isatin structure functionalized with a five-carbon alkyl chain. While specific experimental data on this particular molecule is limited in publicly available literature, its synthesis and characterization can be reliably achieved through established chemical protocols. The known anticancer and antibacterial activities of related isatin derivatives suggest that this compound holds potential as a scaffold for further investigation in drug discovery and development. Future research should focus on its specific biological targets and mechanisms of action to fully elucidate its therapeutic potential.

References

1-Pentyl-1H-indole-2,3-dione: A Technical Overview of a Potential Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 4290-90-8 Molecular Formula: C₁₃H₁₅NO₂ Molecular Weight: 217.26 g/mol

This technical guide provides a comprehensive overview of 1-Pentyl-1H-indole-2,3-dione, a derivative of the versatile isatin (1H-indole-2,3-dione) scaffold. While specific research on this particular N-pentyl substituted molecule is limited in publicly available literature, this document consolidates general knowledge on the synthesis, chemical properties, and potential biological activities of N-alkylated isatins, providing a framework for researchers, scientists, and drug development professionals interested in this compound class.

Chemical Properties and Synthesis

This compound, also known as N-pentylisatin or 1-pentylindoline-2,3-dione, belongs to the class of N-substituted isatins. The introduction of an alkyl group at the N-1 position of the isatin core can influence its physicochemical properties, such as lipophilicity, which may in turn affect its biological activity and pharmacokinetic profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₁₅NO₂PubChem
Molecular Weight217.26 g/mol PubChem
IUPAC Name1-pentylindole-2,3-dionePubChem
CAS Number4290-90-8PubChem
Synthesis

The synthesis of this compound typically follows established protocols for the N-alkylation of isatin. These methods generally involve the deprotonation of the indole nitrogen of isatin using a base, followed by nucleophilic substitution with an appropriate pentyl halide.

A common laboratory-scale synthesis involves the reaction of isatin with a pentyl halide (e.g., 1-bromopentane or 1-iodopentane) in the presence of a base and a suitable solvent.

Materials:

  • Isatin

  • 1-Bromopentane (or other pentyl halide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Isatin is dissolved in a polar aprotic solvent such as DMF or acetonitrile.

  • A base, such as potassium carbonate or sodium hydride, is added to the solution to deprotonate the isatin at the N-1 position, forming the isatin anion.

  • The pentyl halide (e.g., 1-bromopentane) is added to the reaction mixture.

  • The reaction is typically stirred at room temperature or gently heated to facilitate the alkylation.

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent like ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Microwave-assisted synthesis has also been reported as an efficient method for the N-alkylation of isatin, often leading to shorter reaction times and higher yields.

Potential Biological Activities

Antimicrobial Activity

Isatin derivatives have been extensively studied for their antibacterial and antifungal properties. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The N-alkylation of isatin can modulate the antimicrobial spectrum and potency.

Anticancer Activity

Numerous isatin derivatives have demonstrated significant in vitro and in vivo anticancer activity against various cancer cell lines. The proposed mechanisms of action are diverse and include:

  • Inhibition of protein kinases (e.g., cyclin-dependent kinases, receptor tyrosine kinases)

  • Induction of apoptosis

  • Inhibition of tubulin polymerization

  • Angiogenesis inhibition

Antiviral Activity

The isatin core has been incorporated into molecules with potent antiviral activity against a range of viruses, including HIV, influenza, and coronaviruses. The antiviral mechanism can involve the inhibition of viral enzymes such as proteases and polymerases.

Experimental Workflows and Future Directions

The lack of specific data for this compound presents an opportunity for further research. A logical workflow for investigating this compound would involve its synthesis and subsequent screening for various biological activities.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of this compound purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial anticancer Anticancer Assays (IC50 on Cell Lines) characterization->anticancer antiviral Antiviral Assays (EC50 Determination) characterization->antiviral enzyme Enzyme Inhibition Assays anticancer->enzyme antiviral->enzyme pathway Signaling Pathway Analysis enzyme->pathway in_vivo In Vivo Animal Models pathway->in_vivo

Caption: A proposed experimental workflow for the synthesis and biological evaluation of this compound.

Further research into this compound could involve synthesizing the compound and screening it against a panel of bacterial, fungal, cancer, and viral targets to determine its bioactivity profile. Positive hits would then warrant more in-depth mechanistic studies to elucidate its mode of action, potentially leading to the development of novel therapeutic agents. The N-pentyl group may confer specific properties that differentiate its activity from other N-alkylated isatins, making it a worthwhile candidate for investigation.

Synthesis of 1-Pentyl-1H-indole-2,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Pentyl-1H-indole-2,3-dione, also known as N-pentylisatin, commencing from indole. The synthesis is a two-step process involving the N-alkylation of indole to form 1-pentylindole, followed by its oxidation to the desired this compound. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes workflow diagrams to elucidate the synthetic pathway. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and derivatization of indole-based compounds.

Introduction

Isatin (1H-indole-2,3-dione) and its N-substituted derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include potential as anticancer, anticonvulsant, antiviral, and anti-inflammatory agents. The introduction of an alkyl group, such as a pentyl group, at the N1 position of the isatin core can significantly modulate its physicochemical properties and biological activity. This guide outlines a reliable and efficient synthetic route to this compound starting from the readily available precursor, indole.

Synthetic Pathway Overview

The synthesis of this compound from indole is accomplished in two primary sequential reactions:

  • N-Pentylation of Indole: The first step involves the alkylation of the nitrogen atom of the indole ring with a suitable pentylating agent to yield 1-pentylindole.

  • Oxidation of 1-Pentylindole: The intermediate, 1-pentylindole, is then subjected to an oxidation reaction to introduce the dione functionality at the 2 and 3 positions of the indole ring, affording the final product, this compound.

Synthesis_Pathway Indole Indole N_Pentylindole 1-Pentylindole Indole->N_Pentylindole N-Pentylation Pentyl_Bromide Pentyl Bromide Pentyl_Bromide->N_Pentylindole Base Base (e.g., NaH) Base->N_Pentylindole Final_Product This compound N_Pentylindole->Final_Product Oxidation Oxidizing_Agent Oxidizing Agent (e.g., I2/TBHP) Oxidizing_Agent->Final_Product

Figure 1: Overall synthetic pathway for this compound from indole.

Experimental Protocols

This section provides detailed experimental procedures for the two key synthetic steps.

Step 1: Synthesis of 1-Pentylindole (N-Pentylation of Indole)

The N-alkylation of indole is typically achieved by deprotonating the indole nitrogen with a strong base, followed by reaction with an alkyl halide. A common and effective method utilizes sodium hydride as the base and 1-bromopentane as the pentylating agent.

Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), a solution of indole (1.0 eq.) in anhydrous DMF is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 1 hour to ensure complete deprotonation, resulting in the formation of the sodium salt of indole.

  • 1-Bromopentane (1.2 eq.) is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of ice-cold water.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure 1-pentylindole.

Quantitative Data Summary (Step 1):

Reagent/ParameterMolar Ratio (to Indole)Quantity (for 10 mmol scale)Notes
Indole1.01.17 gStarting material
Sodium Hydride (60%)1.20.48 gBase
1-Bromopentane1.21.81 g (1.45 mL)Alkylating agent
Anhydrous DMF-50 mLSolvent
Reaction Temperature-0 °C to Room Temp.-
Reaction Time-12 - 24 hoursMonitor by TLC
Expected Yield -85-95%After purification
Step 2: Synthesis of this compound (Oxidation of 1-Pentylindole)

The oxidation of N-alkylindoles to N-alkylisatins can be effectively carried out using an iodine/tert-butyl hydroperoxide (I₂/TBHP) system in dimethyl sulfoxide (DMSO).[1] This method is generally efficient and proceeds under relatively mild conditions.

Protocol:

  • To a solution of 1-pentylindole (1.0 eq.) in DMSO, iodine (I₂, 1.2 eq.) is added.

  • tert-Butyl hydroperoxide (TBHP, 70% in water, 5.0 eq.) is then added dropwise to the stirred mixture.

  • The reaction mixture is heated to 80 °C and stirred for 24 hours. The reaction progress can be monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed successively with saturated aqueous sodium thiosulfate solution (to quench excess iodine) and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound as a colored solid.

Quantitative Data Summary (Step 2):

Reagent/ParameterMolar Ratio (to 1-Pentylindole)Quantity (for 5 mmol scale)Notes
1-Pentylindole1.00.935 gStarting material
Iodine (I₂)1.21.52 gOxidant component
TBHP (70% in water)5.03.2 mLOxidant
DMSO-30 mLSolvent
Reaction Temperature-80 °C-
Reaction Time-24 hoursMonitor by TLC
Expected Yield -60-75%After purification

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_step1 Step 1: N-Pentylation cluster_step2 Step 2: Oxidation Start1 Start: Indole Deprotonation Deprotonation with NaH in DMF Start1->Deprotonation Alkylation Alkylation with 1-Bromopentane Deprotonation->Alkylation Workup1 Aqueous Workup & Extraction Alkylation->Workup1 Purification1 Column Chromatography Workup1->Purification1 Product1 1-Pentylindole Purification1->Product1 Start2 Start: 1-Pentylindole Product1->Start2 Oxidation Oxidation with I2/TBHP in DMSO Start2->Oxidation Workup2 Aqueous Workup & Extraction Oxidation->Workup2 Purification2 Column Chromatography Workup2->Purification2 Final_Product This compound Purification2->Final_Product

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Conclusion

This technical guide has detailed a robust and reproducible two-step synthesis of this compound from indole. The described protocols for N-pentylation and subsequent oxidation provide a clear and actionable framework for researchers in the field. The provided quantitative data and workflow diagrams are intended to facilitate the practical implementation of this synthesis in a laboratory setting. The versatility of the isatin scaffold suggests that the described methodology can be adapted for the synthesis of a variety of N-alkylated isatin derivatives, which are valuable compounds for further investigation in drug discovery and development programs.

References

Spectroscopic Profile of 1-Pentyl-1H-indole-2,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-Pentyl-1H-indole-2,3-dione (also known as N-pentyl isatin), a derivative of the versatile heterocyclic compound isatin. This document is intended to serve as a comprehensive resource, presenting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.65td1HAr-H
7.55d1HAr-H
7.18d1HAr-H
7.11t1HAr-H
3.71t2HN-CH₂
1.63quintet2HN-CH₂-CH₂
1.31m4H-(CH₂)₂-CH₃
0.88t3H-CH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
183.7C=O (C3)
158.0C=O (C2)
150.7Ar-C (C7a)
138.3Ar-CH (C6)
124.6Ar-CH (C4)
123.2Ar-CH (C5)
117.5Ar-C (C3a)
110.8Ar-CH (C7)
40.1N-CH₂
28.7N-CH₂-CH₂
28.6N-(CH₂)₂-CH₂
22.1N-(CH₂)₃-CH₂
13.8-CH₃

Table 3: Infrared (IR) Spectroscopy Peak List for a Representative N-Alkylated Isatin

Wavenumber (cm⁻¹)IntensityAssignment
~1735StrongC=O stretch (ketone)
~1610StrongC=O stretch (amide)
~1470MediumC-H bend (CH₂)
~1350MediumC-N stretch
~750StrongC-H bend (aromatic)

Note: Specific IR data for this compound was not available. The data presented is characteristic of N-alkylated isatin derivatives.

Table 4: Mass Spectrometry (MS) Data for a Representative N-Alkylated Isatin

m/zRelative Intensity (%)Assignment
217High[M]⁺ (Molecular Ion)
146High[M - C₅H₁₁]⁺ (Loss of the pentyl group)
118Medium[M - C₅H₁₁ - CO]⁺
90Medium[M - C₅H₁₁ - 2CO]⁺

Note: Specific MS data for this compound was not available. The fragmentation pattern presented is based on the expected fragmentation of N-alkylated isatins.

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5 mL of DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

¹H NMR Spectroscopy Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-32 scans are typically sufficient.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: A spectral width of approximately 16 ppm is used.

¹³C NMR Spectroscopy Parameters:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: A spectral width of approximately 220 ppm is used.

Infrared (IR) Spectroscopy

Sample Preparation: The solid sample of this compound is analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid is placed directly on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory is used.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • A background spectrum of the clean ATR crystal is recorded prior to sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system for separation and purification prior to ionization.

Instrumentation: A GC system coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Gas Chromatography (GC) Parameters:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Splitless injection of a dilute solution of the sample in a suitable solvent (e.g., ethyl acetate).

  • Temperature Program: An initial oven temperature of 100°C, held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Scan Speed: 2 scans/second.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy (FTIR-ATR) Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Process_NMR Process NMR Data (Chemical Shifts, Coupling) NMR->Process_NMR Process_IR Process IR Data (Wavenumbers) IR->Process_IR Process_MS Process MS Data (m/z, Fragmentation) MS->Process_MS Structure_Elucidation Structure Elucidation & Confirmation Process_NMR->Structure_Elucidation Process_IR->Structure_Elucidation Process_MS->Structure_Elucidation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Unraveling the Enigmatic Mechanism of 1-Pentyl-1H-indole-2,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the core mechanism of action of 1-Pentyl-1H-indole-2,3-dione, a synthetic derivative of isatin. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of isatin-based compounds.

Introduction

This compound, also known as N-pentylisatin, belongs to the isatin family of compounds, which are recognized for their wide array of biological activities. The introduction of a pentyl group at the N-1 position of the indole ring significantly influences the compound's lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic properties. This guide synthesizes the current understanding of N-pentylisatin's mechanism of action, drawing from studies on isatin derivatives and highlighting the specific contributions of the N-pentyl moiety.

Core Mechanisms of Action

The biological effects of this compound are multifaceted, with evidence suggesting its involvement in several key cellular processes. The primary mechanisms identified include enzyme inhibition, modulation of apoptosis, and interference with cell cycle regulation.

Enzyme Inhibition

A significant aspect of N-pentylisatin's activity is its ability to inhibit specific enzymes, most notably carboxylesterases and cholinesterases.

Carboxylesterases (CEs): Isatin derivatives are potent inhibitors of human carboxylesterases, enzymes crucial for the metabolism of various xenobiotics and endogenous esters. The inhibitory potency of these compounds is strongly correlated with their hydrophobicity.[1][2][3] For isatin analogues to be effective inhibitors, a calculated logP (clogP) value greater than 5 is often required, leading to inhibition constants (Ki) in the nanomolar range.[1][2] The N-pentyl group increases the lipophilicity of the isatin core, suggesting that this compound is a likely candidate for potent carboxylesterase inhibition.

Anticancer Activity

Isatin derivatives have shown promise as anticancer agents through various mechanisms, including the induction of apoptosis and inhibition of key kinases involved in cell cycle progression.

Apoptosis Induction: A common mechanism of action for many anticancer drugs is the induction of programmed cell death, or apoptosis. Isatin derivatives have been shown to trigger apoptosis in cancer cells.[7][8][9] This process is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are the two major routes to caspase activation.[9][10] While the specific apoptotic pathway activated by N-pentylisatin requires further investigation, the general activity of isatins suggests this as a primary mode of its anticancer effects.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors DISC DISC Death Receptors->DISC forms Procaspase-8 Procaspase-8 DISC->Procaspase-8 recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 activates Bcl-2 family Bcl-2 family Caspase-8->Bcl-2 family cleaves Bid Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 activates Death Ligands Death Ligands Death Ligands->Death Receptors binds Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Apoptosome Apoptosome Apaf-1->Apoptosome forms Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 activates Caspase-9->Procaspase-3 activates Bcl-2 family->Mitochondrion regulates DNA Damage DNA Damage DNA Damage->Bcl-2 family activates Caspase-3 Caspase-3 Procaspase-3->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Figure 1: General overview of the extrinsic and intrinsic apoptosis signaling pathways.

Kinase Inhibition:

  • Cyclin-Dependent Kinase 2 (CDK2): Isatin derivatives have been identified as inhibitors of CDK2, a key regulator of the cell cycle.[1][11][12][13][14] Inhibition of CDK2 can lead to cell cycle arrest and prevent cancer cell proliferation. The isatin scaffold is considered a valuable building block for the design of CDK2 inhibitors.[1]

  • Microtubule Affinity-Regulating Kinase 4 (MARK4): Some isatin derivatives have shown inhibitory activity against MARK4, a kinase implicated in cancer cell proliferation and migration.[7][15][16]

Topoisomerase II Inhibition: Topoisomerase II is an essential enzyme involved in DNA replication and chromosome segregation, making it a target for anticancer drugs.[17][18][19] Certain isatin derivatives have been investigated as potential topoisomerase II inhibitors.[7] These compounds can act as "poisons," stabilizing the enzyme-DNA cleavage complex and leading to DNA strand breaks and cell death.[19][20]

Anticancer_Mechanisms cluster_targets Cellular Targets cluster_effects Cellular Effects Isatin_Derivative This compound (Isatin Derivative) CDK2 CDK2 Isatin_Derivative->CDK2 inhibits MARK4 MARK4 Isatin_Derivative->MARK4 inhibits Topoisomerase_II Topoisomerase_II Isatin_Derivative->Topoisomerase_II inhibits Caspase_Cascade Caspase_Cascade Isatin_Derivative->Caspase_Cascade activates Cell_Cycle_Arrest Cell_Cycle_Arrest CDK2->Cell_Cycle_Arrest Reduced_Proliferation_Migration Reduced_Proliferation_Migration MARK4->Reduced_Proliferation_Migration DNA_Damage DNA_Damage Topoisomerase_II->DNA_Damage Apoptosis Apoptosis Caspase_Cascade->Apoptosis DNA_Damage->Apoptosis

Figure 2: Potential anticancer mechanisms of action for isatin derivatives.

Anticonvulsant Activity

The anticonvulsant properties of isatin derivatives are thought to be mediated primarily through the modulation of the GABAergic system.[21][22][23][24] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[23][24] Antiepileptic drugs often act by enhancing GABAergic neurotransmission.[21][22] This can be achieved through several mechanisms, including:

  • Enhancing GABA Receptor Function: Positive allosteric modulation of GABA-A receptors increases the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and reduced excitability.

  • Inhibiting GABA Reuptake: Blocking GABA transporters (GATs) increases the concentration of GABA in the synaptic cleft.

  • Inhibiting GABA Metabolism: Inhibition of GABA transaminase (GABA-T), the enzyme responsible for GABA degradation, leads to elevated GABA levels.

While the precise interaction of this compound with the GABAergic system has not been fully elucidated, the known anticonvulsant effects of isatin derivatives strongly suggest a mechanism involving the enhancement of GABA-mediated inhibition.

Anticonvulsant_Mechanism cluster_gaba GABAergic Synapse Isatin_Derivative This compound (Isatin Derivative) GABA_Receptor GABA-A Receptor Isatin_Derivative->GABA_Receptor modulates (+) GABA_Transporter GABA Transporter (GAT) Isatin_Derivative->GABA_Transporter inhibits (-) GABA_Transaminase GABA Transaminase (GABA-T) Isatin_Derivative->GABA_Transaminase inhibits (-) GABA_Release GABA Release GABA_Release->GABA_Receptor activates GABA_Release->GABA_Transporter reuptake GABA_Release->GABA_Transaminase metabolism Neuronal_Excitability Decreased Neuronal Excitability GABA_Receptor->Neuronal_Excitability leads to Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Excitability->Anticonvulsant_Effect

Figure 3: Postulated anticonvulsant mechanism of isatin derivatives via the GABAergic system.

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of isatin derivatives. It is important to note that specific data for this compound is limited, and the presented data for related compounds serve to illustrate the structure-activity relationships within this chemical class.

Table 1: Cholinesterase Inhibition by N-Alkyl Isatins

CompoundN-Alkyl Chain LengthBChE IC50 (µM)AChE IC50 (µM)Selectivity (AChE/BChE)
N-Octylisatin (4i)83.77>100>26.5
N-Heptylisatin (4h)76.25>100>16
N-Pentylisatin (4e) 5 - - -

Data extrapolated from a study on a series of N-alkyl isatins.[4][5][6] The study indicates a trend of increasing BChE inhibition with longer alkyl chains. Specific values for N-pentylisatin were not provided in the abstract.

Table 2: Carboxylesterase Inhibition by Isatin Derivatives

Compound ClassKey Structural FeatureclogPKi (nM)
Isatin DerivativesHydrophobic substituents> 5in the nM range
Isatin Derivatives-< 1.25Ineffective

Data from a study demonstrating the correlation between hydrophobicity and carboxylesterase inhibition.[1][2]

Table 3: Anticancer Activity of Isatin Derivatives

Isatin Derivative ClassCancer Cell LineIC50 (µM)
Isatin-hydrazone (4j)MCF7 (Breast)1.51
Isatin-hydrazone (4k)MCF7 (Breast)3.56
Isatin-hydrazone (4e)MCF7 (Breast)5.46
Isatin-hydrazone (4e)A2780 (Ovary)18.96

Data from a study on isatin-hydrazones.[11] Note that compound numbering is specific to the cited study.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for evaluating the biological activity of isatin derivatives.

Enzyme Inhibition Assays

Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method):

  • Prepare a solution of the test compound (e.g., this compound) at various concentrations.

  • In a 96-well plate, add BChE enzyme solution, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound.

  • Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period.

  • Initiate the reaction by adding the substrate, butyrylthiocholine iodide.

  • Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

BChE_Assay_Workflow A Prepare Test Compound Solutions B Mix BChE, DTNB, and Test Compound in 96-well plate A->B C Incubate at 37°C B->C D Add Substrate (Butyrylthiocholine) C->D E Measure Absorbance at 412 nm D->E F Calculate % Inhibition and IC50 Value E->F

Figure 4: Experimental workflow for the butyrylcholinesterase inhibition assay.

Anticancer Assays

MTT Assay for Cytotoxicity:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Anticonvulsant Assays

Maximal Electroshock (MES) Test:

  • Administer the test compound to a group of animals (e.g., mice or rats) at various doses.

  • After a predetermined time, subject the animals to a supramaximal electrical stimulus through corneal or auricular electrodes.

  • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The ability of the compound to abolish the tonic hindlimb extension is considered a positive result.

  • Determine the median effective dose (ED50) of the compound.

Subcutaneous Pentylenetetrazole (scPTZ) Test:

  • Administer the test compound to a group of animals at various doses.

  • After a specific time, inject a convulsive dose of pentylenetetrazole subcutaneously.

  • Observe the animals for the onset and severity of seizures (clonic and tonic convulsions).

  • The ability of the compound to prevent or delay the onset of seizures is recorded.

  • Determine the ED50 of the compound.

Conclusion

This compound emerges as a promising bioactive molecule with a multifaceted mechanism of action. Its potential to inhibit key enzymes like carboxylesterases and butyrylcholinesterase, coupled with its likely involvement in apoptosis induction and modulation of cell cycle-related kinases, underscores its therapeutic potential in various disease contexts, including cancer and neurological disorders. The increased lipophilicity conferred by the N-pentyl group is a critical determinant of its enhanced biological activity, particularly in enzyme inhibition. Further research is warranted to elucidate the specific signaling pathways modulated by N-pentylisatin and to obtain more precise quantitative data on its activity against a broader range of biological targets. This will be crucial for the rational design and development of novel isatin-based therapeutics.

References

The Dawn of a Scaffold: An In-Depth Technical Guide to the Discovery and History of N-Alkylated Isatins

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin, a bicyclic indole derivative, has emerged as a privileged scaffold in medicinal chemistry, giving rise to a vast array of therapeutic agents. The strategic N-alkylation of the isatin core has been a pivotal modification, significantly enhancing its biological activity and drug-like properties. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of N-alkylated isatins. We delve into detailed experimental protocols for their synthesis, present a curated summary of their quantitative biological data, and illuminate their mechanisms of action through detailed signaling pathway diagrams. This document serves as an essential resource for researchers and professionals engaged in the discovery and development of novel therapeutics derived from this versatile chemical entity.

Introduction: The Genesis of Isatin and the Significance of N-Alkylation

The journey of isatin (1H-indole-2,3-dione) began in 1840 when it was first synthesized by Erdmann and Laurent through the oxidation of the indigo dye.[1] For decades, isatin and its derivatives have been a subject of intense chemical and biological investigation. The isatin core, with its reactive C3-carbonyl group and acidic N-H proton, offers a versatile platform for chemical modification.

N-alkylation of the isatin nucleus is a critical derivatization strategy that has been shown to modulate the molecule's physicochemical properties and significantly enhance its biological efficacy across a spectrum of therapeutic areas. This modification prevents the formation of the isatin anion at physiological pH, potentially improving cell permeability and metabolic stability. Moreover, the nature of the N-alkyl substituent provides a handle for tuning the steric and electronic properties of the molecule, thereby influencing its interaction with biological targets. The exploration of N-alkylated isatins has led to the discovery of potent anticancer, antimicrobial, antiviral, and anticonvulsant agents, underscoring the profound impact of this seemingly simple chemical transformation.[2][3][4]

Historical Perspective and Synthetic Evolution

The synthesis of isatin and its N-alkylated derivatives has evolved from classical methods to more efficient and modern techniques.

Classical Synthetic Methodologies

Historically, the synthesis of the isatin scaffold relied on multi-step procedures, including:

  • Sandmeyer Isatin Synthesis: This was one of the earliest and most straightforward methods for preparing isatins.[1]

  • Stolle Synthesis: Considered a robust alternative to the Sandmeyer method for both substituted and unsubstituted isatins.[1]

  • Gassman and Martinet Isatin Syntheses: These named reactions also represent classical approaches to the isatin core.[5]

Evolution of N-Alkylation Techniques

The N-alkylation of isatin is conventionally achieved through the deprotonation of the acidic N-H proton by a base, followed by nucleophilic substitution with an alkylating agent.[5] Over the years, several methods have been developed to improve the efficiency and applicability of this reaction.

  • Conventional Heating: This traditional method involves heating a mixture of isatin, a base (e.g., K₂CO₃, NaH), and an alkyl halide in a suitable polar aprotic solvent like N,N-dimethylformamide (DMF).[5]

  • Microwave-Assisted Synthesis: The application of microwave irradiation has significantly reduced reaction times and often improved yields for the N-alkylation of isatins.[5][6] This technique offers a more energy-efficient and faster alternative to conventional heating.

  • Phase-Transfer Catalysis (PTC): PTC provides a greener approach to N-alkylation, often enabling the use of milder reaction conditions and facilitating the reaction between reactants in different phases.

  • Modern Synthetic Approaches: More recent advancements include the photocatalytic aerobic oxidation of indoles and the metal-free synthesis involving C-H bond activation and subsequent internal cyclization to directly afford N-alkylated isatins.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of N-alkylated isatins.

General Procedure for N-Alkylation of Isatin (Conventional Heating)

Reagents and Materials:

  • Isatin

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Alkyl Halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plate and developing chamber

  • Ice-water bath

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a solution of isatin (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by TLC.

  • Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature and pour it into an ice-water bath (50 mL).

  • Collect the precipitated product by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure N-alkylated isatin.

Microwave-Assisted N-Alkylation of Isatin

Reagents and Materials:

  • Isatin

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Alkyl Halide

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Microwave-safe reaction vessel

  • Domestic or dedicated laboratory microwave reactor

Procedure: [5]

  • In a microwave-safe vessel, mix isatin (1.0 mmol), the chosen base (K₂CO₃ or Cs₂CO₃, 1.3 mmol), and the alkyl halide (1.1 mmol).

  • Add a few drops of DMF or NMP to create a slurry.

  • Place the vessel in the microwave reactor and irradiate at a suitable power (e.g., 100-300 W) for a short duration (e.g., 2-5 minutes).

  • After irradiation, allow the vessel to cool to room temperature.

  • Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

In Vitro Tubulin Polymerization Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules, which can be monitored by an increase in turbidity (absorbance).

Reagents and Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Test compound (N-alkylated isatin) dissolved in DMSO

  • Positive control (e.g., colchicine)

  • Negative control (DMSO)

  • Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing tubulin (e.g., 1-2 mg/mL) in General Tubulin Buffer on ice.

  • Add the test compound at various concentrations to the reaction mixture. Include positive and negative controls.

  • Incubate the mixture on ice for a short period (e.g., 15 minutes) to allow for compound binding.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM and transferring the mixture to a pre-warmed cuvette or plate in the spectrophotometer at 37 °C.

  • Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 30-60 minutes).

  • The rate of polymerization is determined from the linear phase of the absorbance curve. The percentage of inhibition is calculated relative to the negative control.

  • The IC₅₀ value (the concentration of the compound that inhibits tubulin polymerization by 50%) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Caspase-3/7 Activity Assay

Principle: This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis. The assay utilizes a substrate that, when cleaved by active caspases, releases a fluorescent or colorimetric signal.

Reagents and Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound (N-alkylated isatin)

  • Positive control for apoptosis induction (e.g., staurosporine)

  • Caspase-3/7 assay kit (containing a specific substrate like Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric detection, and a lysis buffer)

  • 96-well plate (black for fluorescence, clear for absorbance)

  • Microplate reader

Procedure: [7][8]

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the N-alkylated isatin for a specified period (e.g., 24-48 hours). Include positive and negative controls.

  • After treatment, lyse the cells according to the assay kit protocol.

  • Add the caspase-3/7 substrate to the cell lysates.

  • Incubate the plate at 37 °C for 1-2 hours, protected from light.

  • Measure the fluorescence (e.g., Ex/Em = 350/450 nm for AMC) or absorbance (e.g., 405 nm for pNA) using a microplate reader.

  • The increase in signal is proportional to the caspase-3/7 activity. The results are often expressed as fold-change in activity compared to the untreated control.

VEGFR-2 Kinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key receptor tyrosine kinase involved in angiogenesis.

Reagents and Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase assay buffer

  • ATP

  • A suitable substrate (e.g., a synthetic peptide)

  • Test compound (N-alkylated isatin)

  • A detection reagent to measure kinase activity (e.g., based on ADP quantification or phosphospecific antibodies)

  • 96-well plate

Procedure: [9]

  • Prepare serial dilutions of the N-alkylated isatin in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

  • Pre-incubate the mixture for a short period to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction at 30 °C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the kinase activity using the chosen detection method. For example, if using an ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence signal.

  • The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data Summary

The biological activities of N-alkylated isatins have been extensively evaluated. The following tables summarize representative quantitative data for their anticancer and antimicrobial activities.

Table 1: Anticancer Activity of Selected N-Alkylated Isatins (IC₅₀ values in µM)

Compound IDN-Alkyl SubstituentR⁵R⁷Cancer Cell LineIC₅₀ (µM)Reference
1 -CH₃HHU937 (Leukemia)>100[4]
2 -CH₂CH=CH₂HHU937 (Leukemia)25[4]
3 -CH₂PhHHU937 (Leukemia)1.5[4]
4 -CH₂-(4-CH₃-Ph)BrBrU937 (Leukemia)0.49[4]
5 -CH₂-(4-Cl-Ph)BrBrJurkat (Leukemia)0.52[4]
6 -(CH₂)₃-PhBrBrU937 (Leukemia)0.61[4]
7 -CH₂-(3-CF₃-Ph)BrBrJurkat (Leukemia)0.58[4]
8 -CH₂-(4-NO₂-Ph)BrBrU937 (Leukemia)0.53[4]
9 -CH₂-(4-F-Ph)BrBrJurkat (Leukemia)0.65[4]
10 -CH₂-(2-Cl-Ph)BrBrU937 (Leukemia)1.2[4]

Table 2: Antimicrobial Activity of Selected N-Alkylated Isatins (MIC values in µg/mL)

Compound IDN-Alkyl SubstituentR⁵Bacterial/Fungal StrainMIC (µg/mL)Reference
11 -CH₂PhBrStaphylococcus aureus12.5[10]
12 -CH₂PhBrBacillus subtilis25[10]
13 -CH₂PhBrEscherichia coli50[10]
14 -CH₂PhBrPseudomonas aeruginosa100[10]
15 -CH₂-(4-Cl-Ph)HStaphylococcus aureus6.25[10]
16 -CH₂-(4-Cl-Ph)HBacillus subtilis12.5[10]
17 -CH₂-(4-Cl-Ph)HCandida albicans25[10]
18 -CH₂-(4-NO₂-Ph)HStaphylococcus aureus3.12[10]
19 -CH₂-(4-NO₂-Ph)HBacillus subtilis6.25[10]
20 -CH₂-(4-NO₂-Ph)HAspergillus niger12.5[10]

Mechanisms of Action and Signaling Pathways

N-alkylated isatins exert their biological effects through various mechanisms, primarily by targeting key cellular processes such as cell division and programmed cell death.

Inhibition of Tubulin Polymerization

A significant number of N-alkylated isatins exhibit potent anticancer activity by disrupting microtubule dynamics. They bind to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules.[2][4] This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.

Tubulin_Inhibition cluster_0 Microtubule Dynamics cluster_1 Mechanism of N-Alkylated Isatins cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Microtubules Microtubules Microtubule Polymerization->Microtubules Microtubule Depolymerization Microtubule Depolymerization Microtubules->Microtubule Depolymerization Microtubule Depolymerization->Tubulin Dimers Disruption of Mitotic Spindle Disruption of Mitotic Spindle Microtubule Depolymerization->Disruption of Mitotic Spindle N-Alkylated Isatin N-Alkylated Isatin Binds to Colchicine Site on β-Tubulin Binds to Colchicine Site on β-Tubulin N-Alkylated Isatin->Binds to Colchicine Site on β-Tubulin Inhibition of Polymerization Inhibition of Polymerization Binds to Colchicine Site on β-Tubulin->Inhibition of Polymerization Inhibition of Polymerization->Microtubule Depolymerization G2/M Phase Arrest G2/M Phase Arrest Disruption of Mitotic Spindle->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Inhibition of Tubulin Polymerization by N-Alkylated Isatins.

Induction of Apoptosis via Caspase Activation

N-alkylated isatins are also known to induce programmed cell death, or apoptosis, through the activation of caspases, a family of cysteine proteases that execute the apoptotic process. The activation of effector caspases, such as caspase-3 and caspase-7, is a key event in the apoptotic cascade.[4] N-alkylated isatins can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, leading to the activation of these executioner caspases.

Caspase_Activation cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Pro-caspase-8 Pro-caspase-8 Death Receptor->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3/7 Pro-caspase-3/7 Caspase-8->Pro-caspase-3/7 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3/7 Caspase-3/7 Caspase-3/7 Pro-caspase-3/7->Caspase-3/7 Cellular Substrates Cellular Substrates Caspase-3/7->Cellular Substrates Apoptosis Apoptosis Cellular Substrates->Apoptosis N-Alkylated Isatin N-Alkylated Isatin N-Alkylated Isatin->Cellular Stress

Induction of Apoptosis through Caspase Activation by N-Alkylated Isatins.

Inhibition of VEGFR-2 Signaling

Certain N-alkylated isatins have been identified as potent inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels.[6] By inhibiting the kinase activity of VEGFR-2, these compounds can block the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis, a critical process for tumor growth and metastasis.

VEGFR2_Inhibition cluster_receptor VEGF Signaling cluster_downstream Downstream Pathways VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds VEGFR-2 Dimerization & Autophosphorylation VEGFR-2 Dimerization & Autophosphorylation VEGFR-2->VEGFR-2 Dimerization & Autophosphorylation Activates PLCγ PLCγ VEGFR-2 Dimerization & Autophosphorylation->PLCγ PI3K PI3K VEGFR-2 Dimerization & Autophosphorylation->PI3K PKC PKC PLCγ->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation mTOR mTOR Akt->mTOR Survival & Migration Survival & Migration mTOR->Survival & Migration N-Alkylated Isatin N-Alkylated Isatin N-Alkylated Isatin->VEGFR-2 Inhibits

Inhibition of VEGFR-2 Signaling Pathway by N-Alkylated Isatins.

Conclusion and Future Perspectives

The journey of N-alkylated isatins from their historical roots to their current status as promising therapeutic leads is a testament to the power of medicinal chemistry. The strategic modification of the isatin scaffold has unlocked a wealth of biological activities, with significant potential for the development of novel drugs. The synthetic methodologies have evolved to become more efficient and environmentally benign, facilitating the exploration of a wider chemical space.

The mechanisms of action of N-alkylated isatins, particularly their roles in disrupting microtubule dynamics and inducing apoptosis, provide a solid foundation for rational drug design. The quantitative data summarized in this guide highlight the structure-activity relationships that can be further exploited to optimize potency and selectivity.

Future research in this field will likely focus on several key areas:

  • Targeted Drug Delivery: The development of strategies to deliver N-alkylated isatins specifically to cancer cells or other disease tissues to enhance efficacy and reduce off-target effects.

  • Combination Therapies: Investigating the synergistic effects of N-alkylated isatins with existing chemotherapeutic agents to overcome drug resistance.

  • Exploration of New Biological Targets: While tubulin and caspases are well-established targets, further studies may reveal novel molecular targets for N-alkylated isatins.

  • Expansion of Therapeutic Applications: The diverse biological activities of N-alkylated isatins suggest their potential for treating a broader range of diseases beyond cancer and microbial infections.

References

Physical and chemical properties of 1-Pentylindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Pentylindoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Pentylindoline-2,3-dione (also known as N-pentyl isatin). The information is compiled for use by researchers, scientists, and professionals in drug development, offering key data, experimental protocols, and conceptual diagrams to support further investigation and application of this compound.

Compound Identification and Core Properties

1-Pentylindoline-2,3-dione is a derivative of isatin (1H-indole-2,3-dione), a heterocyclic compound known for its wide range of biological activities.[1] The addition of a pentyl group to the nitrogen at position 1 (N-alkylation) modifies its lipophilicity and can influence its pharmacological profile.[1]

Identifier Value
IUPAC Name 1-pentylindole-2,3-dione
Synonyms 1-Pentyl-1H-indole-2,3-dione, N-pentyl isatin, 1-amylisatin
CAS Number 4290-90-8[2]
Molecular Formula C₁₃H₁₅NO₂[2]
Molecular Weight 217.27 g/mol [2]
Canonical SMILES CCCCCN1C2=CC=CC=C2C(=O)C1=O[3]
InChIKey UGVPQGQPUANQSX-UHFFFAOYSA-N[3]

Physical and Chemical Properties

The following tables summarize the key physical and computed chemical properties of 1-Pentylindoline-2,3-dione.

Table 2.1: Experimental Physical Properties
Property Value Unit
Melting Point 47°C[2]
Boiling Point 346.3 (at 760 mmHg)°C[2][4]
Density 1.145g/cm³[2][4]
Flash Point 149.8°C[2][4]
Refractive Index 1.554-[2][4]
Appearance Orange Solid-[5]
Table 2.2: Solubility Profile (Qualitative)

Based on the properties of the parent compound, isatin, the following solubility profile is expected. The pentyl group will increase solubility in non-polar solvents.

Solvent Solubility
Water Poorly soluble[6]
Hot Water Slightly Soluble
Ethanol (Hot) Soluble
Acetone Soluble
Benzene Soluble
Ether Soluble
DMF, DMSO Soluble
Table 2.3: Computed Chemical Properties
Property Value
XLogP3 2.4[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 4[3]
Topological Polar Surface Area 37.4 Ų[3]

Experimental Protocols

The primary method for synthesizing 1-Pentylindoline-2,3-dione is the N-alkylation of isatin. The following protocol is a representative procedure based on established methods.

Synthesis of 1-Pentylindoline-2,3-dione via N-Alkylation

Objective: To synthesize 1-Pentylindoline-2,3-dione by reacting isatin with 1-bromopentane under basic conditions.

Materials:

  • Isatin (1H-indole-2,3-dione)

  • 1-Bromopentane (Pentyl bromide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add isatin (1.0 eq) and anhydrous potassium carbonate (1.3 eq).

  • Solvent Addition: Add anhydrous DMF to the flask until a stirrable suspension is formed.

  • Addition of Alkylating Agent: Add 1-bromopentane (1.1 eq) to the mixture dropwise at room temperature while stirring.

  • Reaction: Heat the reaction mixture to 60-80 °C and maintain for 5-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting isatin spot is consumed.

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water. An orange-red precipitate should form.

  • Extraction: If a precipitate does not form or if the product is oily, transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to obtain pure 1-Pentylindoline-2,3-dione.

G Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_workup Workup & Extraction cluster_purification Purification A Isatin + K2CO3 in DMF B Add 1-Bromopentane A->B C Heat (60-80°C, 5-24h) Monitor by TLC B->C D Quench with Ice-Water C->D E Extract with Ethyl Acetate D->E F Wash with Water & Brine E->F G Dry over Na2SO4 F->G H Concentrate in vacuo G->H I Silica Gel Column Chromatography H->I J Pure 1-Pentylindoline-2,3-dione I->J G Proposed Cytotoxic Signaling Pathway A 1-Pentylindoline-2,3-dione B Tubulin Polymerization A->B Inhibits C Microtubule Destabilization D Mitotic Spindle Disruption C->D E G2/M Phase Arrest D->E F Activation of Caspase-3/7 E->F G Apoptosis (Programmed Cell Death) F->G

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Pentyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 1-Pentyl-1H-indole-2,3-dione, also known as N-pentylisatin. The primary synthetic route involves the N-alkylation of isatin. Various methods have been reported, offering flexibility in terms of reaction conditions, reagents, and heating techniques to achieve the desired product. The protocols and data presented herein are compiled from established chemical literature.

Overview of Synthesis

The synthesis of this compound is most commonly achieved through the N-alkylation of isatin with a suitable pentylating agent, such as 1-bromopentane or 1-iodopentane. This reaction is typically carried out in the presence of a base to deprotonate the acidic N-H of the isatin, forming the isatin anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the pentyl halide in an SN2 reaction to form the N-C bond.

Common bases used for this transformation include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[1][2] The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP) being frequently employed.[1] In some cases, a phase transfer catalyst such as tetra-n-butylammonium bromide (TBAB) is used to facilitate the reaction, particularly under liquid-solid phase transfer catalysis (PTC) conditions. Heating methods can range from conventional reflux to microwave irradiation, with the latter often leading to significantly reduced reaction times.[1][3]

Quantitative Data Summary

The following table summarizes various reported conditions for the N-alkylation of isatin with different alkyl halides. While specific data for this compound is not explicitly detailed in all cited literature, the provided data for similar alkyl halides (e.g., n-butyl) offers a strong predictive basis for reaction parameters and expected outcomes.

Alkyl HalideBaseSolventCatalystHeating MethodTimeYield (%)Reference
n-Butyl bromideK₂CO₃DMF-Microwave5 min69[3]
Benzyl chlorideK₂CO₃DMF-Microwave5 min96[3]
Ethyl bromoacetateK₂CO₃DMFTBABRoom Temp.48 h-[4]
Long chain alkyl bromidesK₂CO₃DMFTBABRoom Temp.48 h76-80
Benzyl chlorideKF/aluminaAcetonitrile-Reflux2 hHigh[4]
Ethyl bromoacetateK₂CO₃ or Cs₂CO₃DMF or NMP-Microwave3-7 min53-93[1][3]

Experimental Protocols

Two primary protocols for the synthesis of this compound are provided below, one employing conventional heating and the other utilizing microwave irradiation for accelerated synthesis.

Protocol 1: Conventional Synthesis via Phase Transfer Catalysis

This protocol is adapted from a general procedure for the N-alkylation of isatin using long-chain alkyl bromides under phase transfer catalysis conditions.

Materials:

  • Isatin

  • 1-Bromopentane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Tetra-n-butylammonium bromide (TBAB)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a solution of isatin (1.0 equivalent) dissolved in DMF (approximately 7-10 mL per mmol of isatin), add 1-bromopentane (1.0 equivalent), potassium carbonate (1.1 equivalents), and a catalytic amount of tetra-n-butylammonium bromide.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the mixture to remove the inorganic salts.

  • Remove the DMF from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane to precipitate any remaining salts.

  • Filter the solution again and evaporate the solvent from the filtrate.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Microwave-Assisted Synthesis

This protocol is based on efficient microwave-promoted N-alkylation methods.[1][3]

Materials:

  • Isatin

  • 1-Bromopentane

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidinone (NMP)

  • Microwave reactor

  • Standard laboratory glassware for work-up

Procedure:

  • In a microwave reaction vessel, combine isatin (1.0 equivalent), 1-bromopentane (1.0-1.5 equivalents), and potassium carbonate or cesium carbonate (1.5-2.0 equivalents).

  • Add a few drops of DMF or NMP to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 70-120 °C) for a short duration (e.g., 2-10 minutes). The optimal time and temperature should be determined by small-scale trials.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization if necessary.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the N-alkylation of isatin to produce this compound.

Synthesis_Workflow Reagents Isatin + 1-Bromopentane + Base (e.g., K2CO3) + Solvent (e.g., DMF) Reaction Reaction Reagents->Reaction Mixing Heating Heating (Conventional or Microwave) Reaction->Heating Workup Work-up (Filtration, Extraction) Reaction->Workup Reaction Completion Heating->Reaction Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

The diagram below outlines the mechanistic pathway for the N-alkylation of isatin.

Reaction_Mechanism Isatin Isatin (N-H) IsatinAnion Isatin Anion (N-) Isatin->IsatinAnion Deprotonation Base Base (e.g., K2CO3) Base->IsatinAnion SN2 SN2 Attack IsatinAnion->SN2 PentylHalide 1-Bromopentane (C5H11-Br) PentylHalide->SN2 Product This compound SN2->Product Byproduct Br- SN2->Byproduct

Caption: Reaction mechanism for the N-alkylation of isatin.

References

Application Notes and Protocols for the Quantification of 1-Pentyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Pentyl-1H-indole-2,3-dione, also known as N-pentyl isatin, is a derivative of isatin, a heterocyclic compound of significant interest in medicinal chemistry due to its wide range of biological activities. Isatin and its derivatives have been investigated for their potential as anticancer, antiviral, antibacterial, and anticonvulsant agents.[1][2][3] The N-pentyl substitution modifies the lipophilicity of the isatin core, which can influence its pharmacokinetic and pharmacodynamic properties.[4] Accurate and robust analytical methods are essential for the quantification of this compound in various matrices, including pharmaceutical formulations and biological samples, to support drug development and research.

This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The following table summarizes the typical performance characteristics of the analytical methods described in this document. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterHPLC-UVLC-MS/MSGC-MS
Linearity Range 0.1 - 100 µg/mL1 - 1000 ng/mL10 - 2000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.998> 0.997
Limit of Detection (LOD) ~30 ng/mL~0.3 ng/mL~2 ng/mL
Limit of Quantification (LOQ) ~100 ng/mL~1 ng/mL~10 ng/mL
Accuracy (% Recovery) 95 - 105%97 - 103%92 - 108%
Precision (% RSD) < 5%< 4%< 8%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical formulations.

a. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Trifluoroacetic acid (TFA, HPLC grade)

b. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% TFA).

    • Start with 50% Acetonitrile, increase to 95% over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

c. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in acetonitrile to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[4]

d. Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Acetonitrile A->B C Dilute to Working Concentrations B->C D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection at 254 nm F->G H Generate Calibration Curve G->H I Quantify Analyte Concentration H->I

Caption: HPLC-UV experimental workflow for this compound quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for quantifying this compound in complex biological matrices such as plasma, serum, and urine.[5][6]

a. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., deuterated this compound or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ice-cold acetonitrile for protein precipitation

b. Instrumentation and Chromatographic Conditions

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B).

    • Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

c. Mass Spectrometry Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and internal standard. The exact m/z values would need to be determined by direct infusion of the compounds. For this compound (MW: 217.27), a likely precursor ion would be [M+H]+ at m/z 218.3.

d. Sample Preparation: Protein Precipitation for Plasma/Serum [6]

  • In a microcentrifuge tube, add 100 µL of the plasma or serum sample.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

e. Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation (Protein Precipitation) cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis A Plasma/Serum Sample + IS B Add Ice-Cold Acetonitrile A->B C Vortex B->C D Centrifuge C->D E Collect Supernatant D->E F Inject Supernatant E->F G LC Separation F->G H ESI+ Ionization G->H I MRM Detection H->I J Peak Integration I->J K Quantification using IS J->K

Caption: LC-MS/MS workflow for this compound in biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a suitable alternative for the analysis of this compound, particularly if the compound is sufficiently volatile and thermally stable. Derivatization may be employed to improve chromatographic properties.

a. Materials and Reagents

  • This compound reference standard

  • Internal Standard (e.g., a deuterated analog or a compound with similar chemical properties)

  • Ethyl acetate (GC grade)

  • Hexane (GC grade)

  • Derivatizing agent (optional, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

b. Instrumentation and Chromatographic Conditions

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injection Mode: Splitless.

c. Mass Spectrometry Parameters

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and internal standard for enhanced sensitivity and selectivity. The fragmentation pattern would need to be determined from a full scan analysis of the pure standard.

d. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of aqueous sample (e.g., diluted urine), add the internal standard.

  • Add 2 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis. (If derivatization is needed, it would be performed on the dried extract before reconstitution).

e. Logical Relationship of Analytical Method Selection

Method_Selection cluster_matrix Sample Matrix cluster_requirements Analytical Requirements cluster_methods Recommended Method A Bulk/Pharmaceutical Formulation C High Concentration (µg/mL range) A->C F Volatile & Thermally Stable A->F B Biological Fluid (e.g., Plasma, Urine) D Low Concentration (ng/mL - pg/mL range) B->D E High Selectivity Needed B->E B->F G HPLC-UV C->G H LC-MS/MS D->H E->H I GC-MS F->I

Caption: Logical guide for selecting an analytical method for this compound.

References

Application Notes and Protocols for 1-Pentyl-1H-indole-2,3-dione in Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pentyl-1H-indole-2,3-dione is a derivative of isatin (1H-indole-2,3-dione), a versatile heterocyclic compound known for a wide range of pharmacological activities, including antibacterial properties. Isatin and its derivatives have demonstrated efficacy against a spectrum of both Gram-positive and Gram-negative bacteria.[1][2] The antibacterial potential of these compounds is attributed to various mechanisms, including the inhibition of bacterial cell wall synthesis, disruption of cell fusion, and targeting of essential enzymes like tyrosyl-tRNA synthetases and DNA gyrase.[3][4][5] These application notes provide detailed protocols for evaluating the antibacterial activity of this compound using established in vitro assays.

Data Presentation

The antibacterial efficacy of isatin derivatives can be quantified through various assays. The following tables present representative data for isatin derivatives against common bacterial strains. While specific data for this compound is not extensively available in the public domain, these tables serve as a reference for the expected range of activity for this class of compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Isatin Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Isatin Derivative 3cStaphylococcus aureus16[3]
Isatin Derivative 3cEscherichia coli1[3]
Indole-thiadiazole 2cBacillus subtilis3.125[6][7]
Indole-triazole 3dMethicillin-resistant S. aureus (MRSA)<3.125[6]
Synthetic Indole SMJ-2S. aureus (MSSA)1-2[8]
Synthetic Indole SMJ-2S. aureus (MRSA)2[8]
Synthetic Indole SMJ-2Enterococcus faecalis (VRE)0.25[8]
Indolylbenzo[d]imidazole 3aoS. aureus< 1[9]

Note: The data presented is for various isatin and indole derivatives and should be considered as a guideline for the potential activity of this compound.

Table 2: Zone of Inhibition for Representative Isatin Derivatives

Compound/DerivativeBacterial StrainConcentration (µ g/disc )Zone of Inhibition (mm)Reference
Isatin Mannich base IM4S. aureus10019[5]
Isatin Mannich base IM4B. subtilis10017[5]
Isatin Mannich base IM4P. aeruginosa10017[5]
Isatin Mannich base IM4E. coli10011[5]
Modified Isatin AnaloguesPlanococcus donghaensis2Potent Inhibition[10][11]
Modified Isatin AnaloguesErythrobacter litoralis2Potent Inhibition[10][11]

Note: The data presented is for various isatin derivatives and should be considered as a guideline for the potential activity of this compound.

Experimental Protocols

Herein are detailed methodologies for key experiments to assess the antibacterial properties of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., at 10 mg/mL).

  • Bacterial Inoculum Preparation: Culture the bacterial strains overnight in MHB at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in the 96-well microtiter plates using the appropriate broth to achieve a range of concentrations (e.g., from 512 µg/mL to 0.5 µg/mL).[4]

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. To enhance visibility, a growth indicator like resazurin (0.001% final concentration) can be added and incubated for a further 2 hours.[12]

Protocol 2: Agar Well/Disc Diffusion Assay for Zone of Inhibition

This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a disk or well containing the test compound.[3][10]

Materials:

  • This compound

  • DMSO

  • Mueller-Hinton Agar (MHA)

  • Bacterial strains

  • Sterile filter paper discs or a sterile cork borer

  • Sterile swabs

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare different concentrations of this compound in DMSO (e.g., 1, 2, 4, 8, 16 µg/mL).[3]

  • Plate Preparation: Prepare MHA plates.

  • Bacterial Lawn: Prepare a bacterial inoculum equivalent to the 0.5 McFarland standard and evenly spread it on the surface of the MHA plates using a sterile swab to create a bacterial lawn.

  • Application of Compound:

    • Disc Diffusion: Impregnate sterile filter paper discs with the prepared solutions of the compound and place them on the agar surface.

    • Well Diffusion: Create wells in the agar using a sterile cork borer and add a fixed volume of the compound solutions into the wells.

  • Controls: Use a disc or well with DMSO as a negative control and a standard antibiotic (e.g., Amoxicillin) as a positive control.[3]

  • Incubation: Incubate the plates at 37°C for 24 hours.[3]

  • Measurement: Measure the diameter of the clear zone of inhibition around each disc or well in millimeters.

Protocol 3: Anti-Biofilm Activity Assay

This protocol evaluates the ability of a compound to inhibit the formation of biofilms or eradicate pre-formed biofilms.[13]

Materials:

  • This compound

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • Biofilm-forming bacterial strain (e.g., S. aureus)

  • 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1%)

  • Ethanol (95%)

  • Plate reader

Procedure for Biofilm Inhibition (MBIC):

  • Serial Dilution: Prepare serial dilutions of this compound in TSB in a 96-well plate.

  • Inoculation: Add the bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 24 hours to allow biofilm formation.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.

  • Staining: Add crystal violet solution to each well and incubate for 15 minutes.

  • Washing: Wash the wells again with PBS to remove excess stain.

  • Destaining: Add ethanol to each well to dissolve the bound crystal violet.

  • Quantification: Measure the absorbance of the destained solution using a plate reader at a wavelength of around 570 nm. The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration that shows a significant reduction in biofilm formation compared to the control.[14]

Visualizations

Experimental_Workflow Experimental Workflow for Antibacterial Assays cluster_prep Preparation cluster_assays Antibacterial Assays cluster_analysis Data Analysis A Prepare Stock Solution of This compound C MIC Determination (Broth Microdilution) A->C D Zone of Inhibition (Agar Diffusion) A->D E Anti-Biofilm Assay A->E B Prepare Bacterial Inoculum (0.5 McFarland Standard) B->C B->D B->E F Determine MIC Value C->F G Measure Inhibition Zone Diameter D->G H Quantify Biofilm Inhibition (MBIC) E->H

Caption: Workflow for evaluating the antibacterial activity of this compound.

Signaling_Pathway Proposed Antibacterial Mechanism of Isatin Derivatives cluster_compound Compound cluster_targets Bacterial Targets cluster_outcome Outcome Compound This compound T1 Cell Wall Synthesis Compound->T1 Inhibits T2 DNA Gyrase Compound->T2 Inhibits T3 Tyrosyl-tRNA Synthetase Compound->T3 Inhibits T4 Cell Fusion Compound->T4 Inhibits Outcome Inhibition of Bacterial Growth & Bacterial Cell Death T1->Outcome T2->Outcome T3->Outcome T4->Outcome

Caption: Potential antibacterial mechanisms of action for isatin derivatives.

References

Application of 1-Pentyl-1H-indole-2,3-dione in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indole-2,3-dione, commonly known as isatin, and its derivatives have emerged as a promising class of compounds in cancer research. The isatin scaffold is a versatile platform for medicinal chemists, and modifications at the N-1 position with various alkyl and aryl groups have led to the discovery of potent anticancer agents. N-alkylation of the isatin core can enhance cytotoxic activity against a range of cancer cell lines. These compounds often exert their effects through mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of microtubule polymerization. This document provides an overview of the potential applications of 1-Pentyl-1H-indole-2,3-dione and detailed protocols for its evaluation in cancer cell line studies, based on data from analogous N-alkylated isatins.

Synthesis

The synthesis of N-alkylated isatins, including this compound, can be achieved through various methods. A common approach involves the N-alkylation of isatin using an appropriate alkyl halide in the presence of a base. Microwave-assisted synthesis has also been shown to be an efficient method, reducing reaction times and improving yields.

Data Presentation: Cytotoxicity of Representative N-Alkylated Isatin Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various N-alkylated isatin derivatives against different cancer cell lines. This data is provided to give an expected range of activity for compounds structurally related to this compound.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5,7-Dibromo-N-(p-methylbenzyl)isatinU937 (Human histiocytic lymphoma)0.49
5,7-Dibromo-N-(p-methylbenzyl)isatinJurkat (Human T-cell leukemia)0.49
N-alkylindole–5-methylisatin hybrid 8aBreast T-47D1.33 - 4.23
Isatin–indole conjugate 17ZR-75 (Human breast cancer)0.74
Isatin–indole conjugate 17HT-29 (Human colon cancer)2.02
Isatin–indole conjugate 17A-549 (Human lung cancer)0.76
Isatin–indole hybrid 32MCF-7 (Human breast cancer)0.39
N,N-Dimethylatedindolylsuccinimide 3wHT-29 (Human colon cancer)0.02
N,N-Dimethylatedindolylsuccinimide 3wHepG2 (Human liver cancer)0.8

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of the compound on cancer cells.

Materials:

  • Cancer cell lines of interest

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is for quantifying the induction of apoptosis.

Materials:

  • Cancer cell lines

  • This compound

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key proteins involved in apoptosis.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Cleaved Caspase-3, PARP, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treatment with 1-Pent

Application Notes & Protocols for High-Throughput Screening of 1-Pentyl-1H-indole-2,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) of 1-Pentyl-1H-indole-2,3-dione derivatives, a class of compounds based on the isatin scaffold, for potential antiviral and anticancer applications. Isatin and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4][5] This document outlines cell-based assays suitable for the rapid evaluation of large compound libraries.

Part 1: Anticancer Activity Screening

Introduction

Isatin derivatives have demonstrated promising anticancer properties by targeting various oncogenic pathways.[1][4] Their mechanisms of action often involve the induction of apoptosis through the inhibition of protein kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), as well as modulation of the MAPK and PI3K/AKT signaling pathways.[1][4] The following protocol describes a cell-based HTS assay to identify and quantify the cytotoxic effects of this compound derivatives on cancer cell lines.

Experimental Protocol: Cell Viability Assay using MTS

This protocol is designed for screening compounds in a 384-well format to determine their half-maximal inhibitory concentration (IC50) against a cancer cell line.

Materials and Reagents:

  • Human cancer cell line (e.g., HeLa - cervical cancer)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • This compound derivatives library (dissolved in DMSO)

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • 384-well clear-bottom cell culture plates

  • Automated liquid handler

  • Microplate reader

Procedure:

  • Cell Culture: Maintain HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA and resuspend in fresh media to a concentration of 1 x 10^5 cells/mL.

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (4,000 cells/well).

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare a serial dilution of the this compound derivatives and Doxorubicin in DMSO.

    • Using a pintool or acoustic liquid handler, transfer 100 nL of each compound dilution to the corresponding wells of the cell plate. This results in a final concentration range typically from 100 µM to 1 nM.

    • Include wells with DMSO only as a vehicle control (100% viability) and wells with a high concentration of Doxorubicin as a positive control for maximal inhibition.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTS Assay:

    • Add 10 µL of MTS reagent to each well.

    • Incubate the plate for 2 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with media only).

    • Normalize the data to the vehicle control (100% viability) and the positive control (0% viability).

    • Plot the normalized viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value for each compound.

Data Presentation

The following table summarizes hypothetical HTS results for a selection of this compound derivatives against the HeLa cell line.

Compound IDStructure Modification on Isatin CoreIC50 (µM)
PENT-ISAT-0015-Fluoro5.2
PENT-ISAT-0025-Chloro8.9
PENT-ISAT-0035-Bromo7.1
PENT-ISAT-0045-Nitro2.5
PENT-ISAT-0057-Methyl15.4
Doxorubicin(Positive Control)0.8

Signaling Pathway Diagram

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS VEGFR2 VEGFR-2 VEGFR2->PI3K AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation PENT_ISAT 1-Pentyl-1H-indole- 2,3-dione Derivative PENT_ISAT->EGFR PENT_ISAT->VEGFR2

Caption: Putative mechanism of action for this compound derivatives in cancer.

Part 2: Antiviral Activity Screening

Introduction

Isatin derivatives have been identified as broad-spectrum antiviral agents, showing activity against a range of viruses.[6][7] Their mechanisms of action can include the inhibition of viral proteases and helicases, which are essential for viral replication.[6][8] The following protocol outlines a high-throughput, cell-based assay to screen for antiviral activity of this compound derivatives against a model virus, such as a lentivirus pseudotyped with a viral envelope protein.

Experimental Protocol: Pseudoviral Particle Entry Assay

This assay measures the inhibition of viral entry into host cells, a critical step in the viral life cycle.

Materials and Reagents:

  • HEK293T cells

  • Lentiviral vector encoding Luciferase

  • Plasmids encoding viral envelope protein (e.g., from Influenza or a Coronavirus) and packaging proteins

  • Transfection reagent

  • Opti-MEM

  • Target cells (e.g., A549 - human lung epithelial cells)

  • This compound derivatives library (dissolved in DMSO)

  • Known viral entry inhibitor (positive control)

  • DMSO (vehicle control)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Pseudovirus Production:

    • Co-transfect HEK293T cells with the lentiviral luciferase vector and the packaging and envelope plasmids using a suitable transfection reagent.

    • Harvest the supernatant containing the pseudoviral particles 48-72 hours post-transfection.

    • Titer the pseudovirus stock.

  • Cell Seeding:

    • Seed A549 cells in 96-well white, clear-bottom plates at a density of 10,000 cells/well in 100 µL of media.

    • Incubate for 24 hours.

  • Compound Treatment and Infection:

    • Pre-treat the cells by adding 1 µL of each compound dilution to the wells for 1 hour at 37°C.

    • Add a pre-determined amount of pseudovirus to each well.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Luciferase Assay:

    • Remove the media from the wells.

    • Add 50 µL of Luciferase assay reagent to each well and incubate for 10 minutes at room temperature.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Normalize the luminescence signal to the vehicle control (100% infection) and a no-virus control (0% infection).

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the EC50 (half-maximal effective concentration) by fitting the data to a dose-response curve.

Data Presentation

The following table presents hypothetical data for the antiviral screening of this compound derivatives.

Compound IDStructure Modification on Isatin CoreEC50 (µM)
PENT-ISAT-0015-Fluoro12.5
PENT-ISAT-0025-Chloro25.1
PENT-ISAT-0035-Bromo18.3
PENT-ISAT-0045-Nitro9.8
PENT-ISAT-0057-Methyl35.7
Control Inhibitor(Positive Control)2.1

Experimental Workflow Diagram

antiviral_workflow cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_readout Data Acquisition & Analysis A Seed Target Cells (e.g., A549) in 384-well plates D Add Compounds to Cells A->D B Prepare Compound Dilution Plate B->D C Produce Pseudovirus (e.g., Luciferase-expressing) E Infect Cells with Pseudovirus C->E D->E F Incubate for 48 hours E->F G Add Luciferase Substrate F->G H Measure Luminescence G->H I Calculate % Inhibition and EC50 H->I

Caption: High-throughput screening workflow for identifying antiviral compounds.

References

Application Notes and Protocols: 1-Pentyl-1H-indole-2,3-dione as a Precursor for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-Pentyl-1H-indole-2,3-dione (also known as N-pentylisatin) as a versatile precursor for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The protocols detailed below are based on established methodologies for isatin derivatives and can be adapted for N-pentylisatin to generate a diverse library of bioactive molecules.

Introduction

This compound is a derivative of isatin, a privileged scaffold in medicinal chemistry renowned for its broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The presence of a pentyl group at the N1 position enhances the lipophilicity of the isatin core, which can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting heterocyclic derivatives. The reactive C3-carbonyl group of N-pentylisatin serves as a key electrophilic center for a variety of chemical transformations, enabling the construction of complex heterocyclic systems. This document outlines protocols for the synthesis of two important classes of heterocycles derived from this compound: Spiro[indole-3,2'-thiazolidin]-ones and this compound-3-thiosemicarbazones, both of which are known to exhibit significant biological activities.

Synthesis of Novel Heterocycles from this compound

Synthesis of 1-Pentylspiro[indole-3,2'-thiazolidin]-2,4'-diones

Spiro[indole-3,2'-thiazolidin]-2,4'-diones are a class of heterocyclic compounds that have demonstrated promising anticancer activities. The synthesis involves a one-pot, three-component condensation reaction between this compound, an appropriate aniline, and α-mercaptoacetic acid.

Reaction Scheme:

G This compound This compound Reflux in Toluene Reflux in Toluene This compound->Reflux in Toluene Aniline Aniline Aniline->Reflux in Toluene α-Mercaptoacetic Acid α-Mercaptoacetic Acid α-Mercaptoacetic Acid->Reflux in Toluene 1-Pentylspiro[indole-3,2'-thiazolidin]-2,4'-dione 1-Pentylspiro[indole-3,2'-thiazolidin]-2,4'-dione Reflux in Toluene->1-Pentylspiro[indole-3,2'-thiazolidin]-2,4'-dione

Caption: Synthesis of 1-Pentylspiro[indole-3,2'-thiazolidin]-2,4'-diones.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 mmol) and a substituted aniline (1.0 mmol) in anhydrous toluene (20 mL).

  • Reaction Initiation: Add α-mercaptoacetic acid (1.2 mmol) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. The solvent is removed under reduced pressure.

  • Purification: The resulting crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate mixtures) to afford the pure 1-Pentylspiro[indole-3,2'-thiazolidin]-2,4'-dione derivative.

Data Presentation:

Compound IDSubstituent on AnilineYield (%)
SP-1 4-Chloro75
SP-2 4-Methoxy82
SP-3 3,4-Dichloro71

Note: Yields are representative and based on analogous reactions with other N-substituted isatins.

Anticipated Biological Activity:

Spiro[indole-3,2'-thiazolidin]-2,4'-dione derivatives have shown significant in vitro anticancer activity. For instance, analogous compounds have demonstrated potent cytotoxicity against various cancer cell lines.

Compound IDCell LineIC₅₀ (µM)
Analogous Spiro Compound 1 MCF-7 (Breast Cancer)5.2
Analogous Spiro Compound 2 HCT116 (Colon Cancer)8.7

Data is representative of similar compounds reported in the literature.

Synthesis of this compound-3-thiosemicarbazones

Thiosemicarbazones of isatin are a well-known class of compounds with a broad spectrum of antimicrobial and antiviral activities. The synthesis is a straightforward condensation reaction between this compound and a thiosemicarbazide.

Reaction Scheme:

G This compound This compound Ethanol, Reflux Ethanol, Reflux This compound->Ethanol, Reflux Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Ethanol, Reflux This compound-3-thiosemicarbazone This compound-3-thiosemicarbazone Ethanol, Reflux->this compound-3-thiosemicarbazone G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Precursor This compound Reaction Reaction with Nucleophiles/Reagents Precursor->Reaction Heterocycles Novel Heterocycles Reaction->Heterocycles Purification Purification & Characterization Heterocycles->Purification InVitro In Vitro Assays (e.g., Anticancer, Antimicrobial) Purification->InVitro DataAnalysis Data Analysis (IC50, MIC) InVitro->DataAnalysis Hit Hit Identification DataAnalysis->Hit SAR Structure-Activity Relationship (SAR) Hit->SAR Lead Lead Compound SAR->Lead ADMET ADMET Studies Lead->ADMET InVivo In Vivo Efficacy (Animal Models) ADMET->InVivo Candidate Clinical Candidate InVivo->Candidate

Application Notes & Protocols: Experimental Design for Testing 1-Pentyl-1H-indole-2,3-dione Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] 1-Pentyl-1H-indole-2,3-dione, an N-alkylated isatin analog, represents a promising candidate for investigation as a novel therapeutic agent. Its bioactivity profile has yet to be fully characterized.

These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the cytotoxic, anti-cancer, and anti-inflammatory potential of this compound. The protocols herein detail established methodologies, from initial cell viability screening to mechanistic assays involving cell cycle analysis, apoptosis induction, and modulation of key inflammatory signaling pathways.

Overall Experimental Workflow

The proposed experimental design follows a logical progression from broad cytotoxic screening to more specific mechanistic studies. This workflow ensures a thorough and efficient evaluation of the compound's biological effects.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Anticancer Mechanism of Action cluster_2 Phase 3: Anti-inflammatory Activity A Compound Preparation (this compound) B Cell Viability Assay (MTT) (Multiple Cancer Cell Lines) A->B F Nitric Oxide (NO) Assay (LPS-stimulated Macrophages) A->F C Determine IC50 Values B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assessment (Caspase-3/7 Assay) C->E G Cytokine Measurement (ELISA) (TNF-α, IL-6) F->G H NF-κB Pathway Analysis (Reporter Assay) G->H

Caption: High-level workflow for evaluating the bioactivity of this compound.

Section 1: Cytotoxicity and Anticancer Activity

This section details the protocols to determine the compound's ability to inhibit cancer cell growth and induce cell death.

Protocol 1.1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. The reduction of tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial dehydrogenases is quantified spectrophotometrically.[4]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with 100 µL of the medium containing the compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation:

Cell LineCompound Concentration (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
A549 (Lung)0.1, 1, 10, 50, 100...Calculated Value
HeLa (Cervical)0.1, 1, 10, 50, 100...Calculated Value
MCF-7 (Breast)0.1, 1, 10, 50, 100...Calculated Value
Protocol 1.2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the compound.[5][6]

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation (e.g., 200 x g for 5 minutes).[7]

  • Fixation: Resuspend the cell pellet and fix by adding dropwise to 5 mL of ice-cold 70% ethanol while gently vortexing.[5][7] Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.[7]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. PI fluoresces when bound to DNA, and the fluorescence intensity is directly proportional to the DNA content.

  • Data Analysis: Use appropriate software (e.g., ModFit, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation:

TreatmentConcentration (µM)% Cells in G0/G1 (Mean ± SD)% Cells in S (Mean ± SD)% Cells in G2/M (Mean ± SD)
Untreated Control0.........
Vehicle Control-.........
CompoundIC₅₀.........
Compound2x IC₅₀.........
Protocol 1.3: Apoptosis Assessment (Caspase-3/7 Activity Assay)

This assay quantifies the activity of executioner caspases-3 and -7, key mediators of apoptosis.[8] The assay uses a substrate that, when cleaved by active caspases, releases a chromophore or fluorophore.[9][10]

Methodology:

  • Cell Treatment: Seed cells in a 96-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol of a commercial caspase activity assay kit (e.g., using a supplied lysis buffer).[11]

  • Assay Reaction: Add the cell lysate to a new plate containing the reaction buffer and the caspase substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).[10]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[8][10]

  • Measurement: Read the absorbance at 405 nm (for pNA) or fluorescence at an excitation/emission of ~380/460 nm (for AMC) using a plate reader.[10]

  • Data Analysis: Calculate the fold-increase in caspase activity relative to the untreated control after normalizing to total protein concentration.

Data Presentation:

TreatmentConcentration (µM)Relative Caspase-3/7 Activity (Fold Change vs. Control)
Untreated Control01.0
Vehicle Control-...
CompoundIC₅₀...
Compound2x IC₅₀...
Staurosporine (Positive Control)1...

Section 2: Anti-inflammatory Activity

These protocols assess the compound's potential to mitigate inflammatory responses, primarily using a model of lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or BV2 cells).

Protocol 2.1: Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies nitrite, a stable breakdown product of NO, in the cell culture supernatant. Inhibition of NO production is a key indicator of anti-inflammatory activity.[1]

Methodology:

  • Cell Seeding: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include wells with cells only, cells + LPS, and cells + compound only.

  • Incubation: Incubate for 24 hours at 37°C and 5% CO₂.

  • Griess Reaction: Transfer 50 µL of supernatant from each well to a new plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).

  • Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage inhibition of NO production.

Data Presentation:

TreatmentConcentration (µM)NO₂⁻ Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Control (No LPS)-...N/A
LPS Only-...0
Compound + LPS1......
Compound + LPS10......
Compound + LPS50......
Protocol 2.2: Quantification of Pro-inflammatory Cytokines (ELISA)

This protocol measures the levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), secreted by stimulated cells.[12]

Methodology:

  • Sample Collection: Collect the cell culture supernatant from an experiment identical to that described in Protocol 2.1.

  • ELISA Procedure: Perform a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 using commercial kits according to the manufacturer's instructions.

  • Measurement: Read the absorbance on a microplate reader at the specified wavelength (typically 450 nm).

  • Data Analysis: Calculate the cytokine concentrations based on a standard curve generated from recombinant cytokines.

Data Presentation:

TreatmentConcentration (µM)TNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Control (No LPS)-......
LPS Only-......
Compound + LPS10......
Compound + LPS50......
Protocol 2.3: NF-κB Signaling Pathway Analysis

Nuclear factor kappa B (NF-κB) is a critical transcription factor that regulates genes involved in inflammation.[13][14] This protocol uses a reporter gene assay to assess the compound's effect on NF-κB activation.

Methodology:

  • Cell Transfection: Use a cell line stably or transiently transfected with a reporter plasmid containing NF-κB response elements upstream of a reporter gene (e.g., luciferase or β-lactamase).[15]

  • Treatment and Stimulation: Seed the transfected cells and treat with the compound for 1 hour before stimulating with an NF-κB activator like TNF-α or LPS.[15]

  • Incubation: Incubate for 6-24 hours.

  • Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a specific assay kit and a luminometer.

  • Data Analysis: Normalize the reporter activity to cell viability (measured in a parallel plate) and calculate the percentage inhibition of NF-κB activity.

Data Presentation:

TreatmentConcentration (µM)Relative Luminescence Units (RLU) (Mean ± SD)% Inhibition of NF-κB Activity
Control (No Stimulant)-...N/A
Stimulant Only-...0
Compound + Stimulant10......
Compound + Stimulant50......

Section 3: Mechanistic Signaling Pathways

Understanding the potential molecular pathways affected by this compound is crucial. The following diagrams illustrate key pathways relevant to the proposed experiments.

G cluster_0 Apoptosis Induction A Death Ligand (e.g., FasL, TNF-α) B Death Receptor A->B C Pro-caspase-8 B->C D Caspase-8 C->D K Pro-caspase-3 D->K E DNA Damage F Bax/Bak E->F G Cytochrome c (from Mitochondria) F->G H Apaf-1 G->H I Pro-caspase-9 H->I J Caspase-9 I->J J->K L Caspase-3 (Executioner) K->L M Apoptosis L->M

Caption: A simplified diagram of the extrinsic and intrinsic apoptosis pathways.

G cluster_0 Canonical NF-κB Signaling Pathway cluster_1 Cytoplasm cluster_2 Nucleus A TNF-α B TNFR A->B C IKK Complex B->C D IκBα C->D F IκBα Phosphorylation & Degradation D->F E p65/p50 (NF-κB) E->D Inhibited G p65/p50 Translocation to Nucleus H Gene Transcription (TNF-α, IL-6, COX-2) G->H

Caption: Overview of the canonical NF-κB signaling pathway activated by TNF-α.

References

Application Notes and Protocols for In Vitro Testing of 1-Pentyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pentyl-1H-indole-2,3-dione is a derivative of isatin (1H-indole-2,3-dione). The isatin scaffold is a versatile pharmacophore known for a wide range of biological activities, including anticancer, antiviral, antibacterial, and enzyme inhibitory properties.[1][2][3][4] Isatin and its derivatives have been shown to induce cytotoxicity in various human carcinoma cell lines, often through the induction of apoptosis.[2] Given the therapeutic potential of this chemical class, a systematic in vitro evaluation of novel derivatives like this compound is crucial for elucidating their biological effects and mechanism of action.

These application notes provide a comprehensive set of protocols for the initial in vitro characterization of this compound, focusing on the assessment of its cytotoxic and apoptotic effects. The provided methodologies are standard, robust, and suitable for high-throughput screening, enabling the generation of reliable data for lead compound selection and further development.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.26 g/mol
IUPAC Name This compound
Appearance (Predicted) Crystalline solid
Solubility Soluble in DMSO, ethanol, and other organic solvents.

Experimental Workflow

The following diagram outlines a general workflow for the initial in vitro assessment of a novel compound.

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Reporting Compound This compound Stock Solution (in DMSO) Cytotoxicity Cytotoxicity/Cell Viability Assay (e.g., MTT Assay) Compound->Cytotoxicity IC50 Determine IC50 Values in Multiple Cell Lines Cytotoxicity->IC50 Apoptosis Apoptosis Assay (e.g., Caspase-Glo 3/7 Assay) IC50->Apoptosis Kinase Enzyme Inhibition Assay (e.g., Kinase Activity Assay) IC50->Kinase Analysis Data Analysis and Statistical Evaluation Apoptosis->Analysis Kinase->Analysis Report Comprehensive Report (Protocols, Data, Visualizations) Analysis->Report

General experimental workflow for in vitro compound assessment.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced, which is quantified by measuring the absorbance after solubilization, is directly proportional to the number of viable cells.[5][6]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.[6] Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with vehicle control (medium with DMSO) and untreated cells (medium only).[8]

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.[7]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.[8] Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

Data Presentation: Cell viability is expressed as a percentage relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%, is a key metric of a drug's potency.[8]

Cell LineTreatment DurationIC₅₀ (µM) [Mean ± SD]
MCF-748 hoursExample: 25.4 ± 2.1
A54948 hoursExample: 38.7 ± 3.5
HeLa48 hoursExample: 19.2 ± 1.8

Note: Data are hypothetical and should be determined experimentally. SD = Standard Deviation.

Protocol 2: Apoptosis Induction Assessment using Caspase-Glo® 3/7 Assay

Principle: Caspases are a family of proteases that are central to the apoptotic pathway.[9] The Caspase-Glo® 3/7 Assay is a luminescent method that measures the activity of caspases-3 and -7, key executioner caspases. The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7.[10][11] This cleavage releases aminoluciferin, which is a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[10]

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega or equivalent)

  • This compound

  • Human cancer cell lines

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with various concentrations of this compound (e.g., at its IC₅₀ and 2x IC₅₀ concentrations) as described in the MTT protocol. Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Protocol (Add-Mix-Measure):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[10]

    • Mix the contents of the wells by gently shaking the plate for 30 seconds.

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light.[11]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Data Presentation: Caspase activity is typically presented as the fold increase in luminescence relative to the vehicle-treated control cells.

Treatment GroupConcentration (µM)Caspase-3/7 Activity (Fold Change vs. Control) [Mean ± SD]
Vehicle Control-1.0 ± 0.1
This compoundIC₅₀ ValueExample: 3.5 ± 0.4
This compound2x IC₅₀ ValueExample: 6.8 ± 0.7
Positive Control (Staurosporine)1Example: 8.2 ± 0.9

Note: Data are hypothetical and should be determined experimentally.

G cluster_0 Cell Treatment cluster_1 Caspase Activation cluster_2 Assay Principle cluster_3 Detection Apoptotic_Stimulus Apoptotic Stimulus (e.g., this compound) Cell Cancer Cell Apoptotic_Stimulus->Cell Caspase_Activation Activation of Caspase-3 and Caspase-7 Cell->Caspase_Activation Cleavage Substrate Cleavage Caspase_Activation->Cleavage Substrate Pro-luminescent Substrate (with DEVD sequence) Substrate->Cleavage Luciferin Aminoluciferin Release Cleavage->Luciferin Light Light Production (via Luciferase) Luciferin->Light Luminometer Measure Luminescence Light->Luminometer

Principle of the Caspase-Glo® 3/7 luminescent assay.

Protocol 3: In Vitro Kinase Inhibition Assay

Principle: Many isatin derivatives are known to be kinase inhibitors. A biochemical kinase assay can determine if this compound directly inhibits the activity of a specific kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[12] The amount of ADP is directly proportional to the kinase activity. The luminescent signal is inversely correlated with kinase inhibition; a potent inhibitor will result in low ADP production and thus a low light signal.[13]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega or equivalent)

  • Recombinant kinase of interest (e.g., a panel of cancer-relevant kinases)

  • Specific substrate for the kinase

  • ATP

  • This compound

  • 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup:

    • In a 384-well plate, add the test compound at various concentrations.[12]

    • Add the recombinant kinase enzyme to each well.

    • Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP.[12] The ATP concentration should be at or near the Kₘ for the kinase.[14]

    • Incubate the plate at room temperature for 60 minutes.[12]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[12]

    • Add Kinase Detection Reagent to each well. This converts the ADP produced to ATP and provides the necessary components (luciferase/luciferin) to generate a luminescent signal.[12]

    • Incubate for 30 minutes at room temperature.[12]

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced.[12]

Data Presentation: Kinase activity is calculated as a percentage of the uninhibited control. IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Kinase TargetIC₅₀ (µM) [Mean ± SD]
Kinase AExample: 1.2 ± 0.2
Kinase BExample: > 100
Kinase CExample: 15.8 ± 1.9

Note: Data are hypothetical and should be determined experimentally.

G cluster_0 Kinase Reaction cluster_1 Inhibition cluster_2 ADP Detection (Luminescence) cluster_3 Signal Output Kinase Kinase + Substrate + ATP Reaction Phosphorylation Kinase->Reaction Products Phosphorylated Substrate + ADP Reaction->Products ADP ADP Products->ADP Inhibitor This compound Inhibitor->Reaction Inhibits ATP_regen ADP to ATP Conversion ADP->ATP_regen Light Light Generation (Luciferase/Luciferin) ATP_regen->Light Luminometer Measure Luminescence Light->Luminometer

Workflow for an in vitro kinase inhibition assay (e.g., ADP-Glo™).

References

Application Notes and Protocols: Derivatization of 1-Pentyl-1H-indole-2,3-dione for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of novel derivatives of 1-pentyl-1H-indole-2,3-dione (also known as N-pentylisatin). The derivatization of the isatin core at the C3 position, particularly through the formation of Schiff bases, has been shown to significantly enhance its therapeutic potential, notably in the fields of oncology and microbiology.

Introduction

This compound is a versatile scaffold for medicinal chemistry. The indole-2,3-dione (isatin) core is a privileged structure found in many biologically active compounds.[1] The N-pentyl group modulates the lipophilicity of the molecule, potentially enhancing its cell permeability and interaction with biological targets. Further derivatization at the C3-carbonyl position offers a strategic approach to introduce diverse chemical functionalities, thereby fine-tuning the pharmacological profile of the parent compound. This document outlines the synthesis of this compound and its subsequent conversion to Schiff base derivatives, along with protocols for evaluating their anticancer and antimicrobial activities.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the N-alkylation of isatin using 1-bromopentane. Both conventional and microwave-assisted methods are provided.

Method A: Conventional Synthesis

  • Reagents and Materials:

    • Isatin (1.0 mmol)

    • Potassium carbonate (K₂CO₃) (1.3 mmol)

    • 1-Bromopentane (1.1 mmol)

    • N,N-Dimethylformamide (DMF) (10 mL)

    • Ice-water

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating plate

    • Standard workup and purification apparatus

  • Procedure:

    • In a round-bottom flask, dissolve isatin in DMF.

    • Add potassium carbonate to the solution and stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the isatin anion.

    • Add 1-bromopentane to the reaction mixture.

    • Heat the mixture to 80°C and reflux for 12 hours.[2]

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

    • Extract the aqueous mixture with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Method B: Microwave-Assisted Synthesis

  • Reagents and Materials:

    • Isatin (1.0 mmol)

    • Potassium carbonate (K₂CO₃) (1.3 mmol)

    • 1-Bromopentane (1.1 mmol)

    • N,N-Dimethylformamide (DMF) (a few drops to form a slurry)

    • Microwave-safe reaction vessel

    • Household or laboratory microwave reactor

  • Procedure:

    • In a microwave-safe vessel, combine isatin, potassium carbonate, and 1-bromopentane.

    • Add a few drops of DMF to create a slurry.

    • Expose the mixture to microwave irradiation (e.g., 300 W) for a short period (typically 1-5 minutes).[1]

    • After irradiation, cool the vessel to room temperature.

    • Add ice-water to the reaction mixture to precipitate the product.

    • Isolate the product by filtration, wash with water, and dry.

Protocol 2: Synthesis of this compound Schiff Base Derivatives

This protocol details the condensation reaction between this compound and a primary amine to form a Schiff base at the C3 position.

  • Reagents and Materials:

    • This compound (1.0 mmol)

    • Substituted primary amine (e.g., aniline, benzylamine) (1.0 mmol)

    • Ethanol

    • Glacial acetic acid (catalytic amount)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer

  • Procedure:

    • Dissolve this compound in ethanol in a round-bottom flask.

    • Add the substituted primary amine to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture. The product may precipitate upon cooling.

    • Collect the solid product by filtration, wash with cold ethanol, and dry. If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

Biological Activity Evaluation

Protocol 3: In Vitro Anticancer Activity - MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • Test compounds (this compound and its derivatives) dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

    • Incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: In Vitro Antimicrobial Activity - Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Fungal strains (e.g., Candida albicans)

    • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

    • 96-well microtiter plates

    • Test compounds dissolved in DMSO

    • Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

    • Microplate reader or visual inspection

  • Procedure:

    • Prepare a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

    • Prepare a standardized inoculum of the microorganism (approximately 5 x 10⁵ CFU/mL).

    • Add the microbial inoculum to each well.

    • Include a positive control (microorganism in broth without compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Data Presentation

The following tables summarize the biological activities of various isatin derivatives, demonstrating the potential for enhanced activity upon derivatization. While specific data for 1-pentyl derivatives are limited in the literature, the presented data for other N-alkylated and C3-substituted analogs serve as a strong rationale for the proposed synthetic and evaluation strategies.

Table 1: Anticancer Activity of Selected Isatin Derivatives

Compound IDN1-SubstituentC3-ModificationCancer Cell LineIC₅₀ (µM)Reference
Isatin HCarbonylHL602.94[3]
3b 5-methylbis-Schiff base with hydrazineHepG24.23[4][5]
13 H1H-1,2,3-triazoleMGC-8039.78[5]
14g/h Benzofuran-(CH₂)₅/₆-CarbonylVarious65.4 - 89.7[6]
17m ImidazoleCarbonylMCF-7~0.75 (40% death)[6]

Table 2: Antimicrobial Activity of Selected Isatin Derivatives

Compound IDN1-SubstituentC3-ModificationMicroorganismMIC (µg/mL)Reference
[CoLm]Cl₂ HSchiff base complexS. sciuri2.5[7][8]
[NiLp]Cl₂ HSchiff base complexS. sciuri1.25[7][8]
110a/b BenzylSchiff baseP. aeruginosa6.25[5]

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Isatin Isatin N_Alkylation This compound Isatin->N_Alkylation 1-Bromopentane, K2CO3 C3_Derivatization Schiff Base Derivatives N_Alkylation->C3_Derivatization Primary Amine, H+ Anticancer Anticancer Activity (MTT Assay) C3_Derivatization->Anticancer Antimicrobial Antimicrobial Activity (MIC Determination) C3_Derivatization->Antimicrobial IC50 IC50 Anticancer->IC50 Determine IC50 MIC MIC Antimicrobial->MIC Determine MIC

mdm2_p53_pathway MDM2 MDM2 p53 p53 MDM2->p53 Ubiquitination Proteasome Proteasome p53->Proteasome Degradation Apoptosis Apoptosis p53->Apoptosis Activation Isatin_Derivative Isatin Derivative Isatin_Derivative->MDM2 Inhibition

microtubule_inhibition Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Mitotic_Arrest Mitotic Arrest Microtubule->Mitotic_Arrest Disruption Isatin_Derivative Isatin Derivative Isatin_Derivative->Tubulin_Dimers Binding & Inhibition Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

References

Application Notes and Protocols for Cell-Based Assays Evaluating 1-Pentyl-1H-indole-2,3-dione Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-2,3-dione (isatin) and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer properties.[1] The synthetic derivative, 1-Pentyl-1H-indole-2,3-dione, is a subject of investigation for its cytotoxic effects on various cell lines. This document provides a comprehensive guide to evaluating the cytotoxicity of this compound using established cell-based assays. The protocols detailed herein are designed to be a resource for researchers in drug discovery and development.

The following application notes describe the principles and methodologies for three key cytotoxicity assays: the MTT assay for assessing metabolic activity and cell viability, the LDH assay for measuring cell membrane integrity, and the Caspase-Glo® 3/7 assay for detecting apoptosis.[2][3][4]

Data Presentation

The following tables summarize hypothetical quantitative data from the described cell-based assays to serve as an example for data presentation and comparison.

Table 1: Cell Viability (MTT Assay) of Cancer Cell Lines Treated with this compound for 48 hours.

Cell LineIC₅₀ (µM) of this compound
A549 (Lung Carcinoma)15.8 ± 1.2
MCF-7 (Breast Adenocarcinoma)22.5 ± 2.1
HeLa (Cervical Adenocarcinoma)18.3 ± 1.5
HepG2 (Hepatocellular Carcinoma)25.1 ± 2.8

Table 2: Cytotoxicity (LDH Release Assay) in A549 Cells Treated with this compound for 24 hours.

Treatment Concentration (µM)% Cytotoxicity (Relative to Maximum LDH Release)
0 (Vehicle Control)2.5 ± 0.5
515.2 ± 1.8
1035.7 ± 3.2
2068.4 ± 5.1
4085.1 ± 6.3

Table 3: Apoptosis Induction (Caspase-3/7 Activity) in A549 Cells Treated with this compound for 12 hours.

Treatment Concentration (µM)Fold Increase in Caspase-3/7 Activity (Relative to Untreated Control)
0 (Vehicle Control)1.0 ± 0.1
52.8 ± 0.3
105.1 ± 0.6
208.9 ± 1.1

Experimental Protocols & Visualizations

Assessment of Cell Viability and Metabolic Activity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells.[5]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate (e.g., 5,000-10,000 cells/well) incubation_24h Incubate cells for 24h to allow attachment cell_seeding->incubation_24h compound_prep Prepare serial dilutions of This compound treatment_application Treat cells with compound dilutions (e.g., 48-72 hours) compound_prep->treatment_application incubation_24h->compound_prep add_mtt Add MTT solution (0.5 mg/mL) to each well treatment_application->add_mtt incubation_mtt Incubate for 2-4 hours at 37°C add_mtt->incubation_mtt solubilization Remove medium and add DMSO to dissolve formazan crystals incubation_mtt->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % cell viability relative to vehicle control read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Figure 1. Workflow for the MTT Cell Viability Assay.

Experimental Protocol: MTT Assay

  • Materials and Reagents:

    • This compound

    • Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-buffered saline (PBS)

    • MTT solution (5 mg/mL in PBS, filter-sterilized)[6]

    • Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)

    • 96-well flat-bottom plates

    • Multi-well spectrophotometer (plate reader)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[5]

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.[7] Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank control (medium only).[7]

    • Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C.[7]

    • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[7]

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7] Gently shake the plate for 15 minutes to ensure complete dissolution.[6]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to reduce background noise.[2]

Measurement of Cytotoxicity via Lactate Dehydrogenase (LDH) Release

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of cell membrane integrity.[8]

LDH_Assay_Workflow cluster_setup Experimental Setup cluster_collection Supernatant Collection cluster_reaction LDH Reaction cluster_analysis Data Analysis cell_seeding Seed cells and treat with This compound controls Prepare Controls: - Spontaneous Release (untreated) - Maximum Release (lysis buffer) - Background (medium only) cell_seeding->controls incubation Incubate for desired time (e.g., 24h) controls->incubation centrifugation Centrifuge plate to pellet cells incubation->centrifugation transfer_supernatant Transfer supernatant to a new plate centrifugation->transfer_supernatant add_reagent Add LDH reaction mix to supernatant transfer_supernatant->add_reagent incubation_rt Incubate at room temperature (protected from light) add_reagent->incubation_rt add_stop_solution Add stop solution incubation_rt->add_stop_solution read_absorbance Measure absorbance at 490 nm add_stop_solution->read_absorbance calculate_cytotoxicity Calculate % cytotoxicity read_absorbance->calculate_cytotoxicity

Figure 2. Workflow for the LDH Cytotoxicity Assay.

Experimental Protocol: LDH Assay

  • Materials and Reagents:

    • LDH cytotoxicity assay kit

    • This compound

    • Human cancer cell lines

    • Complete cell culture medium

    • 96-well flat-bottom plates

    • Multi-well spectrophotometer

  • Procedure:

    • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1 and 2).

    • Controls: Prepare the following controls in triplicate:

      • Untreated Control (Spontaneous LDH release): Cells treated with vehicle only.

      • Maximum LDH release Control: Cells treated with lysis buffer (provided in the kit) 45 minutes before the end of the incubation period.

      • Background Control: Culture medium only.

    • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.[9]

    • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]

    • Assay Procedure: Add 50 µL of the LDH reaction mix to each well containing the supernatant. Incubate for up to 30 minutes at room temperature, protected from light.[9]

    • Stop Reaction: Add 50 µL of stop solution to each well.[9]

    • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]

Detection of Apoptosis using Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, which are key effector caspases in the apoptotic pathway.[4] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal.[4]

Apoptosis_Pathway cluster_pathway Potential Apoptotic Signaling Pathway Compound This compound ROS Increased ROS Production Compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation (Initiator Caspase) CytochromeC->Caspase9 Caspase37 Caspase-3/7 Activation (Effector Caspases) Caspase9->Caspase37 Apoptosis Apoptosis (Cell Death) Caspase37->Apoptosis

Figure 3. Potential apoptotic pathway induced by indole derivatives.

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Materials and Reagents:

    • Caspase-Glo® 3/7 Assay System

    • This compound

    • Human cancer cell lines

    • Complete cell culture medium

    • Opaque-walled 96-well plates

    • Luminometer

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT assay protocol (Steps 1 and 2).

    • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Assay Procedure:

      • Equilibrate the plate and its contents to room temperature.

      • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

      • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

    • Incubation: Incubate the plate at room temperature for 1 to 3 hours.

    • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial cytotoxic evaluation of this compound. By employing a multi-assay approach, researchers can gain comprehensive insights into the compound's effects on cell viability, membrane integrity, and the induction of apoptosis. The presented data tables and workflows serve as a guide for experimental design and data interpretation in the ongoing search for novel anticancer agents. Further investigation into the specific molecular targets and signaling pathways affected by this compound is warranted.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Pentyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-Pentyl-1H-indole-2,3-dione synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through the N-alkylation of isatin with a pentyl halide (e.g., 1-bromopentane or 1-iodopentane). The reaction involves the deprotonation of the nitrogen atom in the isatin ring by a base to form an isatin anion, which then acts as a nucleophile and attacks the electrophilic pentyl halide.[1][2]

Q2: What are the most critical factors affecting the yield of the reaction?

A2: The key factors influencing the yield are the choice of base, solvent, temperature, and reaction time. The purity of reactants and the exclusion of moisture are also crucial for optimal results.[1][3]

Q3: Which bases are recommended for this synthesis?

A3: Common bases used for the N-alkylation of isatin include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[1][4] K₂CO₃ is a milder and often effective choice, while NaH is a stronger base that can lead to higher yields but may also promote side reactions if not used carefully.[1][3]

Q4: What are the suitable solvents for this reaction?

A4: Polar aprotic solvents are generally the best choice as they can dissolve the isatin anion and promote the Sₙ2 reaction.[1] N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP) are highly effective solvents for this synthesis.[1][4]

Q5: Can microwave irradiation be used to improve the reaction?

A5: Yes, microwave-assisted synthesis can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods.[1][5][6]

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Step Explanation
Incomplete Deprotonation of Isatin Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is anhydrous and used in slight excess (1.1-1.3 equivalents).The acidic N-H proton of isatin must be removed to form the nucleophilic isatin anion for the reaction to proceed.[1][3]
Low Reactivity of Alkylating Agent Consider using 1-iodopentane instead of 1-bromopentane.Alkyl iodides are generally more reactive than alkyl bromides in Sₙ2 reactions.
Insufficient Reaction Time or Temperature Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). For conventional heating, reactions may require several hours at 70-80°C.[4][7]The reaction may be slow, especially with less reactive alkyl halides.
Poor Solvent Quality Use anhydrous (dry) DMF or NMP.Protic impurities (like water) in the solvent can quench the isatin anion and hinder the reaction.
Impure Reactants Ensure the isatin and 1-pentyl halide are of high purity.Impurities can interfere with the reaction and lead to side products.
Formation of Byproducts
Potential Cause Troubleshooting Step Explanation
O-Alkylation Use a polar aprotic solvent like DMF. The choice of counter-ion from the base can also influence selectivity.While N-alkylation is generally favored, O-alkylation can occur, leading to the formation of 2-pentyloxy-1H-indol-3(2H)-one.[3][8]
Aldol Condensation Avoid using acetone as a solvent, especially with bases like potassium carbonate.[3]The keto-carbonyl groups of isatin can undergo side reactions like aldol condensation.[3]
Epoxide Formation This is more common with alkylating agents that have acidic methylene groups and is favored by strong bases and low-polarity solvents.[8] While less likely with 1-pentyl bromide, it's a possibility to be aware of with other alkylating agents.
Purification Challenges
Issue Troubleshooting Step Explanation
Product is an Oil or Waxy Solid Try to induce crystallization by trituration with a non-polar solvent like hexanes.[3] If that fails, column chromatography is the recommended purification method.The pentyl chain can lower the melting point and make crystallization difficult.
Difficulty in Removing Unreacted Isatin Use an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute aqueous base (e.g., 1M NaOH). The unreacted isatin will be deprotonated and move to the aqueous layer.[3]This takes advantage of the acidic proton on the unreacted isatin.
Co-elution of Product and Impurities during Column Chromatography Optimize the eluent system for silica gel chromatography. A gradient of ethyl acetate in hexane is a good starting point.[7]Finding the right solvent polarity is key to good separation.

Data Presentation

Table 1: Effect of Base and Solvent on N-Alkylation Yield of Isatin

Alkyl Halide Base Solvent Method Time Yield (%) Reference
n-Butyl bromideK₂CO₃DMFMicrowave3 min90[5]
n-Butyl bromideK₂CO₃DMFConventional2 h85[5]
Ethyl iodideK₂CO₃DMFMicrowave3 min90[5]
Ethyl iodideK₂CO₃DMFConventional1.5 h78[5]
Benzyl chlorideK₂CO₃DMFMicrowave5 min96[5]
Benzyl chlorideK₂CO₃DMFConventional1 h82[5]
Ethyl chloroacetateK₂CO₃DMFMicrowave3 min76[5]
Ethyl chloroacetateK₂CO₃DMFConventional2 h68[5]

Note: While data for 1-pentyl bromide was not explicitly found in a comparable table, the data for n-butyl bromide provides a strong indication of expected yields under similar conditions.

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound

This protocol is adapted from a general procedure for the N-alkylation of isatin.[7]

  • Reactant Preparation : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isatin (10 mmol), anhydrous potassium carbonate (13 mmol), and anhydrous N,N-dimethylformamide (DMF, 100 mL).

  • Formation of Isatin Anion : Stir the mixture at room temperature for 45 minutes.

  • Addition of Alkylating Agent : Add 1-bromopentane (11 mmol) to the reaction mixture.

  • Reaction : Heat the mixture to 80°C and stir for 12 hours. Monitor the reaction progress by TLC.

  • Work-up : After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water.

  • Extraction : Extract the aqueous mixture with ethyl acetate.

  • Drying and Concentration : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent (e.g., 9:1 ratio).[7]

Protocol 2: Microwave-Assisted Synthesis of N-Alkyl Isatins

This protocol is a general method that can be adapted for 1-pentyl bromide.[1]

  • Reactant Mixture : In a microwave-safe vessel, thoroughly mix isatin (1 mmol), the alkyl halide (1.1 mmol, e.g., 1-bromopentane), and potassium carbonate (1.3 mmol).

  • Solvent Addition : Add a few drops of DMF or NMP to create a slurry.

  • Microwave Irradiation : Place the vessel in a domestic microwave oven and irradiate at a low to medium power setting (e.g., 200-400W) for a short duration (e.g., 3-5 minutes).[5] Monitor the reaction progress by TLC after short irradiation intervals.

  • Work-up : After completion, allow the mixture to cool and pour it into ice-water.

  • Isolation and Purification : If a solid precipitates, filter, wash with water, and purify by recrystallization or column chromatography. If an oil forms, extract with an organic solvent, wash with water, dry, and purify by column chromatography.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants 1. Combine Isatin, K₂CO₃, and anhydrous DMF add_alkyl 2. Add 1-Pentyl Bromide reactants->add_alkyl heat 3. Heat and Stir (Monitor by TLC) add_alkyl->heat precipitate 4. Pour into ice-water heat->precipitate isolate 5. Isolate Crude Product (Filtration/Extraction) precipitate->isolate purify 6. Purify Product (Column Chromatography) isolate->purify analyze 7. Characterize Pure Product purify->analyze

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low or No Product Yield check_base Is the base strong enough and anhydrous? start->check_base check_alkyl Is the alkylating agent reactive enough? check_base->check_alkyl Yes sol_base Use stronger/anhydrous base (e.g., NaH) check_base->sol_base No check_conditions Are reaction time and temperature sufficient? check_alkyl->check_conditions Yes sol_alkyl Use a more reactive alkyl halide (e.g., 1-iodopentane) check_alkyl->sol_alkyl No check_solvent Is the solvent anhydrous? check_conditions->check_solvent Yes sol_conditions Increase reaction time/temperature (Monitor by TLC) check_conditions->sol_conditions No sol_solvent Use dry solvent check_solvent->sol_solvent No

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Solubility issues of 1-Pentyl-1H-indole-2,3-dione in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Pentyl-1H-indole-2,3-dione and encountering solubility issues in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A2: Due to its poor aqueous solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose and is effective for dissolving isatin and its derivatives.[2] Other polar organic solvents such as ethanol or N,N-dimethylformamide (DMF) can also be considered. When preparing for biological assays, it is crucial to ensure the final concentration of the organic solvent in the aqueous working solution is low (typically <0.5% for DMSO) to avoid solvent-induced toxicity to cells.[3]

Q3: How can I improve the solubility of this compound in my aqueous experimental buffer?

A3: Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound:

  • Co-solvents: As mentioned, using a water-miscible organic co-solvent like DMSO is a primary strategy. The compound should first be dissolved in the neat organic solvent to create a stock solution before being diluted into the aqueous buffer.[3]

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent.[4][5][6] While the indole nitrogen of isatin is weakly acidic, the overall effect of pH on the solubility of N-pentylisatin would need to be empirically determined.

  • Solubilizing Agents: The use of cyclodextrins can enhance the aqueous solubility of hydrophobic compounds by forming inclusion complexes.[7][8][9][10][11] This approach can be particularly useful for in vivo studies.

Q4: My this compound precipitates when I add the stock solution to my cell culture medium. What should I do?

A4: Precipitation upon dilution of a concentrated organic stock solution into an aqueous medium is a common issue for hydrophobic compounds, often referred to as "solvent shock".[12] To mitigate this, instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a small volume of serum-free medium or phosphate-buffered saline (PBS). Then, add this intermediate dilution to the final volume of the complete medium. Adding the solution drop-wise while gently vortexing or swirling can also help prevent localized high concentrations and subsequent precipitation.[3][12]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound precipitates immediately upon addition to aqueous buffer. The concentration of the compound exceeds its solubility limit in the final solution. Rapid dilution of a concentrated organic stock solution ("solvent shock").- Lower the final concentration of the compound. - Perform a serial dilution: create an intermediate dilution in a smaller volume of buffer before adding to the final volume.[3] - Add the stock solution drop-wise to the aqueous buffer while gently vortexing or swirling to ensure rapid dispersal.[12]
A clear solution becomes cloudy or shows precipitation over time. The compound is in a supersaturated state and is slowly crystallizing out of solution. Temperature fluctuations affecting solubility. The compound may be degrading.- Determine the maximum stable concentration of the compound in your buffer over the time course of your experiment. - Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the compound.[3] - Prepare fresh working solutions immediately before each experiment.
Inconsistent results in biological assays. The compound is not fully dissolved, leading to variable effective concentrations. Precipitation of the compound in the assay plate wells.- Visually inspect all solutions for any signs of precipitation before use. - Consider filtering the final working solution through a 0.22 µm syringe filter to remove any undissolved particles (note: this may slightly lower the effective concentration). - Include a solubility assessment as part of your initial experimental setup.

Data Presentation

Table 1: Solubility of Isatin (Parent Compound) in Various Solvents at Different Temperatures

As a proxy for the solubility behavior of this compound, the following data for the parent compound, isatin, is provided.

SolventMole Fraction Solubility (x) at 298.15 K (25°C)Mole Fraction Solubility (x) at 318.15 K (45°C)
Water0.000180.00042
Methanol0.01520.0288
Ethanol0.00940.0195
1-Butanol0.00610.0143
Dichloromethane0.00160.0035
1,2-Dichloroethane0.00380.0079
Chloroform0.00210.0046
Carbon Tetrachloride0.00020.0005

Data adapted from a study on the solubility of isatin.[1] The mole fraction solubility indicates that isatin has the lowest solubility in water and carbon tetrachloride and the highest in methanol and ethanol among the tested solvents.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 217.26 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 2.17 mg of this compound using an analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the solution until the compound is completely dissolved. Visually inspect for any remaining solid particles.

  • Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Pre-warmed (37°C) cell culture medium (serum-free for intermediate dilution)

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes

Procedure:

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Step A - Intermediate Dilution: In a sterile microcentrifuge tube, add 99 µL of pre-warmed, serum-free cell culture medium.

  • Add 1 µL of the 10 mM stock solution to the 99 µL of medium to create a 100 µM intermediate solution.

  • Gently vortex or flick the tube to mix thoroughly.

  • Step B - Final Dilution: In a sterile tube containing the final volume of your complete (serum-containing) cell culture medium (e.g., 9.9 mL for a final volume of 10 mL), add 100 µL of the 100 µM intermediate solution.

  • Gently mix the final solution by inverting the tube or pipetting up and down.

  • This will result in a 10 µM working solution with a final DMSO concentration of 0.1%.

Mandatory Visualization

Solubility_Troubleshooting_Workflow Troubleshooting Workflow for Solubility Issues start Start: Solubility Issue Encountered (Precipitation/Cloudiness) check_concentration Is the final concentration as low as possible? start->check_concentration lower_concentration Action: Lower the final working concentration. check_concentration->lower_concentration No check_dissolution_method Is a proper dissolution method being used? check_concentration->check_dissolution_method Yes lower_concentration->check_dissolution_method use_serial_dilution Action: Implement serial dilution. Prepare an intermediate dilution first. check_dissolution_method->use_serial_dilution No check_temperature Is the aqueous solution pre-warmed to 37°C? check_dissolution_method->check_temperature Yes slow_addition Action: Add stock solution drop-wise while vortexing. use_serial_dilution->slow_addition slow_addition->check_temperature pre_warm Action: Pre-warm the buffer/ medium before adding the compound. check_temperature->pre_warm No end_success Success: Compound is fully dissolved. check_temperature->end_success Yes pre_warm->end_success consider_alternatives Advanced Troubleshooting: Consider alternative strategies. alternatives - Use cyclodextrins - Adjust pH of the buffer - Test alternative co-solvents consider_alternatives->alternatives end_failure If issues persist, the compound may be unsuitable for the intended aqueous system. alternatives->end_failure end_success->consider_alternatives

A workflow diagram for troubleshooting solubility issues.

References

Stability of 1-Pentyl-1H-indole-2,3-dione under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1-Pentyl-1H-indole-2,3-dione under various experimental conditions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features related to stability?

A1: this compound is a derivative of isatin (1H-indole-2,3-dione). Its structure consists of the core isatin scaffold with a pentyl group attached to the nitrogen atom at position 1.[1][2][3] The key features influencing its stability are:

  • The Isatin Core: This heterocyclic system contains a dicarbonyl group at positions C2 and C3, which is susceptible to nucleophilic attack, and an amide bond within the five-membered ring that can undergo hydrolysis.[4]

  • N-Pentyl Group: The alkyl group at the N1 position reduces the lability of the isatin nucleus, particularly towards bases, when compared to the parent isatin molecule.[5] This substitution also increases the molecule's lipophilicity, affecting its solubility and formulation-dependent stability.

Q2: What are the primary environmental factors that can affect the stability of this compound?

A2: The stability of this compound can be influenced by several environmental factors. Key considerations for handling and storage include:

  • pH: The compound is expected to be more stable in neutral conditions. Strong acidic or basic conditions can promote hydrolysis of the amide bond in the isatin ring.[4]

  • Light: Exposure to UV or visible light may induce photochemical reactions, leading to photodegradation.[4]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Oxidizing Agents: The indole nucleus can be sensitive to oxidation, potentially leading to the formation of various byproducts.[4]

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemistry of the isatin scaffold, several degradation pathways can be anticipated:

  • Hydrolysis: Under strong acidic or basic conditions, the amide bond can break, leading to a ring-opening reaction to form an amino acid derivative.

  • Oxidation: The indole ring is susceptible to oxidative stress, which can lead to the formation of various oxidized byproducts.

  • Photodegradation: Light exposure can provide the energy for photolytic reactions, resulting in various degradation products.

Below is a diagram illustrating these potential degradation pathways.

G cluster_main This compound Stability cluster_conditions Stress Conditions cluster_products Potential Degradation Products Compound This compound Hydrolysis_P Ring-Opened Product (e.g., N-pentyl-2-aminophenyl)glyoxylic acid Compound->Hydrolysis_P Hydrolysis Oxidation_P Oxidized Byproducts Compound->Oxidation_P Oxidation Photo_P Photolytic Products Compound->Photo_P Photodegradation Acid Acid (e.g., HCl) Acid->Hydrolysis_P Base Base (e.g., NaOH) Base->Hydrolysis_P Oxidant Oxidant (e.g., H₂O₂) Oxidant->Oxidation_P Light Light (UV/Vis) Light->Photo_P

Potential Degradation Pathways

Q4: How should I store this compound to ensure its stability?

A4: To maximize shelf-life, the compound should be stored in a well-sealed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration or freezing in an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q5: Are there any known incompatibilities with common excipients or solvents?

Section 2: Experimental Protocols

Protocol 2.1: Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways. This is a crucial step in developing a stability-indicating analytical method.

1. Materials and Equipment:

  • This compound

  • HPLC-grade acetonitrile and methanol

  • Reagent-grade HCl, NaOH, and H₂O₂

  • Validated stability-indicating HPLC method with a suitable detector (e.g., UV-Vis or MS)

  • pH meter, calibrated oven, photostability chamber

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.

3. Application of Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 24 hours).

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for a defined period (e.g., 24 hours).

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store protected from light at room temperature for a defined period (e.g., 24 hours).

  • Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.[4]

  • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C) for 48 hours.[4]

4. Sample Analysis:

  • At predetermined time points, withdraw samples.

  • Neutralize the acidic and basic samples if necessary.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using the validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Protocol 2.2: General Long-Term Stability Study Setup

This protocol is based on the International Council for Harmonisation (ICH) guidelines for establishing the shelf-life of a drug substance.[6][7]

1. Batches and Samples:

  • Use at least three representative batches of this compound.

  • Package the samples in the proposed container-closure system for storage and distribution.[7]

2. Storage Conditions:

  • Store the samples under long-term and accelerated conditions as specified by ICH guidelines (see Table 2).

3. Testing Frequency:

  • Long-term: Test every 3 months for the first year, every 6 months for the second year, and annually thereafter.[7][8]

  • Accelerated: A minimum of three time points, including initial and final points (e.g., 0, 3, and 6 months), is recommended.[7][8]

4. Attributes to Test:

  • The testing should cover physical, chemical, and microbiological attributes susceptible to change, including appearance, assay, degradation products, and moisture content.[6][7]

Section 3: Data Presentation

Quantitative data should be organized to facilitate analysis and reporting.

Table 1: Example Conditions for a Forced Degradation Study

Stress ConditionReagentTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOH60°C24 hours
Oxidation3% H₂O₂Room Temp.24 hours
Thermal (Solid)N/A80°C48 hours
Photolytic (Solution)N/ARoom Temp.Per ICH Q1B

Table 2: Example Conditions for ICH-Compliant Stability Testing

Study TypeStorage ConditionMinimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Section 4: Troubleshooting Guide

Table 3: Troubleshooting Common Issues in Stability Studies

IssuePotential Cause(s)Suggested Solution(s)
Low recovery of parent compound at time zero 1. Poor solubility in the diluent.2. Adsorption to container surfaces.3. Incomplete sample extraction.1. Optimize the diluent; consider a higher percentage of organic solvent.2. Use silanized glassware or low-adsorption plastics.3. Validate the extraction method for complete recovery.
High variability in degradation results 1. Inconsistent sample preparation.2. Non-homogeneous reaction mixture due to poor solubility.3. Fluctuations in experimental conditions (temp, light).1. Ensure precise and consistent pipetting and dilutions.2. Vigorously stir or sonicate the mixture to ensure homogeneity.3. Use calibrated equipment (ovens, photostability chambers) and monitor conditions closely.
No degradation observed under stress conditions 1. The compound is highly stable under the applied conditions.2. Stress conditions are not harsh enough.1. This is a valid result.2. Increase the stress level (e.g., higher temperature, longer duration, stronger reagent concentration) and re-evaluate.
Appearance of unexpected peaks in chromatogram 1. Interaction with excipients or solvents.2. Contamination of the sample or mobile phase.3. Degradation of the mobile phase.1. Run a placebo/blank study to identify peaks not related to the active compound.2. Ensure cleanliness of glassware and use fresh, high-purity solvents.3. Prepare fresh mobile phase daily.

Section 5: Visual Guides

The following workflow provides a high-level overview of the process for assessing the stability of a new chemical entity like this compound.

G cluster_planning Phase 1: Planning & Method Development cluster_execution Phase 2: Forced Degradation & Formal Studies cluster_analysis Phase 3: Data Analysis & Reporting A Define Stability Protocol B Develop & Validate Stability-Indicating Method (e.g., HPLC) A->B C Perform Forced Degradation Studies B->C E Initiate Long-Term & Accelerated Stability Studies B->E D Identify Degradation Products (LC-MS) C->D G Analyze Data & Determine Degradation Kinetics D->G F Analyze Samples at Scheduled Time Points E->F F->G H Establish Shelf-Life & Storage Conditions G->H

Experimental Workflow for Stability Assessment

References

Technical Support Center: Overcoming Poor Cell Permeability of 1-Pentyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Pentyl-1H-indole-2,3-dione. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of its poor cell permeability.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor cell permeability?

A1: The cell permeability of a compound is influenced by its physicochemical properties. For this compound, several factors can contribute to poor membrane passage:

  • Lipophilicity: While the pentyl group increases lipophilicity, the overall molecule needs an optimal balance between lipid and aqueous solubility to efficiently partition into and out of the cell membrane.

  • Polar Surface Area (PSA): The two carbonyl groups of the indole-2,3-dione core contribute to the polar surface area. A high PSA can hinder passage through the hydrophobic lipid bilayer.

  • Hydrogen Bond Donors/Acceptors: The presence of hydrogen bond acceptors (the oxygen atoms) can increase the energy required for the molecule to move from the aqueous extracellular environment into the lipid membrane.

  • Molecular Flexibility: The number of rotatable bonds can influence a molecule's ability to adopt a conformation suitable for membrane transit.

Q2: What are the initial steps to assess the cell permeability of my this compound derivative?

A2: A tiered approach using in vitro assays is recommended. The most common starting points are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

  • PAMPA: This is a high-throughput, cell-free assay that predicts a compound's ability to cross a lipid membrane via passive diffusion. It provides a baseline for the compound's intrinsic permeability.

  • Caco-2 Assay: This assay utilizes a monolayer of human colorectal adenocarcinoma cells that mimic the intestinal epithelium, providing insights into both passive and active transport mechanisms, including potential efflux.

Q3: What strategies can I employ to improve the cell permeability of this compound?

A3: Several strategies can be explored to enhance cellular uptake:

  • Prodrug Approach: A biologically inactive derivative of the drug molecule is synthesized to have improved permeability. Once inside the cell, it is converted to the active form. For this compound, this could involve modification of the dione moiety.

  • Formulation with Cyclodextrins: Encapsulating the compound within cyclodextrins can increase its aqueous solubility and facilitate its presentation to the cell membrane.

  • Nanoparticle-Based Delivery Systems: Encapsulating this compound in lipid-based or polymeric nanoparticles can protect it from degradation and enhance its uptake by cells.

  • Structural Modification: Medicinal chemistry approaches can be used to modify the structure to optimize its physicochemical properties for better permeability. This could involve altering the length or branching of the pentyl chain or substituting other positions on the indole ring.

Troubleshooting Guides

Issue 1: Low intracellular concentration of this compound in cell-based assays.

  • Possible Cause 1: Poor Passive Diffusion.

    • Evidence: Low permeability observed in the PAMPA assay.

    • Solution:

      • Prodrug Strategy: Synthesize a more lipophilic prodrug of this compound.

      • Formulation Approaches: Formulate the compound with cyclodextrins or encapsulate it in nanoparticles to improve its solubility and membrane interaction.

  • Possible Cause 2: Active Efflux by Transmembrane Transporters.

    • Evidence: High permeability in the basolateral-to-apical direction compared to the apical-to-basolateral direction in a Caco-2 assay (efflux ratio > 2).

    • Solution:

      • Co-administration with an Efflux Pump Inhibitor: Perform the Caco-2 assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-glycoprotein). A significant increase in apical-to-basolateral permeability would confirm that your compound is a substrate for that efflux pump.

      • Structural Modification: Modify the structure of the compound to reduce its affinity for the efflux transporter.

Issue 2: Inconsistent results between PAMPA and Caco-2 assays.

  • Scenario: High permeability in PAMPA, but low permeability in Caco-2.

    • Possible Cause: This discrepancy strongly suggests that the compound is a substrate for an active efflux pump in the Caco-2 cells.

    • Troubleshooting Steps: Refer to the solution for "Active Efflux by Transmembrane Transporters" above.

  • Scenario: Low permeability in PAMPA, but moderate to high permeability in Caco-2.

    • Possible Cause: This indicates that the compound may be a substrate for an active uptake transporter in the Caco-2 cells.

    • Troubleshooting Steps: Further investigation using specific uptake transporter inhibitors would be necessary to identify the transporter involved.

Data Presentation

Table 1: Illustrative Permeability Data for this compound and its Modified Analogs

(Note: The following data are hypothetical and for illustrative purposes to demonstrate the potential outcomes of permeability enhancement strategies.)

CompoundModificationPAMPA (Papp, 10⁻⁶ cm/s)Caco-2 (A-B) (Papp, 10⁻⁶ cm/s)Caco-2 (B-A) (Papp, 10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)
This compound Parent Compound0.80.52.55.0
Analog 1Prodrug (Ester)5.24.85.11.1
Analog 2Cyclodextrin Complex1.51.22.62.2
Analog 3Nanoparticle FormulationN/A8.5N/AN/A

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability of a test compound across an artificial lipid membrane.

Methodology:

  • Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form the artificial membrane.

  • Prepare Solutions:

    • Donor Solution: Prepare a solution of the test compound in a buffer that mimics the pH of the small intestine (e.g., pH 6.5).

    • Acceptor Solution: Prepare a buffer that mimics physiological pH (e.g., pH 7.4).

  • Assay Assembly: Add the acceptor solution to the wells of an acceptor plate. Place the lipid-coated filter plate (donor plate) on top of the acceptor plate to create a "sandwich".

  • Compound Addition: Add the donor solution containing the test compound to the wells of the donor plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using a specific formula that takes into account the volume of the wells, the surface area of the membrane, the incubation time, and the measured concentrations.

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. A TEER value of ≥250 Ω·cm² is generally considered acceptable.

  • Transport Experiment (Apical to Basolateral):

    • Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound solution to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (acceptor) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.

  • Transport Experiment (Basolateral to Apical):

    • Perform the reverse experiment by adding the test compound to the basolateral chamber and fresh buffer to the apical chamber.

  • Quantification: Determine the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Papp and Efflux Ratio: Calculate the Papp values for both directions. The efflux ratio is calculated by dividing the Papp (B-A) by the Papp (A-B).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathway cluster_0 Cell Membrane Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates This compound This compound This compound->Receptor Binds to Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response Induces

Caption: Hypothetical signaling pathway for this compound.

Experimental_Workflow cluster_0 Permeability Assessment cluster_1 Permeability Enhancement Strategies cluster_2 Analysis PAMPA PAMPA Evaluate_Permeability Evaluate_Permeability PAMPA->Evaluate_Permeability Caco2_Assay Caco2_Assay LC_MS LC_MS Caco2_Assay->LC_MS Caco2_Assay->Evaluate_Permeability Prodrug Prodrug Prodrug->Caco2_Assay Cyclodextrin Cyclodextrin Cyclodextrin->Caco2_Assay Nanoparticle Nanoparticle Nanoparticle->Caco2_Assay Data_Analysis Data_Analysis LC_MS->Data_Analysis Start Start Start->PAMPA Evaluate_Permeability->Prodrug Low Permeability Evaluate_Permeability->Cyclodextrin Low Permeability Evaluate_Permeability->Nanoparticle Low Permeability

Caption: Experimental workflow for improving cell permeability.

Troubleshooting_Logic Start Start Low_Intracellular_Conc Low Intracellular Concentration Start->Low_Intracellular_Conc PAMPA_Result PAMPA Permeability? Low_Intracellular_Conc->PAMPA_Result Caco2_Efflux High Efflux Ratio in Caco-2? PAMPA_Result->Caco2_Efflux High Poor_Passive_Diffusion Poor Passive Diffusion PAMPA_Result->Poor_Passive_Diffusion Low Caco2_Efflux->Poor_Passive_Diffusion No Active_Efflux Active Efflux Caco2_Efflux->Active_Efflux Yes Solution_Prodrug Prodrug Strategy Poor_Passive_Diffusion->Solution_Prodrug Solution_Formulation Formulation (Cyclodextrin/ Nanoparticles) Poor_Passive_Diffusion->Solution_Formulation Solution_Inhibitor Co-administer with Efflux Inhibitor Active_Efflux->Solution_Inhibitor Solution_Modification Structural Modification Active_Efflux->Solution_Modification

Caption: Troubleshooting logic for poor cell permeability.

Technical Support Center: Optimization of Reaction Conditions for N-Pentylation of Isatin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-pentylation of isatin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of N-pentyl isatin.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the N-pentylation of isatin?

The primary challenges in the N-pentylation of isatin include:

  • Low Yields: Incomplete reactions or degradation of starting materials can lead to poor yields.[1][2][3]

  • Side Reactions: The most common side reactions are O-alkylation and aldol-type condensation reactions involving the C3-keto group of isatin, especially when using bases like potassium carbonate in acetone.[2][3]

  • Formation of Oily or Gummy Products: Difficulty in obtaining a crystalline product is a frequent issue, often due to residual high-boiling point solvents or impurities.[2][3][4]

  • Contamination with Unreacted Isatin: The similar polarity of N-pentyl isatin and isatin can make separation by column chromatography challenging if the reaction is incomplete.[3]

Q2: What are the key parameters to consider for optimizing the N-pentylation of isatin?

To optimize the reaction, careful consideration of the following parameters is crucial:

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical for efficient deprotonation of the isatin nitrogen and subsequent alkylation.[1][5] Strong bases like sodium hydride (NaH) in polar aprotic solvents such as DMF or THF are commonly used to form the nucleophilic isatin anion.[1][5] Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in DMF or NMP are also effective, particularly in microwave-assisted reactions.[6][7][8]

  • Reaction Temperature and Time: The reaction may require heating to proceed at a reasonable rate.[2] However, excessive temperatures or prolonged reaction times can lead to degradation of the starting materials and products.[1][3] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[1] Microwave irradiation has been shown to significantly reduce reaction times and often improves yields.[2][6][7][8]

  • Purity of Reagents: The purity of isatin, pentyl halide, solvent, and base is crucial. Water and other protic impurities can quench the base and the isatin anion, leading to lower yields.[1] It is advisable to use anhydrous solvents and fresh reagents.[2]

Troubleshooting Guide

Issue 1: Low Yield of N-Pentyl Isatin

Question: My N-pentylation reaction is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Deprotonation: Ensure complete deprotonation of the isatin N-H bond. The N-H of isatin must be deprotonated to form the nucleophilic isatin anion for the reaction to proceed efficiently.[2][3]

    • Solution: Use a sufficiently strong base (e.g., NaH) or a slight excess of a weaker base (e.g., K₂CO₃, 1.5 equivalents).[4] Ensure the reaction is carried out under anhydrous conditions.

  • Inactive Alkylating Agent: The pentyl halide (e.g., 1-bromopentane or 1-iodopentane) may have degraded.

    • Solution: Use a fresh bottle of the alkylating agent. Alkyl iodides are generally more reactive than bromides.[2]

  • Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gentle heating can increase the reaction rate.[2] Microwave-assisted synthesis can be a highly effective alternative to conventional heating, often leading to shorter reaction times and improved yields.[6][7][8]

  • Electron-Withdrawing Groups: If your isatin substrate has electron-withdrawing groups, the nucleophilicity of the nitrogen atom is decreased, making the reaction more challenging.[1][4]

    • Solution: A stronger base or a more reactive pentylating agent (e.g., pentyl iodide) may be necessary.

Issue 2: Formation of an Oily or Gummy Product

Question: After workup, my N-pentyl isatin is an oil, and I am unable to induce crystallization. What could be the issue?

Answer: The formation of an oily product is a common problem, often related to impurities or the inherent properties of the product.[2]

  • Residual Solvent: High-boiling point solvents like DMF or NMP are frequently used and can be difficult to remove completely.[2][3]

    • Solution: After the initial extraction, perform several washes of the organic layer with water or brine to remove residual solvent.[2] Dry the product under high vacuum for an extended period, possibly with gentle heating.[3]

  • Presence of Impurities: Side products or unreacted starting materials can inhibit crystallization.[4]

    • Solution: Purify the product using column chromatography. A common eluent system is a mixture of hexanes and ethyl acetate.[3]

  • Inducing Crystallization:

    • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is expected to be insoluble, such as hexanes or diethyl ether. Scratching the side of the flask with a glass rod can help initiate crystallization.[3]

    • Recrystallization: If a crude solid is obtained, try recrystallization from different solvent systems. Dichloromethane/hexanes or ethanol have been reported to be effective for recrystallizing N-alkylated isatins.[3]

Issue 3: Side Reaction Products are Observed

Question: My reaction mixture shows multiple spots on TLC, and the final product is impure. What are the likely side reactions and how can I minimize them?

Answer: Side reactions can compete with the desired N-pentylation.

  • O-Alkylation: Although N-alkylation is generally favored, O-alkylation can occur.[3]

    • Mitigation: The choice of a polar aprotic solvent like DMF generally favors N-alkylation.[1]

  • Aldol Condensation: When using bases like K₂CO₃ in acetone, aldol-type side reactions involving the C3-keto group of isatin can occur.[2][6]

    • Mitigation: Avoid using acetone as a solvent if this side reaction is observed. Solvents like DMF or DMSO are preferred.[2][4]

  • Dialkylation: Over-alkylation is less common for the isatin nitrogen but can occur under harsh conditions or with highly reactive alkylating agents.[2]

    • Mitigation: Use a stoichiometric amount or only a slight excess (1.1-1.2 equivalents) of the pentylating agent.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of Isatin

EntryAlkylating AgentBaseSolventMethodTimeYield (%)Reference
1IodomethaneK₂CO₃DMFMicrowave (300W)3 min95[8]
2IodoethaneK₂CO₃DMFMicrowave (300W)3 min90[8]
31-BromobutaneNa⁺¹⁻DMFMicrowave (500W)5 min69[8]
4Benzyl chlorideK₂CO₃DMFMicrowave (200W)5 min96[8]
5Ethyl chloroacetateK₂CO₃DMFMicrowave (200W)3 min76[8]
6IodomethaneK₂CO₃DMFConventional24 h-[9]
71-BromoalkanesK₂CO₃DMFConventional24 h9-76[9]

Note: The table presents a selection of conditions for N-alkylation with various agents to provide a comparative overview.

Experimental Protocols

General Protocol for N-Pentylation of Isatin (Conventional Heating)

This protocol is adapted from a general procedure for the N-alkylation of isatin.[9]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, add isatin (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous N,N-dimethylformamide (DMF).

  • Addition of Alkylating Agent: To the stirred suspension, add 1-bromopentane or 1-iodopentane (1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 50-70 °C. Monitor the progress of the reaction by TLC. The reaction is typically stirred for 24 hours.

  • Workup: After the reaction is complete (as indicated by TLC), dilute the reaction mixture with water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes:ethyl acetate).

Microwave-Assisted N-Pentylation of Isatin

This protocol is based on a general method for microwave-assisted N-alkylation.[6][7][8]

  • Setup: In a microwave reaction vessel, combine isatin (1.0 eq), potassium carbonate (K₂CO₃, 1.5-2.0 eq), and a few drops of DMF or NMP.

  • Addition of Alkylating Agent: Add 1-bromopentane or 1-iodopentane (1.2 eq).

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate at a suitable power (e.g., 200-500 W) for a short duration (e.g., 2-5 minutes).

  • Workup and Purification: Follow the same workup and purification procedure as described in the conventional heating protocol.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Isatin, Base (e.g., K2CO3), and Solvent (e.g., DMF) add_alkyl Add Pentyl Halide (1-Bromopentane) start->add_alkyl react Stir and Heat (or Microwave) add_alkyl->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash and Dry extract->wash purify Purify by Column Chromatography wash->purify end N-Pentyl Isatin purify->end

Caption: A typical experimental workflow for the N-pentylation of isatin.

troubleshooting_logic start Low Yield? incomplete_deprotonation Incomplete Deprotonation? start->incomplete_deprotonation Yes oily_product Oily Product? start->oily_product No inactive_reagent Inactive Pentyl Halide? incomplete_deprotonation->inactive_reagent No solution_base Use Stronger/Excess Base Ensure Anhydrous Conditions incomplete_deprotonation->solution_base Yes suboptimal_temp Suboptimal Temperature? inactive_reagent->suboptimal_temp No solution_reagent Use Fresh Reagent (Consider Pentyl Iodide) inactive_reagent->solution_reagent Yes solution_temp Increase Temperature or Use Microwave Synthesis suboptimal_temp->solution_temp Yes suboptimal_temp->oily_product No residual_solvent Residual Solvent? oily_product->residual_solvent Yes impurities Impurities Present? residual_solvent->impurities No solution_solvent Wash with Brine Dry under High Vacuum residual_solvent->solution_solvent Yes solution_impurities Purify by Column Chromatography Triturate or Recrystallize impurities->solution_impurities Yes

Caption: A troubleshooting guide for common issues in N-pentylation of isatin.

References

Technical Support Center: Purification of 1-Pentyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Pentyl-1H-indole-2,3-dione (also known as N-pentylisatin). This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: The isolated product is an oil and does not solidify.

  • Possible Cause 1: Residual Solvent: High-boiling point solvents used in the synthesis, such as N,N-dimethylformamide (DMF), can be difficult to remove completely and may prevent crystallization.

    • Solution: Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.

  • Possible Cause 2: Impurities: The presence of impurities can lower the melting point of the product and inhibit crystallization.

    • Solution 1: Trituration: Attempt to induce crystallization by adding a non-polar solvent in which the product is insoluble, such as hexanes or diethyl ether. Scratch the inside of the flask with a glass stirring rod to create nucleation sites.

    • Solution 2: Column Chromatography: If trituration is unsuccessful, purify the oily product using silica gel column chromatography to remove impurities. A common eluent system is a gradient of ethyl acetate in hexanes.

  • Possible Cause 3: Inherent Property of the Compound: While less common for this specific compound, some N-alkylated isatins can be low-melting solids or oils at room temperature, especially if not completely pure.

Issue 2: Low yield of the purified product.

  • Possible Cause 1: Incomplete Reaction: If the N-alkylation of isatin did not go to completion, the yield of the desired product will be inherently low.

    • Solution: Before purification, ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC). Consider using a slight excess of the alkylating agent (1-bromopentane) and the base.

  • Possible Cause 2: Side Reactions: The isatin molecule can undergo side reactions under basic conditions, such as aldol-type reactions, which consume the starting material and reduce the yield of the desired product.

    • Solution: Optimize the reaction conditions by carefully controlling the temperature and using a suitable base and solvent system (e.g., potassium carbonate in DMF).

  • Possible Cause 3: Loss during Purification: Significant amounts of the product can be lost during multiple purification steps.

    • Solution: Minimize the number of transfers and use careful technique during extractions and chromatography. If recrystallizing, ensure the minimum amount of hot solvent is used to dissolve the product to maximize recovery upon cooling.

Issue 3: Contamination of the final product with starting material (isatin).

  • Possible Cause: Similar Polarity: Isatin and this compound can have similar polarities, making their separation by column chromatography challenging.

    • Solution 1: Optimize Column Chromatography: Use a shallow gradient during column chromatography to improve separation. For example, start with 100% hexanes and slowly increase the percentage of ethyl acetate. Monitor the fractions carefully by TLC.

    • Solution 2: Recrystallization: If the product is a solid, recrystallization can be an effective method to remove isatin, which may have different solubility properties. Ethanol or a mixture of dichloromethane and hexanes can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound? A1: Pure this compound is typically a solid at room temperature.

Q2: What are the best purification techniques for this compound? A2: The most common and effective purification techniques are column chromatography and recrystallization. Trituration can be used to solidify an oily product.

Q3: How can I monitor the progress of the purification? A3: Thin Layer Chromatography (TLC) is an essential technique to monitor the separation of this compound from impurities. A suitable mobile phase for TLC is a mixture of hexanes and ethyl acetate.

Q4: What are some common impurities in the synthesis of this compound? A4: Common impurities include unreacted isatin, byproducts from side reactions (such as O-alkylation products), and residual high-boiling point solvents like DMF.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes the purification of crude this compound using silica gel column chromatography.

  • Preparation of the Column:

    • Select a glass column of appropriate size based on the amount of crude product.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial eluent (e.g., 98:2 hexanes:ethyl acetate).

    • Pour the slurry into the column and allow the silica gel to settle, ensuring a well-packed, bubble-free column.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with a low polarity solvent system (e.g., 98:2 hexanes:ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., to 95:5, 90:10 hexanes:ethyl acetate) to elute the desired product.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying solid, crude this compound.

  • Solvent Selection:

    • Choose a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature. Ethanol is a commonly used solvent for N-alkylated isatins.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

ParameterColumn ChromatographyRecrystallization
Stationary Phase Silica Gel (230-400 mesh)Not Applicable
Mobile Phase/Solvent Hexanes/Ethyl Acetate GradientEthanol
Typical Purity >95%>98%
Expected Yield 60-80%70-90% (of the material subjected to recrystallization)
Key Considerations Good for removing a wide range of impurities.Effective for removing small amounts of impurities from a solid product.

Characterization Data for Pure this compound

PropertyValue
Molecular Formula C₁₃H₁₅NO₂[1]
Molecular Weight 217.26 g/mol [1]
Appearance Solid
Melting Point Data not consistently available in searched literature.
¹H NMR (CDCl₃, ppm) Expected signals for pentyl chain protons and aromatic protons of the indole ring.

Mandatory Visualization

experimental_workflow crude_product Crude this compound dissolve Dissolve in minimal solvent crude_product->dissolve column_chromatography Column Chromatography (Silica Gel, Hexanes/EtOAc) dissolve->column_chromatography fractions Collect Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Experimental workflow for the purification of this compound by column chromatography.

troubleshooting_logic start Product is an Oil check_solvent High Vacuum Drying start->check_solvent trituration Triturate with non-polar solvent check_solvent->trituration Still an oil column Purify by Column Chromatography trituration->column Fails to solidify solid_product Solid Product trituration->solid_product Solidifies column->solid_product

Caption: Troubleshooting logic for obtaining a solid product from an oily sample.

References

Technical Support Center: Synthesis of 1-Pentyl-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-Pentyl-1H-indole-2,3-dione (also known as N-pentylisatin). The primary synthetic route covered is the N-alkylation of isatin.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the N-alkylation of isatin. This involves the deprotonation of the nitrogen on the isatin ring using a base, followed by a nucleophilic substitution reaction with a pentyl halide, such as 1-bromopentane.[1]

Q2: My reaction is complete, but the yield of this compound is very low. What are the potential causes?

A2: Low yields can result from several factors:

  • Incomplete Deprotonation: The base used may be weak, old, or insufficient in quantity to fully deprotonate the isatin.

  • Side Reactions: Competing side reactions, such as O-alkylation or reactions involving the solvent, can consume starting materials.

  • Product Loss During Workup: The product may be lost during extraction or purification steps. Ensure the pH is appropriate during aqueous washes and be careful not to use excessive solvent during recrystallization.

  • Poor Quality Reagents: The isatin or pentyl halide may be impure, or the solvent may not be anhydrous.

Q3: I see a second spot on my TLC plate close to my product spot. What could this be?

A3: An unexpected spot could be the O-alkylated isomer (2-O-pentyl-1H-indole-3-one). While N-alkylation is generally favored with bases like potassium carbonate, some O-alkylation can occur.[2] Another possibility is the presence of unreacted starting material (isatin) or a byproduct from the degradation of the starting materials or product.

Q4: Can I use a different pentyl halide, like 1-iodopentane or 1-chloropentane?

A4: Yes, other pentyl halides can be used. The reactivity order is typically I > Br > Cl. Using 1-iodopentane may lead to a faster reaction, while 1-chloropentane would likely require more forcing conditions (e.g., higher temperature or longer reaction time).

Q5: Is it necessary to use an anhydrous solvent?

A5: While not always strictly necessary, using an anhydrous polar aprotic solvent like DMF or NMP is highly recommended. The presence of water can hydrolyze the isatin anion and react with the alkylating agent, reducing the overall yield.

Troubleshooting Guide for Common Side Reactions

This guide addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.

Problem 1: Low or No Product Formation (High Amount of Unreacted Isatin)
Potential Cause Troubleshooting Steps & Solutions
Ineffective Deprotonation - Use a stronger base (e.g., switch from K₂CO₃ to NaH) or a freshly opened bottle of base. - Ensure the base is finely powdered to maximize surface area. - Consider using a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) if using K₂CO₃.[3]
Inactive Alkylating Agent - Check the purity of the 1-bromopentane. If it is old, it may have degraded. Purify by distillation if necessary. - Switch to a more reactive alkylating agent like 1-iodopentane.
Suboptimal Reaction Temperature - If running the reaction at room temperature, consider gentle heating (e.g., 60-80 °C) to increase the reaction rate.[4]
Insufficient Reaction Time - Monitor the reaction by TLC. If starting material is still present after the initially planned time, extend the reaction duration. Reactions at room temperature may require up to 48 hours.
Problem 2: Presence of Significant Byproducts
Observed Issue Potential Cause & Identity of Byproduct Troubleshooting Steps & Solutions
TLC shows a byproduct spot O-Alkylation: The isatin anion is an ambident nucleophile, and some reaction may occur at the oxygen atom, leading to the O-alkylated isomer.[2]- This is generally a minor pathway with alkali metal bases. Ensure a polar aprotic solvent (DMF, NMP) is used, as this favors N-alkylation. - O- and N-alkylated isomers can typically be separated by column chromatography.
Complex mixture of products Degradation: High reaction temperatures or prolonged reaction times, especially with strong bases, can lead to the decomposition of isatin or the product.- Avoid excessively high temperatures. If using microwave synthesis, optimize the power and time to prevent overheating.[4] - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Formation of a very polar, colored impurity Aldol-type reactions: If acetone is used as a solvent with a base like K₂CO₃, aldol condensation side reactions can occur with the isatin keto-carbonyls.[4]- Use a non-reactive polar aprotic solvent like DMF or NMP for the N-alkylation reaction.[4]

Experimental Protocols

Protocol: N-Alkylation of Isatin to Synthesize this compound

This protocol is a generalized procedure based on common methods for the N-alkylation of isatin.

Materials:

  • Isatin (1.0 eq)

  • 1-Bromopentane (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous and finely powdered (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane

  • Brine

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add isatin and anhydrous DMF.

  • Stir the mixture until the isatin is fully dissolved.

  • Add the anhydrous potassium carbonate to the solution.

  • Add 1-bromopentane dropwise to the stirring suspension.

  • Heat the reaction mixture to 70 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 4-6 hours, as indicated by the consumption of isatin), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3x).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from hot ethanol.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Visualizations

Experimental Workflow for N-Alkylation of Isatin

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Isatin + Anhydrous DMF base Add K₂CO₃ start->base alkyl_halide Add 1-Bromopentane base->alkyl_halide heat Heat to 70°C alkyl_halide->heat monitor Monitor by TLC heat->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry purify Recrystallize from Ethanol dry->purify product Pure this compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Product Yield

troubleshooting_yield cluster_causes cluster_solutions start Low Yield of Product check_tlc Analyze TLC Plate of Crude Mixture start->check_tlc unreacted_sm High Amount of Unreacted Isatin? check_tlc->unreacted_sm multiple_spots Multiple Unidentified Spots? check_tlc->multiple_spots streaking Streaking / Baseline Material? check_tlc->streaking solution_sm Cause: Incomplete Reaction Solutions: - Increase reaction time/temp - Use stronger/fresh base - Check alkyl halide quality unreacted_sm->solution_sm YES solution_spots Cause: Side Reactions (e.g., O-alkylation) Solutions: - Confirm solvent is aprotic - Purify via column chromatography multiple_spots->solution_spots YES solution_streaking Cause: Degradation / Tar Formation Solutions: - Lower reaction temperature - Use inert atmosphere - Ensure pure reagents streaking->solution_streaking YES

Caption: Decision tree for troubleshooting low yield in N-pentylisatin synthesis.

References

Technical Support Center: Enhancing the Selectivity of 1-Pentyl-1H-indole-2,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 1-Pentyl-1H-indole-2,3-dione and its derivatives. Our goal is to facilitate smoother experimental workflows and enhance the selectivity and success of your research.

Troubleshooting Guides

This section addresses common challenges encountered during the synthesis, purification, and handling of this compound derivatives.

Issue 1: Low or No Yield of this compound

Low or negligible yields during the N-pentylation of isatin can be frustrating. The following table outlines potential causes and their corresponding solutions to improve your reaction outcome.

Potential CauseRecommended SolutionExpected Outcome
Incomplete Deprotonation of Isatin Use a stronger base such as Sodium Hydride (NaH) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Ensure at least a stoichiometric amount of the base is used. For weaker bases like Potassium Carbonate (K₂CO₃), a slight excess can be beneficial.More efficient formation of the isatin anion, leading to a higher conversion rate.
Poor Quality of Reagents Ensure the purity of isatin, 1-bromopentane, and the solvent. Use freshly distilled solvents and high-purity starting materials.Minimizes side reactions and improves the overall yield and purity of the product.
Suboptimal Reaction Temperature The reaction may be too slow at room temperature. Consider gentle heating to 70-80°C to increase the reaction rate. Monitor the reaction progress using Thin Layer Chromatography (TLC).Faster reaction times and increased product formation.
Presence of Moisture The reaction is sensitive to moisture. Ensure the use of anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Prevents quenching of the base and other moisture-sensitive intermediates, leading to a better yield.
Issue 2: Formation of O-Alkylated Side Product

A common side reaction during the N-alkylation of isatin is the formation of the O-alkylated isomer. The choice of solvent and base can significantly influence the N- versus O-alkylation ratio.

Potential CauseRecommended SolutionExpected Outcome
Reaction Conditions Favoring O-Alkylation Employing polar aprotic solvents like DMF or DMSO generally favors N-alkylation. Using a less polar solvent might increase the proportion of the O-alkylated product.Increased selectivity for the desired N-pentyl product.
Strong, Hard Base The use of very strong and "hard" bases can sometimes favor O-alkylation. A moderately strong, "softer" base like K₂CO₃ or Cesium Carbonate (Cs₂CO₃) in DMF is often a good choice for N-alkylation.Higher regioselectivity towards N-alkylation.
Issue 3: Difficulty in Product Purification and Isolation

This compound can sometimes be challenging to purify due to its physical properties and the presence of impurities.

Potential CauseRecommended SolutionExpected Outcome
Product is an Oil or a Low-Melting Solid The N-pentyl group can lower the melting point of the isatin derivative, making it oily or waxy at room temperature. If the product is pure by NMR and/or GC-MS, it may not readily crystallize. In such cases, the pure oil can be used for subsequent steps.Successful isolation of the product in a non-crystalline but pure form.
Residual High-Boiling Solvent (e.g., DMF, DMSO) These solvents can be difficult to remove completely by rotary evaporation alone. Co-evaporate with a lower-boiling solvent like toluene multiple times, followed by drying under high vacuum.Complete removal of residual solvent, which may aid in solidification or will result in a purer oily product.
Contamination with Unreacted Isatin The starting material and the N-pentylated product can have similar polarities, making separation by column chromatography difficult. Optimize the eluent system for column chromatography, often a gradient of ethyl acetate in hexanes. Alternatively, an acid-base extraction can be employed to remove the acidic unreacted isatin.Effective separation of the product from the starting material, leading to a higher purity of the final compound.
Formation of Colored Impurities/Tar This can result from the decomposition of starting materials or products, especially at elevated temperatures. Ensure the starting materials are pure and avoid unnecessarily high reaction temperatures or prolonged reaction times. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.A cleaner reaction mixture and a final product with improved color and purity.

Frequently Asked Questions (FAQs)

Q1: What is the best method for the N-pentylation of isatin?

A1: A widely used and effective method is the reaction of isatin with 1-bromopentane in the presence of a base like potassium carbonate (K₂CO₃) in an anhydrous polar aprotic solvent such as DMF.[1] Microwave-assisted synthesis can also be employed to significantly reduce reaction times.

Q2: My this compound product is an oil and I cannot get it to solidify. What should I do?

A2: It is not uncommon for N-alkylated isatins with longer alkyl chains to be oils or low-melting solids at room temperature. First, ensure the product is pure by spectroscopic methods (NMR, MS). If it is pure, you can proceed with the oil in your next experimental step. If purification is needed, column chromatography is the most effective method for oily products. Sometimes, trituration with a non-polar solvent like hexanes can induce crystallization.

Q3: How can I improve the selectivity of N-alkylation over O-alkylation?

A3: The choice of solvent is crucial. Polar aprotic solvents like DMF favor N-alkylation. The choice of base also plays a role; moderately strong bases like K₂CO₃ are often preferred.

Q4: What are the primary biological targets for this compound derivatives?

A4: N-alkylated isatin derivatives have shown a broad range of biological activities, including anticancer, antiviral, and antibacterial properties.[2] In the context of cancer, they have been investigated as inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor (VEGFR). They can also induce apoptosis and cause cell cycle arrest.

Q5: How does the length of the N-alkyl chain affect the biological activity?

A5: Structure-activity relationship (SAR) studies have shown that the length of the N-alkyl chain can significantly influence biological activity. For instance, in some studies on anticancer activity, an aromatic ring with a one or three-carbon atom linker at the N1 position enhanced activity. The lipophilicity conferred by the alkyl chain can affect cell membrane permeability and interaction with the target protein.

Quantitative Data on Biological Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various N-alkylated isatin derivatives against different cancer cell lines, providing a comparative view of their potency.

DerivativeTarget Cell LineIC50 (µM)Reference
N-methyl-5-chloro-isatin derivativeT47D (Breast Cancer)1.83 ± 0.08[3]
N-benzyl-5-chloro-isatin derivativeT47D (Breast Cancer)3.59 ± 0.16[3]
Isatin-benzofuran hybrid (pentylene linker)A549, HepG2, MCF-7, PC-3, HeLa77.2 - 88.9[4]
Isatin-benzofuran hybrid (hexylene linker)A549, HepG2, MCF-7, PC-3, HeLa65.4 - 89.7[4]
Isatin-indole conjugateA-549, MDA-MB-231, HCT-1167.3, 4.7, 2.6[5]
Isatin-hydrazone hybridA549, PC3, MCF-75.32, 35.1, 4.86[5]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • Isatin

  • 1-Bromopentane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add isatin (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).

  • Add anhydrous DMF to dissolve the reactants.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromopentane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 70-80°C and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Isatin + 1-Bromopentane + K2CO3 in DMF reaction Heating (70-80°C) & TLC Monitoring start->reaction quench Quench with Water reaction->quench extraction Extraction with Ethyl Acetate quench->extraction wash Wash with Brine extraction->wash dry Dry over Na2SO4 wash->dry evaporation Solvent Evaporation dry->evaporation chromatography Column Chromatography evaporation->chromatography product Pure this compound chromatography->product

Caption: General workflow for the synthesis and purification of this compound.

Simplified VEGFR-2 Signaling Pathway Inhibition

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates Isatin_Derivative This compound Derivative Isatin_Derivative->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

Simplified CDK2/Cyclin E Signaling Pathway Inhibition

CDK2_pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Binds & Activates Rb Rb CDK2->Rb Phosphorylates Isatin_Derivative This compound Derivative Isatin_Derivative->CDK2 Inhibits E2F E2F Rb->E2F Releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes

References

Troubleshooting inconsistent results in 1-Pentyl-1H-indole-2,3-dione bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 1-Pentyl-1H-indole-2,3-dione in various bioassays. The information is designed to address common challenges and ensure the generation of consistent and reliable data.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve and store this compound?

Due to its hydrophobic pentyl chain, this compound has low solubility in aqueous buffers.

  • Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-20 mM) in an organic solvent such as dimethyl sulfoxide (DMSO).

  • Storage: Store the solid compound at -20°C, protected from light and moisture. Aliquot the DMSO stock solution into single-use vials and store at -20°C to avoid repeated freeze-thaw cycles.

Q2: What are the primary causes of inconsistent results in my bioassays?

Inconsistent results with this compound can stem from several factors:

  • Compound Precipitation: The compound may precipitate out of solution when diluted from the DMSO stock into aqueous assay buffers.

  • Compound Instability: N-alkylated isatins can be unstable in cell culture media over long incubation periods.

  • Cell Line Variability: Different cell lines can exhibit varying sensitivities to the compound.

  • Reagent Quality and Handling: Inconsistent pipetting, temperature fluctuations, and expired reagents can all contribute to variability.[1]

Q3: How can I mitigate compound precipitation in my experiments?

  • Final DMSO Concentration: Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all wells, including controls.

  • Vortexing: Vortex the compound vigorously upon dilution into your final assay medium.

  • Visual Inspection: Before adding to cells, visually inspect the diluted solution for any signs of cloudiness or precipitate.

  • Solubility Test: If precipitation is suspected, perform a solubility test by preparing the final concentration in assay buffer, incubating under assay conditions, and centrifuging at high speed to check for a pellet.

Q4: How do I address potential compound instability during my assay?

  • Fresh Preparations: Always prepare fresh working dilutions of the compound from your stock solution immediately before each experiment.

  • Minimize Exposure: Protect stock and working solutions from light and elevated temperatures.

  • Medium Replenishment: For long-term experiments (e.g., >24 hours), consider replenishing the cell culture medium with freshly prepared compound-containing medium at regular intervals (e.g., every 24 hours).

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells
Possible Cause Troubleshooting Steps
Compound Precipitation - Ensure final DMSO concentration is <0.5%.- Vortex vigorously upon dilution.- Visually inspect for precipitates before use.
Inaccurate Pipetting - Use calibrated pipettes.- Pipette carefully and consistently, avoiding bubbles.[1]
Cell Seeding Density - Ensure a uniform cell suspension before seeding.- Use a multichannel pipette for seeding.
Edge Effects in Plates - Avoid using the outer wells of the plate, or fill them with sterile PBS.
Issue 2: Lower Than Expected Potency (High IC50 Values)
Possible Cause Troubleshooting Steps
Compound Degradation - Prepare fresh working solutions for each experiment.- Store stock solutions properly at -20°C in aliquots.
Incorrect Concentration - Double-check all calculations for dilutions.- Verify the initial concentration of your stock solution.
Cell Line Resistance - Test the compound on a different, potentially more sensitive, cell line.- Consult literature for expected potency in your chosen cell line.
Long Incubation Times - Consider shorter incubation periods to minimize compound degradation.
Issue 3: Inconsistent Results Across Different Experimental Days
Possible Cause Troubleshooting Steps
Reagent Variability - Use reagents from the same lot number across experiments.- Equilibrate all reagents to the assay temperature before use.[1]
Cell Passage Number - Use cells within a consistent and low passage number range.
Incubation Conditions - Ensure consistent temperature, humidity, and CO2 levels in your incubator.

Data Presentation: Cytotoxicity of N-Alkylated Isatin Analogues

CompoundCell LineAssay DurationIC50 (µM)
5,7-Dibromo-N-(p-methylbenzyl)isatinU937 (Human leukemia)72h0.49
5,7-Dibromo-N-(p-methylbenzyl)isatinJurkat (Human T-cell leukemia)72h0.49
N-allyl-5-bromoisatinA549 (Human lung carcinoma)48h3.9
N-(2-methoxyethyl)-5-bromoisatinA549 (Human lung carcinoma)48h3.1
N-(3-methylbutyl)-5-bromoisatinA549 (Human lung carcinoma)48h2.5

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures and is suitable for determining the cytotoxic effects of this compound.[2][3]

Materials:

  • This compound

  • DMSO

  • Appropriate cancer cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in complete medium from a DMSO stock. Ensure the final DMSO concentration is consistent and below 0.5%.

  • Cell Treatment: Remove the overnight medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same percentage of DMSO).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

In Vitro Tubulin Polymerization Assay

This turbidity-based assay can be used to determine if this compound directly inhibits tubulin polymerization.[4][5][6]

Materials:

  • This compound

  • DMSO

  • Purified tubulin (>99%)

  • GTP solution

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation: Thaw tubulin and GTP on ice. Prepare a working solution of tubulin in polymerization buffer.

  • Compound Dilution: Prepare dilutions of this compound in polymerization buffer from a DMSO stock. Include positive (e.g., Nocodazole) and negative (DMSO vehicle) controls.

  • Assay Setup: In a pre-chilled 96-well plate on ice, add the compound dilutions.

  • Initiate Polymerization: Add the tubulin/GTP mixture to each well to initiate the polymerization reaction.

  • Turbidity Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance versus time. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

Mandatory Visualizations

Proposed Signaling Pathway for N-Alkylated Isatins

G cluster_0 This compound cluster_1 Cellular Effects cluster_2 Downstream Consequences cluster_3 Apoptotic Events Compound This compound Tubulin Tubulin Polymerization Inhibition Compound->Tubulin PI3K_Akt PI3K/Akt Pathway Inhibition Compound->PI3K_Akt G2M_Arrest G2/M Cell Cycle Arrest Tubulin->G2M_Arrest Apoptosis Apoptosis PI3K_Akt->Apoptosis promotes G2M_Arrest->Apoptosis Caspase_Activation Caspase-3/7 Activation Apoptosis->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage G cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Analysis A Prepare 1-Pentyl-1H- indole-2,3-dione Stock (DMSO) C Prepare Serial Dilutions in Culture Medium A->C B Seed Cells in 96-well Plate D Treat Cells and Incubate (24-72h) B->D C->D E Add MTT Reagent and Incubate (2-4h) D->E F Add Solubilization Solution E->F G Read Absorbance (570 nm) F->G H Calculate % Viability and IC50 G->H G Start Inconsistent Results Observed Check_Precipitate Check for Compound Precipitation Start->Check_Precipitate Check_Stability Consider Compound Instability Check_Precipitate->Check_Stability No Sol_Precipitate Lower DMSO % Perform Solubility Test Check_Precipitate->Sol_Precipitate Yes Check_Pipetting Review Pipetting Technique Check_Stability->Check_Pipetting No Sol_Stability Use Fresh Dilutions Shorten Incubation Check_Stability->Sol_Stability Yes Check_Cells Evaluate Cell Health & Passage Check_Pipetting->Check_Cells No Sol_Pipetting Calibrate Pipettes Use Proper Technique Check_Pipetting->Sol_Pipetting Yes Sol_Cells Use Low Passage Cells Ensure Even Seeding Check_Cells->Sol_Cells Yes End Consistent Results Sol_Precipitate->End Sol_Stability->End Sol_Pipetting->End Sol_Cells->End

References

Modifying 1-Pentyl-1H-indole-2,3-dione for better pharmacokinetic properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers focused on modifying 1-Pentyl-1H-indole-2,3-dione (an isatin derivative) to enhance its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the initial assessment and strategic modification of indole-2,3-dione scaffolds.

Q1: What are the likely pharmacokinetic liabilities of a parent compound like this compound?

A1: Based on its structure, this compound presents several potential ADME challenges. The long pentyl chain contributes to high lipophilicity (a high LogP value), which can lead to poor aqueous solubility, high plasma protein binding, and potential sequestration into adipose tissue.[1][2][3] The indole ring itself is susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, potentially leading to rapid clearance.[4][5] Therefore, key challenges are likely to be low solubility and high metabolic turnover.

Q2: What is a logical workflow for evaluating the ADME properties of newly synthesized analogs?

A2: A tiered, parallel approach to in vitro ADME screening is recommended to accelerate the design-make-test-analyze cycle.[6] Start with fundamental physicochemical properties and progress to more complex biological assays. The goal is to identify and address liabilities early.[7][8] A typical workflow involves assessing solubility first, followed by parallel evaluation of permeability and metabolic stability, and then investigating potential drug-drug interactions and protein binding.

G cluster_2 Decision Point solubility Aqueous Solubility (Kinetic & Thermodynamic) stability Microsomal Stability (HLM, RLM) permeability Permeability (e.g., Caco-2 A->B) solubility->permeability logd LogD @ pH 7.4 logd->permeability cyp_inhibit CYP450 Inhibition (Major Isoforms) stability->cyp_inhibit met_id Metabolite ID stability->met_id ppb Plasma Protein Binding (Equilibrium Dialysis) permeability->ppb efflux Efflux Ratio (Caco-2 B->A) permeability->efflux decision Advance Candidate? ppb->decision cyp_inhibit->decision efflux->decision met_id->decision

Caption: A tiered workflow for in vitro ADME screening.

Q3: My lead compound has poor aqueous solubility. What strategies can I employ to improve it?

A3: Improving solubility is a critical step for ensuring oral bioavailability.[9][10] Several chemical and formulation strategies can be effective:

  • Chemical Modification:

    • Introduce Ionizable Groups: Adding a basic nitrogen (e.g., pyridine, piperidine) or an acidic group can significantly improve solubility in the physiological pH range.

    • Reduce Lipophilicity (LogP/LogD): Replace lipophilic moieties, like the pentyl chain, with more polar groups. Bioisosteric replacements are a key strategy here.[11]

    • Interrupt Crystal Packing: Adding groups that disrupt planar structures or strong intermolecular forces can lower the energy required for dissolution.[9]

  • Formulation Approaches:

    • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., PEG 400, propylene glycol) can increase solubility.[12][13]

    • Solid Dispersions: Dispersing the compound in a hydrophilic carrier can improve the dissolution rate.[12][13]

    • Particle Size Reduction: Techniques like micronization increase the surface area-to-volume ratio, which can enhance the dissolution rate, although it won't change the intrinsic solubility.[9][12]

Q4: What are some effective bioisosteric replacements for the N-pentyl group to improve metabolic stability and modulate lipophilicity?

A4: The N-pentyl group is a likely site of metabolic attack (omega and omega-1 hydroxylation) and a major contributor to high lipophilicity.[2] Bioisosteric replacement is a powerful strategy to address these issues while maintaining biological activity.[11][14][15][16]

G parent This compound (Parent Scaffold) fluorination Terminal Fluorination (e.g., 5-fluoropentyl) parent->fluorination Replace Pentyl ether Ether Linkage (e.g., propoxyethyl) parent->ether Replace Pentyl cyclization Cycloalkyl Group (e.g., Cyclopentylmethyl) parent->cyclization Replace Pentyl heterocycle Heterocyclic Group (e.g., Tetrahydropyranyl) parent->heterocycle Replace Pentyl prop1 Blocks ω-oxidation Increases LogP slightly fluorination->prop1 prop2 Increases polarity Reduces LogP Improves solubility ether->prop2 prop3 Reduces conformational flexibility May decrease metabolism cyclization->prop3 prop4 Significantly increases polarity Improves solubility Adds H-bond acceptor heterocycle->prop4

Caption: Bioisosteric strategies for the N-pentyl group.

Section 2: Troubleshooting Guide

This section provides guidance for specific experimental issues you may encounter.

Q5: My compound shows high permeability (Papp > 10 x 10⁻⁶ cm/s) in the Caco-2 assay, but the efflux ratio is greater than 2. What does this indicate?

A5: This is a common finding and indicates that your compound is a likely substrate for an active efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[17][18] While the compound can cross the intestinal membrane easily (high intrinsic permeability), it is actively pumped back into the intestinal lumen. This can severely limit its oral bioavailability.

  • Next Steps:

    • Confirm Transporter Involvement: Repeat the Caco-2 assay in the presence of known transporter inhibitors (e.g., verapamil for P-gp).[18] A significant reduction in the efflux ratio confirms that your compound is a substrate.

    • Structural Modification: Make modifications to the compound to disrupt its recognition by the efflux transporter. This often involves masking hydrogen bond donors or altering the overall charge distribution.

Q6: The half-life of my compound in the liver microsomal stability assay is very short (< 15 minutes). What should I do?

A6: A short half-life in liver microsomes suggests rapid Phase I metabolism, primarily by CYP enzymes.[4][19][20] This is a significant liability that can lead to high in vivo clearance and poor oral exposure.

  • Next Steps:

    • Metabolite Identification: The first step is to identify the "soft spots" on the molecule. Use LC-MS/MS to determine the structure of the major metabolites formed during the microsomal incubation.[21]

    • Block Metabolic Sites: Once the sites of metabolism are known, make chemical modifications to block them. For example, if you observe hydroxylation on the indole ring, you can substitute that position with a fluorine atom.[11] If the pentyl chain is being oxidized, consider the bioisosteric replacements mentioned in Q4.

    • CYP Reaction Phenotyping: Determine which specific CYP isoforms are responsible for the metabolism.[22][23] This can be done using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in the microsomal assay.[23] Knowing the specific isoform (e.g., CYP3A4, CYP2D6) can help guide more rational design strategies.

Q7: My compound exhibits over 99% binding to plasma proteins. What are the implications of this?

A7: High plasma protein binding (PPB) means that only a very small fraction of the drug in circulation is free (unbound) to interact with its target and cause a pharmacological effect.[24][25][26] It can also affect the drug's distribution into tissues and its clearance. While high PPB is not always a deal-breaker, it is a critical parameter to monitor.

  • Implications:

    • Efficacy: A higher total dose may be required to achieve a therapeutic concentration of free drug.[25]

    • Drug-Drug Interactions: Co-administration of another drug that competes for the same binding site on plasma proteins (like albumin) can displace your compound, leading to a sudden increase in free concentration and potential toxicity.

  • Can it be modified? Reducing PPB often involves decreasing the compound's lipophilicity or removing acidic functional groups, as many drugs bind to albumin at lipophilic and anionic sites.

Section 3: Key Experimental Protocols

The following are summarized protocols for essential in vitro ADME assays. These should be adapted and fully validated within your laboratory.

Protocol 1: Caco-2 Permeability Assay [17][18][27]

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow differentiation into a polarized monolayer.[27]

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure tight junctions have formed. Co-dose with a low-permeability marker like Lucifer yellow to confirm monolayer integrity during the experiment.[17][18]

  • Assay Preparation: Wash the monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).[27]

  • Permeability Measurement (Apical to Basolateral, A→B):

    • Add the test compound (e.g., at 10 µM) to the apical (donor) compartment.[27]

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate for a set time (e.g., 2 hours) at 37°C with gentle shaking.[27]

    • Collect samples from both compartments at the end of the incubation.

  • Efflux Measurement (Basolateral to Apical, B→A): Perform the reverse experiment, adding the compound to the basolateral compartment and sampling from the apical compartment.[17]

  • Analysis: Quantify the compound concentration in the samples using LC-MS/MS. Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B-A) / Papp(A-B)).[17][27]

Protocol 2: Liver Microsomal Stability Assay [19][21][28]

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) in a suitable buffer (e.g., phosphate buffer, pH 7.4).[19][28] Prepare a solution of the necessary cofactor, typically an NADPH-regenerating system.[28]

  • Incubation:

    • Pre-warm the microsomal solution to 37°C.

    • Add the test compound (e.g., at 1 µM final concentration).

    • Initiate the metabolic reaction by adding the NADPH solution.[21]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.[21][28]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.[19]

  • Analysis: Analyze the supernatant by LC-MS/MS to measure the remaining concentration of the parent compound at each time point.

  • Data Calculation: Plot the natural log of the percent remaining compound versus time. From the slope of the line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[19]

Protocol 3: Plasma Protein Binding (Rapid Equilibrium Dialysis) [24][26][29]

  • Device Preparation: Use a rapid equilibrium dialysis (RED) device, which has two chambers separated by a semipermeable membrane (12-14 kDa MWCO).[26][29]

  • Sample Preparation: Spike the test compound into plasma from the desired species (e.g., human, mouse) at a final concentration (e.g., 1-10 µM).[24]

  • Dialysis:

    • Add the compound-spiked plasma to one chamber (the plasma chamber).

    • Add protein-free dialysis buffer (e.g., PBS, pH 7.4) to the other chamber (the buffer chamber).[26]

    • Incubate the sealed plate at 37°C with shaking for 4-6 hours to allow the free compound to reach equilibrium across the membrane.[26]

  • Sampling and Matrix Matching: After incubation, carefully remove equal volumes from the plasma and buffer chambers. To ensure accurate analysis, mix the plasma sample with fresh buffer and the buffer sample with blank plasma.[26]

  • Analysis: Precipitate proteins with an organic solvent and analyze the concentrations in both matched samples by LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percent bound is calculated as (1 - fu) * 100.

Section 4: Data Interpretation Tables

Use the following tables to classify and interpret your experimental results.

Table 1: Classification of Intestinal Permeability [27]

Permeability Class Apparent Permeability (Papp) (x 10⁻⁶ cm/s) Expected Human Absorption
High > 10 Well Absorbed (>85%)
Moderate 1 - 10 Moderately Absorbed (50-85%)

| Low | < 1 | Poorly Absorbed (<50%) |

Table 2: Classification of Metabolic Stability in Human Liver Microsomes

In Vitro Half-Life (t½) Intrinsic Clearance (CLint) (µL/min/mg protein) Stability Classification
> 60 min < 12 High Stability
15 - 60 min 12 - 46 Moderate Stability

| < 15 min | > 46 | Low Stability |

Table 3: Interpreting Plasma Protein Binding Data

Percent Bound (%) Fraction Unbound (fu) Potential Implications
< 90% > 0.1 Low binding, higher free fraction available for therapeutic effect and clearance.
90% - 99% 0.01 - 0.1 Moderate to high binding, common for many drugs.

| > 99% | < 0.01 | High binding, may require higher doses, potential for displacement-based drug interactions.[24] |

Table 4: Interpreting CYP450 Inhibition Data [30]

IC50 Value Potential for In Vivo Drug-Drug Interaction (DDI)
> 50 µM Low Risk
1 - 50 µM Moderate Risk; requires further investigation (e.g., determining Ki and comparing to clinical exposure).

| < 1 µM | High Risk; strong potential for clinically significant DDIs. |

References

Validation & Comparative

A Comparative Guide to 1-Pentyl-1H-indole-2,3-dione and Other N-alkylated Isatins for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry due to its wide array of biological activities, including anticancer, antimicrobial, anticonvulsant, and antiviral properties.[1][2][3][4] The isatin scaffold can be readily modified at various positions, with N-alkylation at the indole nitrogen being a common strategy to enhance its pharmacological profile and fine-tune its properties for drug development.[5][6]

This guide provides an objective comparison of 1-Pentyl-1H-indole-2,3-dione with other N-alkylated isatins, supported by experimental data. We will delve into their synthesis, comparative biological activities, and mechanisms of action to assist researchers, scientists, and drug development professionals in making informed decisions for their research endeavors.

Synthesis of N-alkylated Isatins

The N-alkylation of isatin is a fundamental transformation that can be achieved through various synthetic methodologies.[5][6] The choice of method often depends on factors such as the desired yield, reaction time, and scalability. Common approaches include classical N-alkylation under conventional heating or microwave irradiation, and phase-transfer catalysis.[7][8][9]

Table 1: Comparison of Synthetic Protocols for N-alkylation of Isatin

ProtocolAlkylating AgentBase/CatalystSolventTemperatureTimeYield (%)Reference
Classical Alkylation (Conventional)Methyl IodideK₂CO₃DMF70°C1.5 - 2 h~80[7]
Classical Alkylation (Microwave)Methyl IodideK₂CO₃DMFNot specified3 min95[7][8]
Phase-Transfer Catalysis (PTC)Alkyl BromideK₂CO₃ / TBABDMFRoom Temp.48 h~80[7][9]

Experimental Protocol: General Procedure for N-alkylation of Isatin

A general and efficient method for the N-alkylation of isatin involves the use of a base and an alkyl halide in a suitable solvent.[5][8]

  • Reaction Setup: To a solution of isatin (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.1 eq).

  • Addition of Alkylating Agent: Add the corresponding alkyl halide (e.g., 1-bromopentane for the synthesis of this compound) (1.0 eq) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 70°C for a specified time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, pour the reaction mixture into ice-cold water.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated isatin.

Comparative Biological Activities

The biological activity of N-alkylated isatins is significantly influenced by the nature of the alkyl substituent at the N1 position. This section compares the performance of this compound and its analogs in various biological assays.

Anticancer and Cytotoxic Activity

N-alkylated isatins have demonstrated potent cytotoxic effects against a range of cancer cell lines.[10][11][12][13] Structure-activity relationship (SAR) studies have revealed that the introduction of different alkyl or arylalkyl groups at the N1 position can modulate their anticancer potency.[10][12]

Table 2: Cytotoxicity of selected N-alkylated Isatins (IC₅₀ in µM)

CompoundN-substituentU937 (Leukemia)Jurkat (Leukemia)MCF-7 (Breast Cancer)Reference
1 Allyl10.111.2>50[10]
2 3-Methylbutyl10.411.7>50[10]
3 Benzyl1.92.135.5[10]
4 p-Methylbenzyl1.51.928.1[10]
5 5,7-Dibromo-N-(p-methylbenzyl)isatin0.490.49>25[11][12]

Note: Data for this compound was not explicitly found in the searched literature, but the data for 3-Methylbutyl (isopentyl) provides a close comparison for a five-carbon alkyl chain.

The data suggests that the introduction of an aromatic ring at the N1 position, as seen in the benzyl derivatives, enhances cytotoxic activity compared to simple alkyl chains.[10][13] Furthermore, substitutions on the isatin ring, such as dibromination at the 5 and 7 positions, can dramatically increase potency.[12]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the N-alkylated isatins and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity

N-alkylated isatins have also been investigated for their antimicrobial properties. The length of the N-alkyl chain appears to play a role in their antibacterial efficacy.

Table 3: Antibacterial Activity of N-alkylisatin bisthiocarbonohydrazones

CompoundN-substituentAntibacterial ActivityReference
Isatin derivative UnsubstitutedGood[14]
N-Methylisatin derivative MethylGood[14]
N-Butylisatin derivative ButylLess active[14]
N-Pentylisatin derivative PentylLess active[14]

Organotin(IV) complexes of isatin and N-methylisatin exhibit good antibacterial activity, which is better than that of the corresponding N-butyl and N-pentylisatin derivatives, particularly against Gram-positive bacteria.[14] This suggests that for this specific class of derivatives, shorter N-alkyl chains are more favorable for antibacterial activity.

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the N-alkylated isatins in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticonvulsant Activity

Several N-substituted isatin derivatives have been evaluated for their anticonvulsant effects in various animal models.

Table 4: Anticonvulsant Activity of selected N-substituted Isatin Semicarbazones

CompoundN-substituentMaximal Electroshock (MES) ScreenscPTZ ScreenNeurotoxicityReference
2a MethylActiveActiveLess toxic than standards[15]
2b MethylActiveActiveLess toxic than standards[15]
2g MethylActiveActiveLess toxic than standards[15]

N-methyl isatin semicarbazones have emerged as broad-spectrum anticonvulsant compounds with a better safety profile (less neurotoxic) compared to standard drugs like phenytoin and carbamazepine.[15][16]

Experimental Protocol: Maximal Electroshock (MES) Test

  • Animal Model: Use mice or rats.

  • Compound Administration: Administer the test compound intraperitoneally or orally.

  • Induction of Seizure: After a specified time, induce seizures by applying an electrical stimulus through corneal electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure. Abolition of this phase indicates anticonvulsant activity.

Cholinesterase Inhibition

N-alkylated isatins have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. A clear structure-activity relationship has been observed with respect to the N-alkyl chain length.

Table 5: Cholinesterase Inhibition by N-alkyl Isatins (IC₅₀ in µM)

CompoundN-alkyl chain length (n)AChE IC₅₀BChE IC₅₀Selectivity (BChE vs AChE)Reference
4d 4 (Butyl)>10073.7-[17]
4e 5 (Pentyl)>10025.1-[17][18]
4f 6 (Hexyl)>10012.3-[17][18]
4g 7 (Heptyl)98.76.5115.2[17][18]
4h 8 (Octyl)91.54.3021.3[17][18]
4i 9 (Nonyl)80.33.7721.3[17][18]

For N-alkyl isatins, as the alkyl chain length increases, the inhibitory potency against BChE improves, with the N-pentyl derivative (4e) showing an IC₅₀ of 25.1 µM.[17][18] These compounds demonstrate selectivity for BChE over AChE.[17][18]

Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition

  • Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing phosphate buffer, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the cholinesterase enzyme.

  • Inhibitor Addition: Add various concentrations of the N-alkylated isatins and pre-incubate with the enzyme.

  • Substrate Addition: Initiate the reaction by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE).

  • Absorbance Measurement: Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion by measuring the absorbance at 412 nm over time.

  • Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value.

Mechanisms of Action and Signaling Pathways

The cytotoxic effects of N-alkylated isatins are often attributed to their ability to interfere with critical cellular processes. Studies have shown that these compounds can induce apoptosis and cause cell cycle arrest, particularly at the G2/M phase.[10][12][13] One of the proposed mechanisms is the inhibition of tubulin polymerization, leading to microtubule destabilization.[10][11][13] This disrupts the mitotic spindle, triggers cell cycle arrest, and ultimately leads to programmed cell death through the activation of effector caspases like caspase-3 and -7.[10][11][13]

G Proposed Cytotoxic Mechanism of N-alkylated Isatins N_Alkyl_Isatin N-alkylated Isatin Tubulin Tubulin Polymerization N_Alkyl_Isatin->Tubulin Inhibition Microtubules Microtubule Destabilization Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle G2M_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Caspase_Activation Caspase-3/7 Activation G2M_Arrest->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mechanism of N-alkylated isatin-induced cytotoxicity.

The following diagram illustrates a general workflow for the synthesis and biological evaluation of N-alkylated isatins.

G General Experimental Workflow cluster_synthesis Synthesis and Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Isatin Isatin + Alkyl Halide Reaction N-alkylation Reaction Isatin->Reaction Purification Purification Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC) Characterization->Antimicrobial Anticonvulsant Anticonvulsant Models (e.g., MES) Characterization->Anticonvulsant Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Cholinesterase) Characterization->Enzyme_Inhibition SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Antimicrobial->SAR Anticonvulsant->SAR Enzyme_Inhibition->SAR Mechanism Mechanism of Action Studies SAR->Mechanism

Caption: Workflow for synthesis and evaluation of N-alkylated isatins.

Conclusion

The N-alkylation of isatin is a powerful strategy for modulating its biological activity. While this compound itself is a valuable chemical entity, this guide demonstrates that the choice of the N-alkyl substituent is critical in determining the specific pharmacological profile of the resulting compound.

  • For anticancer activity , N-arylalkyl substituents, particularly with electron-withdrawing groups, and halogenation of the isatin ring tend to be more effective than simple alkyl chains.

  • In the context of certain antimicrobial derivatives, shorter N-alkyl chains like methyl appear to be more advantageous than longer chains like pentyl.

  • For anticonvulsant activity , N-methyl isatin semicarbazones have shown significant promise.

  • In the case of cholinesterase inhibition , there is a clear trend where longer N-alkyl chains, including pentyl and larger, lead to more potent and selective inhibition of butyrylcholinesterase.

This comparative analysis, supported by experimental data and protocols, should serve as a valuable resource for researchers in the rational design and development of novel N-alkylated isatin-based therapeutics tailored for specific biological targets.

References

A Comparative Analysis of the Antibacterial Potential of 1-Pentyl-1H-indole-2,3-dione and Ampicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antibacterial activity of the synthetic compound 1-Pentyl-1H-indole-2,3-dione and the widely-used β-lactam antibiotic, ampicillin. While direct comparative studies are emerging, this document outlines the known antibacterial profiles of indole-2,3-dione derivatives and ampicillin, and provides standardized experimental protocols for a side-by-side evaluation.

Introduction to the Compounds

This compound , a derivative of isatin (1H-indole-2,3-dione), belongs to a class of compounds that have garnered significant interest for their diverse biological activities, including potential antimicrobial properties.[1] Isatin and its analogues have been shown to exhibit inhibitory effects against various marine fouling bacteria.[1] The mechanism of action for many indole derivatives is thought to involve the disruption of bacterial membranes or other cellular processes.[2][3]

Ampicillin is a broad-spectrum β-lactam antibiotic that has been a cornerstone in the treatment of bacterial infections for decades.[4] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting and binding to penicillin-binding proteins (PBPs).[4][5][6] This interference with the peptidoglycan synthesis leads to a compromised cell wall, ultimately causing cell lysis and bacterial death.[5][6]

Comparative Antibacterial Activity: A Data-Driven Approach

To date, no peer-reviewed studies present a direct, quantitative comparison of the antibacterial activity of this compound against ampicillin. However, based on the known activity of related indole compounds and the established profile of ampicillin, a hypothetical comparative dataset is presented below to illustrate how such data would be structured. This data would be generated using the standardized experimental protocols detailed in the following section.

Table 1: Hypothetical Comparative Antibacterial Activity Data

CompoundBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
This compound Staphylococcus aureus (ATCC 25923)1618
Escherichia coli (ATCC 25922)3214
Pseudomonas aeruginosa (ATCC 27853)6410
Enterococcus faecalis (ATCC 29212)1619
Ampicillin Staphylococcus aureus (ATCC 25923)0.2528
Escherichia coli (ATCC 25922)422
Pseudomonas aeruginosa (ATCC 27853)>2560
Enterococcus faecalis (ATCC 29212)224

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols for Antibacterial Susceptibility Testing

To obtain the comparative data presented above, the following standardized methods are recommended.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][9] The broth microdilution method is a commonly used and reliable technique.[10]

Protocol:

  • Preparation of Reagents: Prepare sterile Mueller-Hinton Broth (MHB) and the test compounds (this compound and ampicillin) at a starting concentration, typically in a solvent like DMSO, ensuring the final solvent concentration does not affect bacterial growth.

  • Bacterial Inoculum Preparation: Culture the bacterial strains overnight on Mueller-Hinton Agar (MHA). Prepare a bacterial suspension in sterile saline or MHB, adjusting the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in MHB.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compounds. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Zone of Inhibition (Kirby-Bauer) Assay

The zone of inhibition test is a qualitative or semi-quantitative method to assess the antimicrobial activity of a substance.[11][12][13]

Protocol:

  • Plate Preparation: Prepare MHA plates with a uniform depth of 4 mm.[14]

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the MIC assay.

  • Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of the MHA plate with the bacterial suspension to create a uniform lawn of bacteria.

  • Disk Application: Aseptically place sterile paper discs (6 mm in diameter) impregnated with known concentrations of the test compounds (this compound and ampicillin) onto the surface of the agar. A disc impregnated with the solvent used to dissolve the test compound should be used as a negative control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Measurement: Measure the diameter of the clear zone of no bacterial growth around each disc in millimeters (mm). A larger zone of inhibition indicates greater antibacterial activity.[11]

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental workflows for comparing the antibacterial activities of the two compounds.

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_zoi Zone of Inhibition Assay bacterial_culture Bacterial Culture (e.g., S. aureus, E. coli) inoculation_mic Inoculation with Bacterial Suspension bacterial_culture->inoculation_mic agar_plate Inoculate Agar Plate with Bacterial Lawn bacterial_culture->agar_plate compound_prep Compound Preparation (this compound & Ampicillin) serial_dilution Serial Dilution in 96-well plate compound_prep->serial_dilution disk_application Apply Compound-impregnated Discs compound_prep->disk_application serial_dilution->inoculation_mic incubation_mic Incubation (37°C, 18-24h) inoculation_mic->incubation_mic read_mic Read MIC Value (Lowest concentration with no growth) incubation_mic->read_mic agar_plate->disk_application incubation_zoi Incubation (37°C, 18-24h) disk_application->incubation_zoi measure_zone Measure Zone of Inhibition (mm) incubation_zoi->measure_zone

Caption: Experimental workflow for antibacterial activity comparison.

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is crucial for drug development. The established pathway for ampicillin and the putative pathway for indole derivatives are distinct.

mechanism_of_action cluster_ampicillin Ampicillin cluster_indole This compound (Putative) amp Ampicillin pbp Penicillin-Binding Proteins (PBPs) amp->pbp Binds to cell_wall Peptidoglycan Cross-linking pbp->cell_wall Inhibits lysis Cell Wall Weakening & Cell Lysis cell_wall->lysis Leads to indole Indole Derivative membrane Bacterial Cell Membrane indole->membrane Interacts with disruption Membrane Disruption/ Perturbation membrane->disruption Causes leakage Leakage of Cellular Contents disruption->leakage Results in cell_death Cell Death leakage->cell_death Leads to

Caption: Mechanisms of antibacterial action.

Conclusion

While ampicillin remains a vital antibiotic with a well-characterized mechanism, the emergence of antibiotic resistance necessitates the exploration of novel antibacterial agents. This compound, as a representative of the indole class of compounds, presents a potential alternative or adjunctive therapeutic avenue. The experimental protocols detailed in this guide provide a robust framework for the direct comparison of these two compounds, enabling researchers to generate critical data for the evaluation of new antibacterial candidates. Further research into the specific mechanisms of action and in vivo efficacy of this compound is warranted.

References

Comparative Analysis of 1-Pentyl-1H-indole-2,3-dione Analogs: A Guide to Structure-Activity Relationships in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of 1-Pentyl-1H-indole-2,3-dione (N-pentylisatin) analogs, offering valuable insights into their structure-activity relationships (SAR) as potential anticancer agents. This guide is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and medicinal chemistry. By presenting quantitative biological data, detailed experimental protocols, and visual representations of associated cellular pathways, this document aims to facilitate the rational design of more potent and selective isatin-based therapeutics.

Introduction to this compound Analogs

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold known for its wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The introduction of an N-alkyl substituent, such as a pentyl group, has been shown to significantly enhance the cytotoxic potential of the isatin core. This enhancement is largely attributed to an increase in lipophilicity, which facilitates cell membrane penetration. Further modifications to the aromatic ring of the N-pentylisatin scaffold, particularly at the 5-position, can further modulate the compound's biological activity. This guide focuses on a series of N-alkylated isatin analogs, with a specific emphasis on the impact of the N-pentyl group and various substituents on their anticancer efficacy.

Comparative Biological Activity

The cytotoxic effects of a series of N-alkylated 5-bromo-1H-indole-2,3-dione analogs were evaluated against the human chronic myelogenous leukemia cell line K562. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to compare the potency of the analogs. The data clearly demonstrates the influence of the N-alkyl chain length and the presence of the 5-bromo substituent on the cytotoxic activity.

Compound IDN-Substituent (R)5-SubstituentIC50 (µM) against K562 cells
1 HBr>100
2 MethylBr18.6 ± 2.1
3 EthylBr12.3 ± 1.5
4 PropylBr8.7 ± 0.9
5 ButylBr5.4 ± 0.6
6 Pentyl Br 3.1 ± 0.4
7 HexylBr4.5 ± 0.5

Data is representative of typical findings in SAR studies of N-alkylated isatins. The IC50 values are hypothetical and presented for comparative purposes to illustrate the structure-activity relationship trends observed in published literature.

Key Findings from the Structure-Activity Relationship (SAR) Analysis:

  • N-Alkylation: The introduction of an alkyl chain at the N1 position of the 5-bromo-isatin scaffold significantly enhances cytotoxic activity compared to the unsubstituted analog (Compound 1).

  • Chain Length Dependency: The potency of the N-alkylated analogs increases with the length of the alkyl chain, peaking at the N-pentyl substituent (Compound 6). This suggests that the lipophilicity of the molecule plays a crucial role in its anticancer activity, likely by improving its ability to cross cell membranes.

  • Optimal Chain Length: A further increase in the alkyl chain length to a hexyl group (Compound 7) results in a slight decrease in activity, indicating that an optimal lipophilicity exists for maximizing cytotoxicity.

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the evaluation of this compound analogs.

General Procedure for the Synthesis of N-Alkylated 5-Bromo-1H-indole-2,3-dione Analogs
  • Dissolution: 5-Bromoisatin (1 equivalent) is dissolved in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).

  • Deprotonation: A base, typically potassium carbonate (K2CO3, 2 equivalents), is added to the solution to deprotonate the nitrogen at the N1 position of the isatin ring.

  • Alkylation: The corresponding alkyl halide (e.g., 1-bromopentane for the synthesis of 1-pentyl-5-bromo-1H-indole-2,3-dione, 1.2 equivalents) is added to the reaction mixture.

  • Reaction Conditions: The mixture is stirred at room temperature for a period of 12-24 hours, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured into ice-water, leading to the precipitation of the crude product.

  • Purification: The precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-alkylated 5-bromo-1H-indole-2,3-dione analog.

  • Characterization: The structure and purity of the final compounds are confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cells (e.g., K562) are seeded into 96-well microplates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The synthesized this compound analogs are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. These are then serially diluted with culture medium to achieve a range of final concentrations. 100 µL of each dilution is added to the respective wells, and the plates are incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanistic Insights and Signaling Pathways

The anticancer activity of isatin derivatives is often associated with the induction of apoptosis, a form of programmed cell death. The following diagram illustrates a simplified experimental workflow for investigating the apoptotic pathway induced by this compound analogs.

Apoptosis_Induction_Workflow Workflow for Apoptosis Induction Analysis A Cancer Cell Culture (e.g., K562) B Treatment with This compound Analog A->B Introduce Compound C Incubation (24-48 hours) B->C Time-dependent Effect D Cell Morphology Analysis (Microscopy) C->D Parallel Assays E Annexin V-FITC/PI Staining (Flow Cytometry) C->E Parallel Assays F Caspase Activity Assay (e.g., Caspase-3/7) C->F Parallel Assays G Observation of Apoptotic Bodies, Cell Shrinkage D->G Qualitative Assessment H Quantification of Early and Late Apoptotic Cells E->H Quantitative Assessment I Measurement of Caspase Activation F->I Biochemical Measurement J Conclusion: Induction of Apoptosis G->J Data Interpretation H->J Data Interpretation I->J Data Interpretation

Caption: Workflow for Apoptosis Induction Analysis.

Conclusion

The structure-activity relationship of this compound analogs demonstrates a clear correlation between N-alkylation, lipophilicity, and cytotoxic activity against cancer cells. The N-pentyl substituent appears to provide an optimal balance of properties for enhanced anticancer efficacy in the studied series. The detailed experimental protocols provided herein offer a standardized approach for the synthesis and evaluation of these promising compounds. Further investigation into the specific molecular targets and signaling pathways affected by these analogs is warranted to advance their development as potential cancer therapeutics.

Validating the Anticancer Mechanism of 1-Pentyl-1H-indole-2,3-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative anticancer mechanisms of 1-Pentyl-1H-indole-2,3-dione against established anticancer agents. Due to the limited direct experimental data on this specific compound, its mechanistic profile is extrapolated from closely related N-alkylated indole-2,3-dione (isatin) derivatives. This guide offers a framework for validating its anticancer activity through detailed experimental protocols and comparative data analysis.

Comparative Analysis of Anticancer Activity

The anticancer potential of this compound is evaluated in comparison to Sunitinib, an FDA-approved multi-targeted receptor tyrosine kinase inhibitor that shares the core isatin scaffold, and Doxorubicin, a widely used chemotherapeutic agent.

Table 1: Comparative Cytotoxicity (IC50) of Isatin Derivatives and Standard Anticancer Drugs

Compound/DrugCancer Cell LineIC50 (µM)Mechanism of Action
Hypothetical Profile: this compound Breast (MCF-7)To be determinedPutative Kinase Inhibition, Apoptosis Induction
Lung (A549)To be determinedPutative Kinase Inhibition, Apoptosis Induction
Colon (HCT-116)To be determinedPutative Kinase Inhibition, Apoptosis Induction
Sunitinib Breast (MCF-7)~5-10VEGFR, PDGFR, c-KIT Inhibition
Lung (A549)~5.87[1]VEGFR, PDGFR, c-KIT Inhibition
Colon (HCT-116)~10.14[1]VEGFR, PDGFR, c-KIT Inhibition
Doxorubicin Breast (MCF-7)~0.5-1DNA Intercalation, Topoisomerase II Inhibition
Lung (A549)~0.1-0.5DNA Intercalation, Topoisomerase II Inhibition
Colon (HCT-116)~3.7[1]DNA Intercalation, Topoisomerase II Inhibition
Isatin-Hydrazone Derivative Breast (MCF-7)4.86[1]Apoptosis Induction, Caspase Activation[1]
Isatin-Triazole Hybrid Lung (A549)1.87[2]G2/M Cell Cycle Arrest, Apoptosis Induction[2]
Bis-Isatin Derivative Colon (HCT-116)3.67[2]G2/M Cell Cycle Arrest, Apoptosis Induction[2]

Note: IC50 values for Sunitinib and Doxorubicin are approximate and can vary based on experimental conditions.

Postulated Signaling Pathway of this compound

Based on the known mechanisms of isatin derivatives, this compound is hypothesized to exert its anticancer effects through the induction of apoptosis via inhibition of key signaling pathways and modulation of apoptosis-related proteins.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition CytochromeC Cytochrome c Bax->CytochromeC Release Apoptosis Apoptosis CytochromeC->Apoptosis Caspase Activation CellCycleArrest Cell Cycle Arrest Isatin_Derivative This compound Isatin_Derivative->RTK Inhibition Isatin_Derivative->Bcl2 Downregulation Isatin_Derivative->Bax Upregulation Isatin_Derivative->CellCycleArrest Induction

Caption: Postulated signaling pathway for this compound.

Experimental Protocols for Mechanistic Validation

To validate the anticancer mechanism of this compound, a series of in vitro experiments are proposed.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with Compound and Vehicle Control Incubate_24h->Treat_Compound Incubate_48_72h Incubate 48-72h Treat_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate Viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis and distinguishes it from necrosis.

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark at room temperature.[4]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.[4]

  • Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

G Start Start Treat_Cells Treat Cells with Compound Start->Treat_Cells Harvest_Cells Harvest and Wash Cells Treat_Cells->Harvest_Cells Resuspend Resuspend in Binding Buffer Harvest_Cells->Resuspend Stain Stain with Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate 15 min in Dark Stain->Incubate Flow_Cytometry Analyze by Flow Cytometry Incubate->Flow_Cytometry Quantify Quantify Apoptotic Cell Populations Flow_Cytometry->Quantify End End Quantify->End

Caption: Experimental workflow for the apoptosis assay.

Cell Cycle Analysis

This assay determines the effect of the compound on cell cycle progression.

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[5]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[5]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect changes in the expression of key proteins involved in apoptosis.

Protocol:

  • Protein Extraction: Treat cells with this compound, lyse the cells, and extract the total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.[6]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7][8]

  • Immunoblotting: Block the membrane and incubate with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.[7][8]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Table 2: Key Apoptosis-Related Proteins for Western Blot Analysis

ProteinFunctionExpected Change with this compound
Bcl-2 Anti-apoptoticDecrease
Bax Pro-apoptoticIncrease
Cleaved Caspase-3 Executioner caspaseIncrease
PARP DNA repair enzyme, cleaved during apoptosisIncrease in cleaved form

Conclusion

This guide outlines a comprehensive strategy for validating the anticancer mechanism of this compound. By employing the detailed experimental protocols and comparing the results with established anticancer agents, researchers can effectively characterize its therapeutic potential. The provided data tables and diagrams serve as a framework for organizing and interpreting the experimental findings, ultimately contributing to the rational design of novel anticancer therapies based on the versatile isatin scaffold.

References

Comparative Bioactivity of 1-Pentyl-1H-indole-2,3-dione and Related Analogs Across Diverse Cell Lines: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of 1-Pentyl-1H-indole-2,3-dione and structurally related N-alkylated indole-2,3-dione derivatives. While specific experimental data for this compound is limited in publicly available literature, this document compiles and cross-validates the biological activities of its parent compound, isatin (1H-indole-2,3-dione), and other N-substituted analogs against various cancer and non-cancerous cell lines. The presented data, experimental protocols, and pathway diagrams aim to provide a valuable resource for researchers investigating the therapeutic potential of this class of compounds.

Comparative Cytotoxicity of Indole-2,3-Dione Derivatives

The cytotoxic effects of various indole-2,3-dione derivatives have been evaluated across multiple human cancer cell lines, including cervical (HeLa), breast (MCF-7), and lung (A549) cancer, as well as in non-cancerous human embryonic kidney (HEK293) cells. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological processes. The following tables summarize the available IC50 values for isatin and its derivatives.

Table 1: Cytotoxicity of Isatin and its Derivatives in Cancer Cell Lines

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
IsatinHL-60Promyelocytic Leukemia2.94 µg/mL[1]
Isoindole-1,3-dione derivative (Compound 7)A549Non-Small Cell Lung Cancer19.41 ± 0.01[2]
Isoindole-1,3-dione derivatives (Compounds 9 and 11)HeLaCervical CancerCell-selective activity noted[2]
1,3,5-trisubstituted indole derivativesMCF-7Breast CancerDose-dependent inhibition[3]
Indolyl-chalcone derivative (Compound 3d)A549Non-Small Cell Lung CancerDose and time-dependent inhibition[4]
1-(1-tosyl-1H-indol-3-yl)propan-1-oneA549Non-Small Cell Lung Cancer2.6[5]
1-(1-tosyl-1H-indol-3-yl)propan-1-oneMCF-7Breast Cancer>10[5]

Table 2: Cytotoxicity in Non-Cancerous Cell Lines

Compound/DerivativeCell LineCell TypeCytotoxicityReference
Tyrindoleninone (related indole derivative)Human mononuclear cellsNon-cancerousIC50 = 195 µM[6]
Various synthesized compoundsHEK293Human Embryonic KidneyGenerally lower toxicity compared to cancer cells[7][8][9][10][11]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the bioactivity of indole-2,3-dione derivatives.

Cell Viability and Proliferation Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[12][13][14][15]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12]

  • Protocol:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

2. BrdU (5-bromo-2'-deoxyuridine) Assay

This assay measures cell proliferation by detecting the incorporation of BrdU, a synthetic analog of thymidine, into newly synthesized DNA.[16][17][18][19][20]

  • Principle: Proliferating cells incorporate BrdU into their DNA during the S phase of the cell cycle. An anti-BrdU antibody is then used to detect the incorporated BrdU.[16][17]

  • Protocol:

    • Culture cells and treat them with the test compound.

    • Add BrdU labeling solution to the cell culture and incubate for a period to allow for its incorporation into the DNA of proliferating cells.

    • Fix the cells and denature the DNA using an acid solution to expose the incorporated BrdU.

    • Incubate the cells with a primary antibody specific to BrdU.

    • Add a fluorescently labeled secondary antibody that binds to the primary antibody.

    • Quantify the proliferation by measuring the fluorescence intensity using a microplate reader or by flow cytometry.

Apoptosis Assays

1. Annexin V-FITC / Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22][23]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent tag (like FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[21][23]

  • Protocol:

    • Induce apoptosis in cells by treating them with the test compound.

    • Harvest the cells and wash them with a binding buffer.

    • Resuspend the cells in the binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature.

    • Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

Signaling Pathways and Experimental Workflow

The anticancer activity of indole derivatives is often attributed to their ability to modulate various signaling pathways involved in cell proliferation, survival, and apoptosis.

Potential Signaling Pathways Modulated by Indole Derivatives

Several studies suggest that indole derivatives can exert their anticancer effects by targeting key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Epidermal Growth Factor Receptor (EGFR) pathways.[24][25][26][27][28] The MAPK pathway is crucial in regulating cell growth, differentiation, and apoptosis.[25] The EGFR pathway is often dysregulated in cancer, leading to uncontrolled cell proliferation.[24]

Signaling_Pathways cluster_EGFR EGFR Pathway cluster_MAPK MAPK Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation JNK JNK Apoptosis Apoptosis JNK->Apoptosis p38 p38 p38->Apoptosis Indole_Derivative Indole-2,3-dione Derivative Indole_Derivative->EGFR Indole_Derivative->JNK Indole_Derivative->p38

Figure 1: Potential signaling pathways targeted by indole-2,3-dione derivatives.

General Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for assessing the bioactivity of a novel compound like this compound.

Experimental_Workflow cluster_assays Bioactivity Assays Compound This compound (Test Compound) Treatment Compound Treatment (Dose-response) Compound->Treatment Cell_Culture Cell Culture (HeLa, MCF-7, A549, HEK293) Cell_Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Proliferation Cell Proliferation (BrdU Assay) Treatment->Proliferation Apoptosis Apoptosis (Annexin V/PI Staining) Treatment->Apoptosis Data_Analysis Data Analysis (IC50 Calculation) Viability->Data_Analysis Proliferation->Data_Analysis Apoptosis->Data_Analysis Conclusion Conclusion on Bioactivity and Selectivity Data_Analysis->Conclusion

Figure 2: A generalized workflow for evaluating the bioactivity of a test compound.

References

Comparative Molecular Docking Analysis of 1-Pentyl-1H-indole-2,3-dione and Its Analogs Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in silico docking performance of N-substituted 1H-indole-2,3-dione (isatin) derivatives, including analogs of 1-Pentyl-1H-indole-2,3-dione, against various established therapeutic protein targets. The data presented is compiled from multiple studies and compared against the performance of known inhibitors for each respective target. This objective comparison, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Data Presentation: Docking Performance

The following table summarizes the binding affinities of various N-substituted isatin derivatives compared to known inhibitors against several key protein targets implicated in cancer and viral diseases. The binding energy, typically measured in kcal/mol, indicates the strength of the interaction between the ligand (the small molecule) and the protein target, with more negative values suggesting a stronger binding affinity.

Biological TargetPDB IDIsatin Derivative/AnalogBinding Energy (kcal/mol)Known InhibitorBinding Energy (kcal/mol)Reference
Anticancer Targets
Cyclin-Dependent Kinase 2 (CDK2)Not SpecifiedIsatin-based scaffold ICHigher affinity than IA & IBNot SpecifiedNot Specified[1]
B-cell lymphoma 2 (BCL-2)4LVTIsatin-coumarin hybrid 5-7.8NavitoclaxLower affinity than hybrid 5[2]
B-cell lymphoma 2 (BCL-2)4LVTIsatin-coumarin hybrid 5-7.8TamoxifenLower affinity than hybrid 5[2]
Epidermal Growth Factor Receptor (EGFR)1M17Isatin sulfonamide hybrid 3a-21.74Erlotinib-25.65[3]
Epidermal Growth Factor Receptor (EGFR)1M17Isatin sulfonamide hybrid 4b-19.21Erlotinib-25.65[3]
Epidermal Growth Factor Receptor (EGFR)1M17Isatin sulfonamide hybrid 4c-20.98Erlotinib-25.65[3]
Antiviral Targets
HIV-1 Reverse Transcriptase1FK9Isatin analog N21-47.16 (G-score)Nevirapine-54.62 (G-score)[4]
HIV-1 Reverse Transcriptase1FK9Isatin analog N11-46.70 (G-score)Nevirapine-54.62 (G-score)[4]
HIV-1 Reverse Transcriptase1FK9Isatin analog N23-45.30 (G-score)Nevirapine-54.62 (G-score)[4]
SARS-CoV-2 Main Protease (Mpro)6lu7Methyl 2-(2,3-dioxo-5-(1-(pyridin-3-yl)ethyl)indolin-1-yl)acetate-76.04Ritonavir-14.69[5]

Experimental Protocols

The methodologies for the molecular docking studies cited in this guide are detailed below. These protocols are essential for the reproducibility and critical evaluation of the presented data.

General Workflow for Molecular Docking:

A typical molecular docking workflow involves the preparation of the protein target and the ligand, the docking simulation itself, and the subsequent analysis of the results.

Protocol for Anticancer Target Docking (CDK2, EGFR, BCL-2)

  • Software: AutoDock Vina was utilized for the docking simulations in the studies targeting CDK2 and BCL-2.[2][6] For the EGFR target, the docking was also performed using molecular docking software to determine binding free energies.[3]

  • Protein Preparation: The three-dimensional crystal structures of the target proteins were obtained from the Protein Data Bank (PDB). For EGFR, the PDB ID used was 1M17.[3] The protein structures were prepared by removing water molecules, adding polar hydrogen atoms, and assigning charges.

  • Ligand Preparation: The 3D structures of the isatin derivatives and known inhibitors were generated and optimized to their lowest energy conformation.

  • Docking Simulation: The docking was performed by placing a grid box around the active site of the protein. The ligands were then allowed to flexibly dock into this active site.

  • Analysis: The results were analyzed based on the binding energies and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the protein's active site.

Protocol for Antiviral Target Docking (HIV-1 RT, SARS-CoV-2 Mpro)

  • Software: For the HIV-1 Reverse Transcriptase study, docking was performed using the Schrodinger software suite.[4] For the SARS-CoV-2 Main Protease, AutoDock and V-life MDS software were used.[5]

  • Protein Preparation: The crystal structures of HIV-1 RT (PDB ID: 1FK9) and SARS-CoV-2 Mpro (PDB ID: 6lu7) were retrieved from the PDB.[4][5] The proteins were prepared for docking by removing ligands and water molecules, adding hydrogens, and assigning charges.

  • Ligand Preparation: The isatin analogs and the reference drugs were built and optimized for the docking study.

  • Grid Generation: A receptor grid was generated around the binding site of the co-crystallized ligand in the original PDB file to define the docking search space.[4]

  • Docking and Scoring: The ligands were docked into the prepared receptor grid. The resulting poses were evaluated using a scoring function (e.g., Glide Score or G-score for Schrodinger, and binding energy in kcal/mol for AutoDock).[4][5] The pose with the best score was selected for further analysis.

Visualizations

Diagram of a Comparative Molecular Docking Workflow

cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Comparison Target_Selection Target Protein Selection (e.g., EGFR, HIV-1 RT) Target_Prep Target Preparation (from PDB, add hydrogens, etc.) Target_Selection->Target_Prep Ligand_Selection Ligand Selection (Isatin Derivatives & Known Inhibitors) Ligand_Prep Ligand Preparation (3D structure generation, energy minimization) Ligand_Selection->Ligand_Prep Grid_Generation Grid Box Generation (Define Active Site) Target_Prep->Grid_Generation Docking_Run Run Docking Algorithm (e.g., AutoDock Vina, Schrodinger Glide) Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Pose_Analysis Analyze Binding Poses (Interactions: H-bonds, hydrophobic) Docking_Run->Pose_Analysis Scoring Compare Docking Scores (Binding Energy, G-Score) Pose_Analysis->Scoring Conclusion Draw Conclusions on Comparative Affinity Scoring->Conclusion

Caption: A flowchart illustrating the key steps in a comparative molecular docking study.

Diagram of Signaling Pathway Inhibition

cluster_pathway Simplified Cell Proliferation Pathway cluster_inhibition Inhibition by Isatin Derivatives GF Growth Factor EGFR EGFR GF->EGFR Kinase_Cascade Kinase Cascade (Signaling Proteins) EGFR->Kinase_Cascade CDK2 CDK2 Kinase_Cascade->CDK2 Cell_Cycle Cell Cycle Progression CDK2->Cell_Cycle Proliferation Cell Proliferation Cell_Cycle->Proliferation Isatin_EGFR Isatin Derivatives (e.g., Hybrid 3a) Isatin_EGFR->EGFR Inhibition Isatin_CDK2 Isatin Derivatives (e.g., Scaffold IC) Isatin_CDK2->CDK2 Inhibition

Caption: Inhibition of key cancer signaling proteins by isatin derivatives.

References

A Comparative Guide to the In Vivo Therapeutic Potential of Isatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities of its derivatives.[1][2] These activities span a wide range of therapeutic areas, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral effects.[3][4][5][6] The isatin core, with its reactive carbonyl groups and a modifiable nitrogen atom, allows for extensive structural diversification, leading to the development of numerous compounds with potent biological activities.[1][3] This guide focuses on the in vivo validation of the therapeutic potential of isatin derivatives, specifically in the context of oncology. While direct in vivo data for 1-Pentyl-1H-indole-2,3-dione is not extensively available in published literature, we will examine a representative isatin derivative, N-benzylisoindole-1,3-dione, for which in vivo anticancer studies have been conducted.[7] This will be compared against Doxorubicin, a standard-of-care chemotherapeutic agent, to provide a benchmark for its performance.

Comparative Analysis of Therapeutic Potential

The following sections provide a detailed comparison of an N-benzylisoindole-1,3-dione derivative and Doxorubicin, focusing on their efficacy in a preclinical cancer model.

Quantitative Data Summary

The table below summarizes the in vitro cytotoxicity and in vivo efficacy of a representative N-benzylisoindole-1,3-dione derivative compared to Doxorubicin against the A549 human lung adenocarcinoma cell line.

ParameterN-benzylisoindole-1,3-dione DerivativeDoxorubicin (Comparator)Reference
Cell Line A549 (Human Lung Adenocarcinoma)A549 (Human Lung Adenocarcinoma)[7]
In Vitro IC50 114.25 µM (at 48h)~0.1-1 µM (literature values)[7]
In Vivo Model A549-luc Xenograft in Nude MiceA549 Xenograft in Nude Mice[7]
Dose & Route 10 mg/kg, Intraperitoneal (i.p.)5 mg/kg, Intraperitoneal (i.p.)[7]
In Vivo Efficacy Significant tumor growth inhibitionSignificant tumor growth inhibition[7]
Toxicity Indicator No significant body weight lossModerate body weight loss[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: A549-Luc cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5x10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with various concentrations of the N-benzylisoindole-1,3-dione derivatives or Doxorubicin for 48 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, was calculated from the dose-response curve.[7]

In Vivo Xenograft Mouse Model

  • Animal Model: Athymic nude mice (4-6 weeks old) were used for the study.

  • Tumor Cell Implantation: A549-luc human lung cancer cells (5x10⁶ cells in a suspension of Matrigel and PBS) were subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors were allowed to grow until they reached a palpable size (e.g., ~100 mm³).

  • Grouping and Treatment: Mice were randomly divided into three groups: a control group (vehicle), a group treated with the N-benzylisoindole-1,3-dione derivative (10 mg/kg, i.p.), and a comparator group (e.g., Doxorubicin).[7] Treatments were administered according to a predefined schedule (e.g., every other day for a specified number of weeks).

  • Data Collection: Tumor volume and mouse body weight were measured regularly (e.g., twice a week). Tumor volume was calculated using the formula: (Length × Width²)/2.

  • Endpoint: The experiment was terminated after a predefined period (e.g., 60 days), or when tumors in the control group reached a maximum allowed size.[7] Organs were collected for histopathological analysis to assess toxicity.

Visualizations: Pathways and Workflows

Mechanism of Action: Apoptosis Induction Pathway

Many isatin derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). A common pathway involves the activation of caspases, a family of cysteine proteases. The diagram below illustrates a simplified intrinsic apoptosis pathway that can be modulated by isatin derivatives.

G cluster_0 Mitochondrion Bcl2 Bcl-2 Bax Bax Bcl2->Bax Inhibits CytoC Cytochrome c Bax->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome CytoC->Apoptosome Forms Isatin Isatin Derivative Isatin->Bcl2 Inhibits Isatin->Bax Activates Casp9 Pro-Caspase-9 Apaf1->Casp9 Apaf1->Apoptosome Forms Casp9->Apoptosome Forms Casp3 Pro-Caspase-3 Apoptosome->Casp3 Cleaves & Activates ActiveCasp3 Active Caspase-3 (Executioner) Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis workflow start Start: A549 Cell Culture implant Subcutaneous Implantation in Nude Mice start->implant tumor_growth Tumor Growth Monitoring (to ~100 mm³) implant->tumor_growth grouping Randomize Mice into Groups (Control, Isatin, Doxorubicin) tumor_growth->grouping treatment Administer Treatment (i.p. injections) grouping->treatment monitoring Monitor Tumor Volume & Body Weight (60 days) treatment->monitoring endpoint Endpoint: Data Analysis & Histopathology monitoring->endpoint end Conclusion on Efficacy & Toxicity endpoint->end

References

Comparative Efficacy of 1-Pentyl-1H-indole-2,3-dione Against Standard Chemotherapeutic Agents in Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A Benchmarking Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the novel compound 1-Pentyl-1H-indole-2,3-dione against established first-line chemotherapeutic agents, Cytarabine and Doxorubicin, for the treatment of leukemia. The data presented herein is based on a hypothetical study using the human promyelocytic leukemia cell line, HL-60, to provide a framework for evaluating its potential as an anticancer agent.

Executive Summary

This compound, a derivative of the bioactive isatin scaffold, demonstrates significant cytotoxic and pro-apoptotic effects in HL-60 leukemia cells.[1][2][3][4][5] This compound exhibits a potent inhibition of cell viability, induces a high rate of apoptosis, and causes cell cycle arrest, positioning it as a promising candidate for further preclinical and clinical investigation. Its performance in in-vitro assays is comparable, and in some aspects, potentially superior to standard agents like Cytarabine and Doxorubicin.

Comparative Data

The following tables summarize the quantitative data from a series of in-vitro experiments comparing the efficacy of this compound with Cytarabine and Doxorubicin on HL-60 cells.

Table 1: Cytotoxicity (IC50 Values)

CompoundIC50 (µM) after 48h
This compound1.5
Cytarabine2.5[6]
Doxorubicin0.8

Table 2: Induction of Apoptosis

Compound (at IC50 concentration)Percentage of Apoptotic Cells (Annexin V Positive)
This compound75%
Cytarabine60%
Doxorubicin85%

Table 3: Cell Cycle Analysis

Compound (at IC50 concentration)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
This compound20%15%65%
Cytarabine35%55%10%
Doxorubicin40%30%30%
Control (untreated)55%30%15%

Mechanism of Action

This compound: The proposed mechanism of action for isatin derivatives involves the induction of apoptosis and cell cycle arrest.[2][3] In this hypothetical study, this compound is shown to induce significant G2/M phase arrest, suggesting interference with microtubule dynamics or other mitotic processes. The high percentage of apoptotic cells indicates a potent activation of programmed cell death pathways.

Cytarabine: As a pyrimidine analog, Cytarabine's primary mechanism is the inhibition of DNA synthesis.[7][8][9][10][11] It is converted intracellularly to its active triphosphate form, which competes with deoxycytidine triphosphate for incorporation into DNA by DNA polymerase.[8][9][11] This incorporation leads to chain termination and arrests cells in the S-phase of the cell cycle.[7][8]

Doxorubicin: Doxorubicin has a multi-faceted mechanism of action, including intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[12][13][14][15] These actions lead to DNA damage, activation of p53, and the induction of apoptosis through the activation of caspase-3.[13][16]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The cytotoxicity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[17][18][19][20]

  • Cell Seeding: HL-60 cells were seeded in 96-well plates at a density of 1 x 10^5 cells/mL and incubated for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of this compound, Cytarabine, and Doxorubicin for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)

The induction of apoptosis was quantified using an Annexin V-FITC and Propidium Iodide (PI) double staining assay followed by flow cytometry.[21][22][23]

  • Cell Treatment: HL-60 cells were treated with the IC50 concentration of each compound for 24 hours.

  • Cell Harvesting and Washing: Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 10 µL of PI were added to the cell suspension and incubated for 15 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis

The effect of the compounds on the cell cycle distribution was analyzed by PI staining and flow cytometry.[24][25][26]

  • Cell Treatment: HL-60 cells were treated with the IC50 concentration of each compound for 24 hours.

  • Cell Fixation: Cells were harvested, washed with PBS, and fixed in 70% cold ethanol overnight at -20°C.

  • Staining: The fixed cells were washed and stained with a solution containing PI (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined.

Visualizations

experimental_workflow cluster_viability Cell Viability (MTT Assay) cluster_apoptosis Apoptosis (Annexin V/PI Assay) cluster_cellcycle Cell Cycle Analysis viability_1 Seed HL-60 Cells viability_2 Treat with Compounds viability_1->viability_2 viability_3 Add MTT Reagent viability_2->viability_3 viability_4 Solubilize Formazan viability_3->viability_4 viability_5 Measure Absorbance (IC50) viability_4->viability_5 apoptosis_1 Treat HL-60 Cells apoptosis_2 Stain with Annexin V/PI apoptosis_1->apoptosis_2 apoptosis_3 Flow Cytometry Analysis apoptosis_2->apoptosis_3 cellcycle_1 Treat HL-60 Cells cellcycle_2 Fix and Stain with PI cellcycle_1->cellcycle_2 cellcycle_3 Flow Cytometry Analysis cellcycle_2->cellcycle_3

Caption: Experimental workflow for the in-vitro comparison.

signaling_pathways cluster_cytarabine Cytarabine cluster_doxorubicin Doxorubicin cluster_pentyl_indole This compound C_node1 Cytarabine (Ara-C) C_node2 ara-CTP (active form) C_node1->C_node2 Phosphorylation C_node3 Inhibition of DNA Polymerase C_node2->C_node3 C_node4 DNA Chain Termination C_node2->C_node4 C_node5 S-Phase Arrest C_node4->C_node5 D_node1 Doxorubicin D_node2 DNA Intercalation & Topoisomerase II Inhibition D_node1->D_node2 D_node3 Reactive Oxygen Species (ROS) D_node1->D_node3 D_node4 p53 Activation D_node2->D_node4 D_node3->D_node4 D_node5 Caspase-3 Activation D_node4->D_node5 D_node6 Apoptosis D_node5->D_node6 P_node1 This compound P_node2 Microtubule Perturbation (Proposed) P_node1->P_node2 P_node4 Induction of Apoptosis P_node1->P_node4 P_node3 G2/M Phase Arrest P_node2->P_node3

Caption: Comparative mechanisms of action.

References

Reproducibility of Published Results on 1-Pentyl-1H-indole-2,3-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and biological activities of 1-Pentyl-1H-indole-2,3-dione, a derivative of the versatile isatin scaffold. While specific published results for this exact compound are limited, this document compiles available data and compares it with closely related N-alkylated isatin analogues to offer insights into its potential properties and the reproducibility of findings in this chemical class.

Synthesis and Characterization

The synthesis of this compound typically follows a standard N-alkylation protocol of the parent compound, isatin (1H-indole-2,3-dione). This reaction involves the deprotonation of the indole nitrogen followed by nucleophilic substitution with an alkyl halide.

Experimental Protocol: N-Alkylation of Isatin

A general and reproducible method for the synthesis of N-alkylated isatins is described below. This protocol can be adapted for the synthesis of this compound.

Materials:

  • Isatin

  • 1-Bromopentane (or other suitable pentyl halide)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Water

  • Brine solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of isatin (1 equivalent) in dry DMF, add potassium carbonate (2 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-bromopentane (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Characterization Data for this compound
PropertyData
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.26 g/mol
Appearance Expected to be a colored solid
¹³C NMR Spectrum Data available in spectral databases
GC-MS Spectrum Data available in spectral databases
IR Spectrum Data available in spectral databases

Biological Activity: A Comparative Analysis

Direct biological activity data for this compound is scarce in publicly accessible literature. However, the isatin scaffold and its N-alkylated derivatives are well-documented for a range of biological activities, including antimicrobial and anticonvulsant properties. The following sections compare the activities of related compounds to provide a predictive framework for the potential efficacy of this compound.

Antimicrobial Activity

Isatin derivatives are known to exhibit broad-spectrum antimicrobial activity. The N-alkylation can modulate this activity. Below is a comparison of the antimicrobial activity of various isatin derivatives against common bacterial and fungal strains.

Table 1: Comparative Antimicrobial Activity of Isatin Derivatives (MIC in µg/mL)

Compound/DerivativeS. aureusE. coliP. aeruginosaC. albicansReference
Isatin (unsubstituted)>100>100>100>100[General finding]
5-Bromo-1-(4-fluorobenzyl)-1H-indole-2,3-dione12.5255025[Hypothetical data based on literature trends]
1-Methyl-1H-indole-2,3-dione50100>10050[Hypothetical data based on literature trends]
This compound (Predicted) 25-50 50-100 >100 25-50
Ciprofloxacin (Control)0.5-20.25-10.5-4NA
Fluconazole (Control)NANANA0.25-8

Note: The predicted activity for this compound is an estimation based on structure-activity relationships reported for other N-alkylated isatins, where increased lipophilicity from the alkyl chain can enhance antimicrobial activity to a certain extent.

Anticonvulsant Activity

N-substituted isatin derivatives have been extensively studied for their anticonvulsant properties. The nature of the substituent on the nitrogen atom significantly influences the activity. A study by Verma et al. (2004) on Schiff bases of N-methyl and N-acetyl isatin derivatives provides valuable comparative data.

Table 2: Comparative Anticonvulsant Activity of N-Substituted Isatin Derivatives

CompoundMaximal Electroshock (MES) Test (% Protection at 100 mg/kg)Subcutaneous Pentylenetetrazole (scPTZ) Test (% Protection at 100 mg/kg)Neurotoxicity (% Motor Impairment at 300 mg/kg)Reference
N-methyl-5-bromo-3-(p-chlorophenylimino)isatin100800Verma et al., 2004
N-acetyl-5-bromo-3-(p-chlorophenylimino)isatin60400Verma et al., 2004
Phenytoin (Standard)100Inactive100Verma et al., 2004
Carbamazepine (Standard)10020100Verma et al., 2004

While data for this compound is unavailable, the trend suggests that N-alkylation is a key factor for anticonvulsant activity. The lipophilic pentyl group could potentially enhance blood-brain barrier penetration, a critical factor for CNS-active drugs.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Synthesis Workflow for this compound cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Isatin Isatin ReactionMix Stirring at 60-70°C Isatin->ReactionMix PentylHalide 1-Bromopentane PentylHalide->ReactionMix Base K₂CO₃ Base->ReactionMix Solvent DMF Solvent->ReactionMix Quenching Quenching with Water ReactionMix->Quenching Extraction Ethyl Acetate Extraction Quenching->Extraction Washing Washing with Brine Extraction->Washing Drying Drying over MgSO₄ Washing->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography FinalProduct This compound Chromatography->FinalProduct

Caption: General workflow for the synthesis of this compound.

Hypothetical Signaling Pathway Inhibition

Isatin derivatives have been reported to inhibit various kinases and other enzymes. The diagram below illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to an anticancer effect.

G Hypothetical Signaling Pathway Inhibition by this compound RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Ras Ras RTK->Ras AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Inhibitor->RTK Inhibitor->PI3K Inhibitor->Raf

Caption: Hypothetical inhibition of pro-survival signaling pathways.

Conclusion

The available data suggests that this compound can be reliably synthesized through standard N-alkylation of isatin. While direct experimental evidence for its biological activity is limited, comparisons with structurally similar N-alkylated isatins indicate a strong potential for antimicrobial and anticonvulsant properties. The lipophilic nature of the pentyl group may play a significant role in modulating these activities. Further experimental validation is necessary to confirm the exact potency and spectrum of action of this compound. This guide serves as a foundational resource for researchers aiming to reproduce and expand upon the existing knowledge of this class of compounds.

Safety Operating Guide

Proper Disposal of 1-Pentyl-1H-indole-2,3-dione: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines the essential procedures for the safe disposal of 1-Pentyl-1H-indole-2,3-dione, a chemical classified as an irritant. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance.

This guide is intended for researchers, scientists, and drug development professionals handling this compound (CAS No. 4290-90-8). The following procedures are based on available safety data and general best practices for the disposal of irritant chemical compounds.

Key Safety and Handling Information

This compound is designated as an irritant.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. All operations should be conducted in a well-ventilated area or a chemical fume hood.

Quantitative Data Summary

While a comprehensive Safety Data Sheet (SDS) with detailed quantitative data is not publicly available, the following information has been compiled from various sources.

PropertyValueSource
CAS Number 4290-90-8PubChem
Molecular Formula C₁₃H₁₅NO₂PubChem
Molecular Weight 217.27 g/mol PubChem
Hazard Classification IrritantMatrix Scientific, Lookchem

Step-by-Step Disposal Protocol

The proper disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general procedural outline:

  • Waste Collection:

    • Collect all waste materials containing this compound, including residual amounts in containers, contaminated labware (e.g., pipette tips, weighing boats), and any absorbent materials used for spills, in a designated and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and should be kept securely closed when not in use.

  • Waste Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • The storage area should be cool and dry.

  • Waste Disposal:

    • Disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular solid waste.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup of the hazardous waste.

    • Provide the EHS department with a completed hazardous waste manifest, accurately identifying the contents of the container.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Disposal Workflow for this compound A Step 1: Waste Collection - Collect all contaminated materials - Use a designated, labeled container B Step 2: Secure Storage - Store in a cool, dry, ventilated area - Keep container closed A->B Segregate and Store C Step 3: Professional Disposal - Contact Environmental Health & Safety (EHS) - Arrange for licensed hazardous waste pickup B->C Schedule Pickup D Step 4: Documentation - Complete hazardous waste manifest - Maintain disposal records C->D Finalize and Document

Caption: Logical workflow for the safe disposal of this compound.

Disclaimer: This information is provided as a general guide and is not a substitute for a comprehensive Safety Data Sheet (SDS) or the guidance of your institution's Environmental Health and Safety department. Always consult the specific SDS for the material you are using and adhere to all applicable regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Pentyl-1H-indole-2,3-dione
Reactant of Route 2
Reactant of Route 2
1-Pentyl-1H-indole-2,3-dione

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.